molecular formula C22H30N2 B080162 Diphenazine CAS No. 13838-14-7

Diphenazine

カタログ番号: B080162
CAS番号: 13838-14-7
分子量: 322.5 g/mol
InChIキー: VIYHGODXJCNFCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diphenazine refers to a class of tricyclic compounds featuring a pyrazine ring flanked by two benzene rings, forming a planar structure that is the core for various natural and synthetic derivatives . These compounds are primarily investigated for their significant biological activities, driven largely by their redox properties . In research settings, this compound derivatives such as phenazostatin A and B, which are isolated from Streptomyces sp., have demonstrated potent neuronal cell-protecting activity by inhibiting glutamate toxicity in cell-based assays, suggesting potential for neuroprotective research . Furthermore, various phenazine compounds exhibit a broad spectrum of antimicrobial activity. Their mechanism is often linked to the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to apoptotic cell death in pathogens like Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA) . The redox activity also underpins research into their anticancer properties, with studies indicating that some phenazines can cause DNA damage and inhibit enzymes like DNA gyrase . Naturally produced by microorganisms such as Pseudomonas and Strengthened myces , phenazines are biosynthesized from chorismic acid, with the key tricyclic formation step being catalyzed by enzymes like PhzA/B . This product, this compound, is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,4-bis(1-phenylpropan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-19(17-21-9-5-3-6-10-21)23-13-15-24(16-14-23)20(2)18-22-11-7-4-8-12-22/h3-12,19-20H,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYHGODXJCNFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N2CCN(CC2)C(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13754-23-9 (di-hydrochloride)
Record name Diphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13838-14-7
Record name Diphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEA88HVGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual Identity of Diphenazine: A Technical Guide to a Synthetic Antihypertensive and a Class of Neuroprotective Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, history, and biological activities of two distinct classes of molecules named diphenazine: the synthetic piperazine (B1678402) derivative investigated for hypertension and the naturally occurring phenazostatins with neuroprotective and cytotoxic properties.

Introduction

The term "this compound" presents a fascinating case of chemical ambiguity, referring to two structurally and functionally distinct classes of compounds. The first is a synthetic piperazine derivative, 1,4-bis(1-phenylisopropyl)piperazine, developed in the mid-20th century as a potential antihypertensive agent under the development codes SKF-6591 and E-200. The second is a family of complex, dimeric phenazine (B1670421) natural products, collectively known as phenazostatins, which are isolated from microbial sources and exhibit potent neuroprotective and cytotoxic activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological mechanisms of both classes of diphenazines, offering researchers, scientists, and drug development professionals a clear and detailed understanding of these two important molecular entities.

Part 1: The Synthetic this compound - A Piperazine-Based Antihypertensive Candidate

Discovery and History

The synthetic this compound, 1,4-bis(1-phenylisopropyl)piperazine, emerged from pharmaceutical research efforts in the mid-20th century focused on the development of novel cardiovascular drugs. It was assigned the development codes SKF-6591 and E-200. The core structure features a central piperazine ring substituted with two phenylisopropyl groups.

Physicochemical Properties

A summary of the key physicochemical properties of the synthetic this compound is presented in Table 1.

PropertyValue
IUPAC Name 1,4-bis(1-phenylpropan-2-yl)piperazine
Molecular Formula C₂₂H₃₀N₂
Molecular Weight 322.5 g/mol
CAS Number 13838-14-7
Synonyms SKF-6591, E-200, Quietidine
Synthesis

Experimental Protocol: General Synthesis of 1,4-disubstituted Piperazines

A common method for the synthesis of 1,4-disubstituted piperazines involves the reaction of piperazine with two equivalents of an appropriate alkylating agent. In the case of 1,4-bis(1-phenylisopropyl)piperazine, the alkylating agent would be a 1-phenyl-2-halopropane (e.g., 1-phenyl-2-bromopropane).

Reaction Scheme:

Procedure:

  • Piperazine is dissolved in a suitable solvent, such as a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is added to neutralize the hydrobromic acid (HBr) formed during the reaction.

  • Two equivalents of 1-phenyl-2-bromopropane are added to the reaction mixture.

  • The mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure 1,4-bis(1-phenylisopropyl)piperazine.

Mechanism of Action: Adrenergic Pathway Modulation

The antihypertensive effects of the synthetic this compound are attributed to its ability to modulate adrenergic pathways. Adrenergic receptors, which are part of the sympathetic nervous system, play a crucial role in regulating blood pressure. While the specific receptor binding profile of SKF-6591 is not extensively detailed in available literature, it is hypothesized to act as an antagonist at certain adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. The general mechanism of adrenergic antagonists in hypertension is to block the binding of norepinephrine (B1679862) and epinephrine (B1671497) to their receptors on vascular smooth muscle cells, leading to relaxation of the blood vessels.

Antihypertensive_Action Norepinephrine Norepinephrine Adrenergic_Receptor Adrenergic Receptor (e.g., α1) Norepinephrine->Adrenergic_Receptor Binds Gq_Protein Gq Protein Adrenergic_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction This compound Synthetic this compound (SKF-6591) This compound->Adrenergic_Receptor Blocks

Caption: General workflow for the isolation of phenazostatins from microbial cultures.

Biological Activities and Mechanisms of Action

Phenazostatins A and B have been shown to protect neuronal cells from glutamate-induced toxicity. [1]Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. The neuroprotective mechanism of phenazostatins is believed to involve the modulation of glutamate (B1630785) receptor signaling or downstream pathways that lead to cell death.

Signaling Pathway of Phenazostatin-Mediated Neuroprotection

Neuroprotection_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx ROS_Production ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis Phenazostatin Phenazostatin Phenazostatin->NMDA_Receptor Inhibits? Phenazostatin->ROS_Production Scavenges

Caption: Postulated mechanism of phenazostatin neuroprotection against glutamate excitotoxicity.

The phenazostatin class of compounds exhibits significant free radical scavenging activity, which contributes to their neuroprotective effects. [1]Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells through oxidative stress. The antioxidant mechanism of phenazostatins likely involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions.

Quantitative Biological Data

A summary of the reported biological activities of phenazostatins is provided in Table 3.

CompoundAssayResult (IC₅₀ or EC₅₀)Reference
Phenazostatin A Glutamate-induced neurotoxicity0.34 µM[1]
Phenazostatin B Glutamate-induced neurotoxicity0.33 µM[1]
Phenazostatin J Anti-neuroinflammatory activity0.30 µM
Phenazostatin J Cytotoxicity (NUGC-3 stomach cancer)7.7 nM

Conclusion

The term "this compound" encompasses two distinct and compelling areas of chemical and biological research. The synthetic piperazine derivative represents an early endeavor in the development of antihypertensive agents, highlighting the historical focus on modulating adrenergic pathways for cardiovascular therapy. In contrast, the naturally occurring phenazostatins are a testament to the vast chemical diversity of microbial secondary metabolites and their potential as leads for neuroprotective and anticancer drugs. This guide has provided a detailed overview of both classes of diphenazines, from their discovery and synthesis to their mechanisms of action, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and natural product discovery. Further investigation into the specific molecular targets and signaling pathways of these compounds will undoubtedly open new avenues for the development of novel therapeutics.

References

An In-depth Technical Guide to the Core Chemical Structure of Diphenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenazine, identified by the CAS Number 13838-14-7, is a symmetrically disubstituted piperazine (B1678402) derivative. While the name "this compound" might suggest a relationship to the phenazine (B1670421) ring system, its core structure is fundamentally different. This guide will provide a comprehensive technical overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and potential pharmacological relevance based on the broader class of piperazine derivatives. A significant challenge in compiling this guide is the limited publicly available data specifically for 1,4-bis(1-phenylpropan-2-yl)piperazine. Much of the related research focuses on the broader categories of phenazines or other piperazine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34] This document aims to consolidate the available information and provide a foundational understanding for researchers.

Chemical Structure and Identification

The core of this compound is a piperazine ring substituted at the 1 and 4 positions with 1-phenylpropan-2-yl groups.

Systematic IUPAC Name: 1,4-bis(1-phenylpropan-2-yl)piperazine[27]

Synonyms: Quietidine, 1,4-Bis(1-phenylisopropyl)piperazine, SKF-6591, E-200[27]

Molecular Formula: C₂₂H₃₀N₂[27]

Molecular Weight: 322.5 g/mol [27]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is scarce in the literature. The following table summarizes computed and available data for this compound and the parent piperazine molecule for comparison.

PropertyThis compound (1,4-bis(1-phenylpropan-2-yl)piperazine)Piperazine (Parent Core)
CAS Number 13838-14-7[27]110-85-0
Molecular Formula C₂₂H₃₀N₂[27]C₄H₁₀N₂
Molecular Weight 322.5 g/mol [27]86.14 g/mol
Appearance Not specifiedNeedle-like white or colorless crystals[21]
Melting Point Not specified106 °C
Boiling Point Not specified146 °C
Solubility Not specifiedFreely soluble in water and ethylene (B1197577) glycol; poorly soluble in diethyl ether[11]
pKa Not specifiedpKa1 = 5.35, pKa2 = 9.73[11]
LogP (computed) 4.9[27]-1.5[21]
Canonical SMILES CC(CC1=CC=CC=C1)N2CCN(CC2)C(C)CC3=CC=CC=C3[27]C1CNCCN1
InChI Key VIYHGODXJCNFCQ-UHFFFAOYSA-N[27]GLUUGHFHXGJENI-UHFFFAOYSA-N

Synthesis of the this compound Core

General Experimental Protocol for N-Alkylation of Piperazine

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • Piperazine

  • 1-phenyl-2-bromopropane (or a similar electrophile)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine in the chosen solvent.

  • Addition of Base: Add an excess of the base to the solution.

  • Addition of Alkylating Agent: Slowly add a stoichiometric amount (2 equivalents) of 1-phenyl-2-bromopropane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid byproducts and wash with the solvent. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure 1,4-bis(1-phenylpropan-2-yl)piperazine.

Synthesis_Workflow Piperazine Piperazine Reaction N-Alkylation (Reflux) Piperazine->Reaction Alkyl_Halide 1-Phenyl-2-bromopropane (2 eq.) Alkyl_Halide->Reaction Base_Solvent Base, Solvent Base_Solvent->Reaction Workup Work-up (Filtration, Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological targets and signaling pathways for this compound (1,4-bis(1-phenylpropan-2-yl)piperazine) have not been explicitly detailed in the available scientific literature. However, the piperazine scaffold is a well-known pharmacophore present in numerous centrally acting agents.[35] Many 1,4-disubstituted piperazine derivatives are known to interact with dopamine (B1211576) and serotonin (B10506) receptors.[1][2]

Interaction with Dopamine and Serotonin Receptors

Piperazine derivatives often act as ligands for dopamine (D₂) and serotonin (5-HT) receptors, exhibiting a range of activities from agonism to antagonism.[1][2] The interaction with these receptors is a key mechanism for the therapeutic effects of many antipsychotic, antidepressant, and anxiolytic drugs.[3] The general mechanism involves the binding of the piperazine derivative to the receptor, which then modulates the downstream signaling cascade.

Receptor_Signaling cluster_membrane Cell Membrane Receptor Dopamine/Serotonin Receptor G_Protein G-Protein Coupling Receptor->G_Protein Activation/Inhibition This compound This compound (Ligand) This compound->Receptor Binding Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Cellular_Response

Caption: Putative signaling pathway for this compound.

Conclusion

This compound (1,4-bis(1-phenylpropan-2-yl)piperazine) is a distinct chemical entity whose detailed scientific exploration in publicly accessible literature is limited. While its core chemical structure is well-defined, a comprehensive understanding of its experimental properties, specific synthesis protocols, and biological mechanisms of action requires further investigation. Based on the extensive research on related piperazine derivatives, it is plausible that this compound may exhibit activity at central nervous system receptors, particularly dopamine and serotonin receptors. This technical guide provides a foundational summary for researchers and drug development professionals, highlighting the current knowledge and identifying the gaps that future research may address.

References

An In-depth Technical Guide to the Molecular and Experimental Profile of Diphenazine and Phenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols, and biological significance of two distinct chemical entities that are sometimes referred to as "diphenazine." The primary focus is to clarify the ambiguity surrounding this term by presenting detailed information for both Phenazine (B1670421) (C₁₂H₈N₂) and 1,4-bis(1-phenylpropan-2-yl)piperazine (C₂₂H₃₀N₂) , the latter of which is also known by the synonym this compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Clarification of "this compound" Terminology

The term "this compound" can be ambiguous and has been used to refer to at least two different chemical structures. The parent heterocyclic compound, phenazine , has the chemical formula C₁₂H₈N₂. In contrast, a piperazine (B1678402) derivative, 1,4-bis(1-phenylpropan-2-yl)piperazine , with the formula C₂₂H₃₀N₂, is also referred to as this compound in some chemical databases. Given this potential for confusion, this guide will address both compounds separately to ensure clarity and accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative data for both phenazine and the piperazine derivative commonly referred to as this compound.

Table 1: Molecular and Physical Properties of Phenazine

PropertyValue
Molecular Formula C₁₂H₈N₂[1][2][3][4]
Molecular Weight 180.21 g/mol [1][2][4]
CAS Number 92-82-0[2][3]
Melting Point 172-176 °C[1][4]
Boiling Point 360 °C[1]
Density ~1.18 g/cm³[1]
Appearance Yellow to brown crystalline powder

Table 2: Molecular and Physical Properties of 1,4-bis(1-phenylpropan-2-yl)piperazine (this compound)

PropertyValue
Molecular Formula C₂₂H₃₀N₂
Molecular Weight 322.5 g/mol
CAS Number 13838-14-7
IUPAC Name 1,4-bis(1-phenylpropan-2-yl)piperazine
Appearance White crystalline solid

Experimental Protocols

Synthesis Protocols

3.1.1. Synthesis of Phenazine

A common method for the synthesis of phenazine is the Wohl-Aue reaction, which involves the reaction of nitrobenzene (B124822) and aniline.[5] Another established method is the reaction of catechol with ortho-diaminobenzene in a sealed container at elevated temperatures (200-210°C).[5]

More recent and environmentally friendly approaches include:

  • Solid-state synthesis: This method involves the reaction of fine powders of ortho-diamines and ortho-quinones in a 2:1 ratio at 35°C for 2-4 hours under an inert atmosphere.[6]

  • Electro-oxidative synthesis: This technique provides a mild reaction condition for producing phenazines.[7]

3.1.2. Synthesis of 1,4-bis(1-phenylpropan-2-yl)piperazine

The synthesis of N-substituted piperazine derivatives can be achieved through several routes. A general and practical method for the synthesis of 1,4-disubstituted piperazines involves the N-alkylation of piperazine.[8][9]

A plausible synthetic route for 1,4-bis(1-phenylpropan-2-yl)piperazine is as follows:

  • Reaction of Piperazine with a Phenylpropan-2-yl Halide: Piperazine is reacted with two equivalents of a suitable 1-phenylpropan-2-yl halide (e.g., 1-phenyl-2-bromopropane) in the presence of a base and a suitable solvent. The base is necessary to neutralize the hydrohalic acid formed during the reaction.

  • Purification: The resulting product is then purified using standard techniques such as crystallization or column chromatography.

Analytical Methods

3.2.1. Analysis of Phenazine

A variety of analytical techniques can be employed for the identification and quantification of phenazine and its derivatives:

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water (containing 0.1% TFA) is commonly used. Detection is typically performed using a UV-Vis detector at wavelengths specific to the phenazine derivative.[10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for determining the molecular weight of the purified phenazine.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the phenazine compound.[10]

  • Capillary Zone Electrophoresis (CZE): This method has been successfully used for the rapid quantitative analysis of phenazine derivatives from fermentation cultures.[11][12]

3.2.2. Analysis of 1,4-bis(1-phenylpropan-2-yl)piperazine

The analysis of piperazine derivatives often involves chromatographic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the identification of piperazine derivatives.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, DAD) is widely used for the quantitative analysis of piperazines.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for the detection and quantification of piperazine derivatives in various matrices.[14]

Signaling Pathways and Experimental Workflows

Biological Role of Phenazines

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various bacteria.[15] They play a significant role in microbial physiology and interactions, including:

  • Antimicrobial Activity: Many phenazine derivatives exhibit broad-spectrum antibiotic and antifungal activities.[16]

  • Redox Signaling: Phenazines are redox-active molecules that can act as electron shuttles, impacting the cellular redox state.[15]

  • Quorum Sensing: Some phenazines function as signaling molecules in bacterial quorum sensing, regulating gene expression in response to population density.[15]

  • Biofilm Formation: Phenazines can influence the formation and architecture of bacterial biofilms.[15]

The biosynthesis of phenazines originates from the shikimic acid pathway, with chorismic acid being a key precursor.[15]

Phenazine_Classification Phenazines Phenazines Natural Natural Phenazines->Natural Origin Synthetic Synthetic Phenazines->Synthetic Origin Simple Simple Natural->Simple Substituted Substituted Natural->Substituted Synthetic->Simple Synthetic->Substituted Phenazine (C12H8N2) Phenazine (C12H8N2) Simple->Phenazine (C12H8N2) Pyocyanin Pyocyanin Substituted->Pyocyanin Phenazine-1-carboxylic acid Phenazine-1-carboxylic acid Substituted->Phenazine-1-carboxylic acid

Classification of Phenazine Compounds.

General Experimental Workflow for Piperazine Derivative Analysis

The analysis of a synthesized piperazine derivative like 1,4-bis(1-phenylpropan-2-yl)piperazine typically follows a structured workflow to confirm its identity and purity.

Piperazine_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Synthesis of Piperazine Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC HPLC HPLC Analysis Purification->HPLC Final Structural Confirmation & Purity Assessment TLC->Final MS Mass Spectrometry (MS) HPLC->MS NMR NMR Spectroscopy (1H, 13C) HPLC->NMR MS->Final NMR->Final

General workflow for the analysis of a synthesized piperazine derivative.

References

An In-depth Technical Guide to Diphenazine (CAS Number 13838-14-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenazine, with the CAS number 13838-14-7, is a polycyclic aromatic compound chemically identified as 1,4-bis(1-phenylpropan-2-yl)piperazine. Historically developed as an antihypertensive agent under the development codes SKF-6591 and E-200, its mechanism of action involves the modulation of adrenergic pathways. Beyond its cardiovascular effects, this compound has demonstrated potential as an antimicrobial agent. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and biological activities, with a focus on its interactions with adrenergic receptors and its antimicrobial efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

This compound is a derivative of piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The core piperazine structure is a common pharmacophore found in a wide range of biologically active compounds. First synthesized in the mid-20th century, this compound was initially investigated for its ability to lower blood pressure through peripheral vasodilation, a function attributed to its modulation of adrenergic signaling pathways. More recently, its structural characteristics have prompted investigations into its potential as an antimicrobial agent. This document aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13838-14-7
Molecular Formula C22H30N2
Molecular Weight 322.5 g/mol
IUPAC Name 1,4-bis(1-phenylpropan-2-yl)piperazine
Synonyms Quietidine, SKF-6591, E-200, 1,4-Bis(1-phenylisopropyl)piperazine
Appearance Not explicitly stated for this compound, but related phenazine (B1670421) compounds are often yellow to orange crystalline solids.
Melting Point Not available
Boiling Point Not available
Solubility Generally soluble in organic solvents.
Density Not available

Synthesis

The synthesis of 1,4-disubstituted piperazine derivatives like this compound can be achieved through various methods. A general and common approach involves the nucleophilic substitution reaction between piperazine and an appropriate alkyl halide.

General Synthetic Scheme

A plausible synthetic route for 1,4-bis(1-phenylpropan-2-yl)piperazine would involve the reaction of piperazine with two equivalents of a 1-phenyl-2-halopropane, such as 1-phenyl-2-bromopropane, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Piperazine Piperazine Reaction + Piperazine->Reaction PhenylpropanylBromide 2-(1-Bromo-2-propyl)benzene PhenylpropanylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heat Heat Heat->Reaction This compound This compound (1,4-bis(1-phenylpropan-2-yl)piperazine) Salt 2 HBr Reaction->this compound Reaction->Salt

Figure 1: General Synthetic Scheme for this compound.
Detailed Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on common methods for synthesizing similar piperazine derivatives. It should be adapted and optimized for specific laboratory conditions.

Materials:

  • Piperazine

  • 1-phenyl-2-bromopropane

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a solution of piperazine (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-phenyl-2-bromopropane (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 1,4-bis(1-phenylpropan-2-yl)piperazine.

Biological Activity

This compound exhibits biological activity in two primary areas: as a modulator of the adrenergic system, leading to antihypertensive effects, and as an antimicrobial agent.

Modulation of Adrenergic Pathways and Antihypertensive Effects

This compound was originally developed as an antihypertensive agent, indicating its interaction with the adrenergic system, which plays a crucial role in regulating blood pressure. Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. They are broadly classified into α- and β-adrenergic receptors, each with several subtypes.

G cluster_pathway Adrenergic Signaling in Vascular Smooth Muscle NE Norepinephrine (NE) alpha1_AR α1-Adrenergic Receptor NE->alpha1_AR Binds Gq Gq Protein alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction This compound This compound This compound->alpha1_AR Antagonizes (Hypothesized)

Figure 2: Hypothesized Antagonistic Action of this compound at the α1-Adrenergic Receptor.

Experimental Protocol: In Vitro Assessment of α1-Adrenoceptor Antagonism (General)

This protocol describes a general method for assessing the α1-adrenoceptor antagonistic properties of a compound using an isolated tissue preparation, such as rat aorta.

Materials:

  • Male Wistar rats

  • Phenylephrine (B352888) (α1-agonist)

  • This compound (test compound)

  • Krebs-Henseleit solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously gassed with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Induce a submaximal contraction with a high concentration of potassium chloride (e.g., 80 mM) to test tissue viability.

  • After washing and returning to baseline, construct a cumulative concentration-response curve for the α1-agonist phenylephrine.

  • Incubate a separate set of aortic rings with varying concentrations of this compound for a predetermined period (e.g., 30 minutes).

  • In the presence of this compound, repeat the cumulative concentration-response curve for phenylephrine.

  • Analyze the data to determine if this compound causes a rightward shift in the phenylephrine concentration-response curve, indicative of competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.

Antimicrobial Activity

Piperazine derivatives are known to possess a broad spectrum of antimicrobial activities. The proposed mechanisms of action for the antimicrobial effects of phenazine-related compounds include the inhibition of key microbial enzymes and the disruption of microbial cell membrane integrity.

Quantitative Data:

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (General)

This protocol outlines a standard method for determining the MIC of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Include positive control wells (bacteria in MHB without the compound) and negative control wells (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_workflow MIC Determination Workflow Start Start Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

This compound (CAS 13838-14-7) is a piperazine derivative with a history of development as an antihypertensive agent and potential for antimicrobial applications. Its biological activity is linked to the modulation of adrenergic pathways, although specific quantitative data on its receptor interactions are limited in contemporary literature. The compound's antimicrobial properties also warrant further investigation to determine its spectrum of activity and potency. The experimental protocols provided in this guide offer a framework for future research to elucidate the precise mechanisms of action and therapeutic potential of this compound. This comprehensive technical overview serves as a foundation for scientists and researchers to build upon in the ongoing exploration of this multifaceted molecule.

The Biological Activity of Diphenazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diphenazine and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the scientific community for their broad spectrum of biological activities. These compounds, of both natural and synthetic origin, exhibit potent anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to induce programmed cell death (apoptosis), interfere with DNA replication, and generate reactive oxygen species (ROS).

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Name/DerivativeCancer Cell LineCell Line OriginIC50 ValueReference CompoundReference IC50
Phenazostatin JNUGC-3Stomach7.7 nMAdriamycin~146.3 nM (19-fold less active)
5-methylphenazine-1-carboxylic acid (5MPCA)A549Lung488.7 ± 2.52 nM--
5-methylphenazine-1-carboxylic acid (5MPCA)MDA-MB-231Breast458.6 ± 2.48 nM--
Iodinin (1,6-dihydroxyphenazine-5,10-dioxide)Leukemia CellsBloodEC50 values up to 40 times lower than in normal cells--
Diquinothiazine Derivative 3cHCT116Colon2.3 µMEtoposide8.6 µM
Diquinothiazine Derivative 3cSH-SY5YNeuroblastoma2.7 µMEtoposide3.9 µM
Diquinothiazine Derivative 3cA549Lung17.2 µMEtoposide44.8 µM
Diquinothiazine Derivative 3cH1299Lung2.7 µMEtoposide0.6 µM
Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a frequently implicated route. This pathway is initiated by cellular stress and leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors like cytochrome c.

cluster_0 This compound Derivative Treatment cluster_1 Cellular Response This compound Derivative This compound Derivative ROS_Generation ↑ ROS Generation This compound Derivative->ROS_Generation Bcl2_Family Modulation of Bcl-2 Family Proteins (↓ Bcl-2, ↑ Bax) This compound Derivative->Bcl2_Family MMP_Loss ↓ Mitochondrial Membrane Potential ROS_Generation->MMP_Loss Bcl2_Family->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Start Cell Culture with This compound Derivative Harvest Harvest Cells Start->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 2: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to identify changes in the expression levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Antimicrobial Activity

This compound derivatives exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi.[2] Their antimicrobial efficacy is largely attributed to their ability to undergo redox cycling, leading to the production of ROS which are toxic to microbial cells.[3]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound Name/DerivativeMicrobial StrainTypeMIC Value (µg/mL)
6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide (18c)Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive Bacteria16
9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e)Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive Bacteria32
9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e)Escherichia coliGram-negative Bacteria32
Phenazine (B1670421) Derivative 4cCandida albicansFungusZone of Inhibition: 13 mm at 100 µg/mL
Phenazine Derivative 6eStaphylococcus aureusGram-positive BacteriaZone of Inhibition: 12 mm at 100 µg/mL
Phenazine Derivative 6aEscherichia coliGram-negative BacteriaZone of Inhibition: 12 mm at 100 µg/mL
Mechanism of Antimicrobial Action: Reactive Oxygen Species (ROS) Generation

The primary antimicrobial mechanism of many phenazine derivatives is their ability to act as electron shuttles, leading to the generation of ROS.[3] The phenazine molecule can accept an electron from a cellular reducing agent, such as NADH, to form a radical. This radical then transfers the electron to molecular oxygen, generating a superoxide (B77818) anion (O₂⁻) and regenerating the oxidized phenazine. This redox cycling leads to an accumulation of ROS, causing oxidative stress and damage to cellular components, ultimately leading to cell death.[3][4]

cluster_0 Redox Cycling of this compound Derivative cluster_1 Downstream Effects Phenazine Phenazine (Oxidized) Phenazine_Radical Phenazine Radical (Reduced) Phenazine->Phenazine_Radical Phenazine_Radical->Phenazine Regeneration NAD NAD+ Phenazine_Radical->NAD O2 O₂ Phenazine_Radical->O2 e⁻ NADH NADH NADH->Phenazine e⁻ Superoxide O₂⁻ (Superoxide) O2->Superoxide ROS Further ROS (H₂O₂, •OH) Superoxide->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cell_Damage Cell_Death Bacterial Cell Death Cell_Damage->Cell_Death

Figure 3: ROS Generation via Redox Cycling of this compound Derivatives.

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plate: Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the antimicrobial stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add 50 µL of the diluted inoculum to each well. Include a positive control (inoculum without antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Anti-inflammatory Activity

Certain this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Quantitative Anti-inflammatory Data
Compound Name/DerivativeAssayCell LineIC50/EC50 Value
Phenazostatin JAnti-neuroinflammatory activityBV-2 microgliaIC50: 0.30 µM
Saphenic acid derivative 6Nitric Oxide (NO) production inhibitionRAW 264.7 macrophagesEC50: 19.6 µM
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6. Some this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

cluster_0 Inflammatory Stimulus cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_Deg IκB Degradation IkB_P->IkB_Deg NFkB_Release NF-κB Release IkB_Deg->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Cytokines ↑ TNF-α, IL-6 Gene_Transcription->Cytokines Diphenazine_Derivative This compound Derivative Diphenazine_Derivative->IKK Inhibition

Figure 4: Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.

Experimental Protocol for Anti-inflammatory Activity Evaluation

This assay measures the production of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

This compound derivatives represent a rich source of biologically active compounds with significant potential for the development of new drugs to treat cancer, infectious diseases, and inflammatory conditions. The diverse mechanisms of action, including the induction of apoptosis, generation of reactive oxygen species, and modulation of key inflammatory signaling pathways, underscore the therapeutic promise of this chemical scaffold. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel this compound derivatives, paving the way for future preclinical and clinical studies. Further research into structure-activity relationships and the optimization of lead compounds will be crucial in translating the potent in vitro activities of these molecules into effective clinical therapies.

References

Unraveling the Enigmatic Mechanism of Action of Diphenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenazine and its derivatives represent a compelling class of heterocyclic compounds with significant therapeutic potential, particularly as antimicrobial and antitumor agents. This guide delves into the core mechanisms underpinning the biological activity of this compound, a term often used to describe a phenazine (B1670421) scaffold substituted with phenyl groups. Due to the ambiguity in its precise chemical definition in scientific literature, this document synthesizes data from the broader class of phenyl-substituted phenazine derivatives to provide a comprehensive overview. The multifaceted mechanism of action, which includes enzyme inhibition, disruption of cellular membranes, generation of reactive oxygen species (ROS), and DNA intercalation, is explored in detail. This guide presents available quantitative data, outlines key experimental protocols, and provides conceptual diagrams to illustrate the complex signaling and experimental workflows, serving as a vital resource for researchers in the field.

The Ambiguity of "this compound": A Clarification

The term "this compound" lacks a single, universally accepted chemical definition. It is crucial to acknowledge this ambiguity. In some contexts, it refers to 1,4-Bis(1-methyl-2-phenethyl)piperazine. However, within the realm of bioactive compounds, "this compound" is more frequently associated with a phenazine core structure featuring two phenyl substituents. The basic phenazine structure has the chemical formula C₁₂H₈N₂.[1][2][3] This guide will proceed under the latter interpretation, focusing on the pharmacological activities of phenyl-substituted phenazine derivatives.

Core Mechanisms of Action of Phenazine Derivatives

The biological activities of phenazine derivatives are not attributed to a single mode of action but rather to a combination of cellular and molecular interactions. The primary mechanisms are detailed below.

Enzyme Inhibition

Phenazine derivatives have been demonstrated to inhibit the activity of various key enzymes in both microbial and cancer cells. This inhibition can be a primary contributor to their therapeutic effects. For instance, certain imidazole-phenazine derivatives have shown inhibitory activity against the DENV2 NS2B-NS3 protease, an essential enzyme for the replication of the dengue virus.[4] The mechanism of inhibition often involves the binding of the phenazine compound to the active site of the enzyme, preventing the substrate from binding and thus halting the catalytic activity.[4]

Disruption of Microbial Membranes

The structural characteristics of phenazine derivatives, particularly their lipophilicity, enable them to intercalate into the lipid bilayer of microbial cell membranes. This insertion can disrupt the membrane's integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. This mechanism is a significant contributor to the broad-spectrum antibacterial activity observed in many phenazine compounds.

Generation of Reactive Oxygen Species (ROS)

Phenazines are redox-active molecules, meaning they can participate in oxidation-reduction reactions within the cell. This property allows them to undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[5] The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components like DNA, proteins, and lipids, which can trigger apoptotic pathways in cancer cells and be lethal to microorganisms.

DNA Intercalation and Interference with DNA Replication

The planar, aromatic structure of the phenazine core allows these molecules to intercalate between the base pairs of DNA. This interaction can distort the DNA double helix, interfering with critical cellular processes such as DNA replication and transcription. By inhibiting the machinery responsible for cell division and growth, phenazine derivatives can exert potent antitumor and antimicrobial effects. Furthermore, some phenazine-1-carboxamides have been shown to be potent DNA-intercalating agents with significant activity against various cancer cell lines.[6] The cytotoxicity of these compounds often correlates with the electron-withdrawing power of the substituents on the phenazine ring.[6]

Signaling Pathways and Conceptual Mechanisms

Due to the multifaceted nature of this compound's mechanism of action, a single, linear signaling pathway has not been definitively elucidated. Instead, a conceptual model illustrating the multiple proposed mechanisms provides a more accurate representation of its biological effects.

Diphenazine_Mechanism_of_Action cluster_main This compound (Phenazine Derivative) cluster_targets Cellular Targets & Processes cluster_effects Downstream Effects cluster_outcome Biological Outcome This compound This compound Enzymes Key Cellular Enzymes (e.g., Proteases, Polymerases) This compound->Enzymes Binds to Membrane Cellular Membrane This compound->Membrane Intercalates into Redox Intracellular Redox Environment This compound->Redox Interacts with DNA Genomic DNA This compound->DNA Intercalates into Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption ROS_Generation ROS Generation (Oxidative Stress) Redox->ROS_Generation DNA_Intercalation DNA Intercalation & Replication Inhibition DNA->DNA_Intercalation Apoptosis Apoptosis / Cell Death Enzyme_Inhibition->Apoptosis Membrane_Disruption->Apoptosis ROS_Generation->Apoptosis DNA_Intercalation->Apoptosis

Conceptual diagram of the multifaceted mechanism of action of this compound derivatives.

Quantitative Data on the Biological Activity of Phenazine Derivatives

The following table summarizes the biological activity of several phenazine derivatives, providing an indication of their potency. It is important to note that these values are for specific derivatives and may not be directly extrapolated to all compounds classified as "this compound."

Compound ClassTarget/OrganismAssayEndpointValueReference
Imidazole (B134444) Phenazine DerivativesDENV2 NS2B-NS3 ProteaseIn vitro Protease InhibitionIC₅₀54.8 µM - 183.9 µM[4]
Bromophenazine AnalogueStaphylococcus aureus, S. epidermidisMinimum Inhibitory Concentration (MIC)MIC0.78–1.56 µM[7]
Halogenated Phenazines (HP-14)Methicillin-resistant S. aureus (MRSA) biofilmsMinimum Biofilm Eradication Concentration (MBEC)MBEC6.25–9.38 µM[8]
Halogenated Phenazines (HP-14)Vancomycin-resistant Enterococcus (VRE) 700221 biofilmsMinimum Biofilm Eradication Concentration (MBEC)MBEC0.20 µM[8]
Phenazine-1,6-diolNon-small cell lung cancer (NSCLC) xenografts in miceIn vivo tumor suppressionDose20 and 30 mg/kg[9]
N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamideLewis lung carcinoma in miceIn vivo antitumor activityOutcomeHigh-proportion cure of advanced disease[6]

Key Experimental Protocols

The evaluation of the biological activity of this compound and its derivatives relies on a variety of standardized experimental protocols. Below are detailed methodologies for two key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard protocol for determining the MIC of phenazine compounds.[5]

Protocol: Broth Microdilution Assay

  • Preparation of Phenazine Stock Solution: Dissolve the phenazine derivative in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the phenazine stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in the growth medium, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well (except for negative controls) with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that results in no visible microbial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Phenazine Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (18-24h at 37°C) D->E F Visually Inspect for Growth or Measure Turbidity E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol describes a general workflow for assessing the inhibitory effect of a phenazine derivative on a specific enzyme.

Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, the phenazine inhibitor at various concentrations, and the appropriate buffer.

  • Assay Setup: In a microplate, add the enzyme and the phenazine inhibitor (or vehicle control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]

Conclusion

The mechanism of action of this compound and its derivatives is complex and multifaceted, involving a range of cellular targets and processes. Their ability to inhibit key enzymes, disrupt microbial membranes, generate ROS, and interact with DNA underscores their potential as versatile therapeutic agents. While the ambiguity of the term "this compound" necessitates a broader examination of the phenazine class, the collective evidence strongly supports their continued investigation in the development of novel antimicrobial and antitumor drugs. Future research should focus on elucidating the specific molecular targets of individual phenazine derivatives to enable the rational design of more potent and selective therapeutic compounds.

References

An In-depth Technical Guide on the Pharmacological Properties of Diphenazine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific pharmacological properties of Diphenazine (CAS 13838-14-7) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the available data for this compound and related phenazine (B1670421) and piperazine (B1678402) derivatives, highlighting areas where further research is required.

Introduction

This compound, also known by its developmental codes SKF-6591 and E-200, is a piperazine derivative with the chemical name 1,4-bis(1-phenylisopropyl)piperazine. While the name "this compound" might suggest a structural relation to the phenazine class of compounds, it is important to note that its core structure is a piperazine ring. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. Piperazine and its derivatives are also a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including anthelmintic, antihistaminic, antianginal, and antipsychotic effects. This guide aims to consolidate the known information on this compound, drawing context from the broader families of phenazines and piperazines to understand its potential pharmacological profile.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 13838-14-7[1]
Molecular Formula C22H30N2[1]
Molecular Weight 322.5 g/mol [1]
IUPAC Name 1,4-bis(1-phenylpropan-2-yl)piperazine[1]
Synonyms SKF-6591, E-200, 1,4-bis(1-phenylisopropyl)piperazine[1]
Physical Description Crystalline solid[2]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water.[1]
Melting Point 150-160 °C[1]
Boiling Point Around 300 °C[1]
Density Approximately 1.25 g/cm³[1]

Synthesis of this compound

General Synthesis of Piperazine Derivatives

The synthesis of 1,4-disubstituted piperazines often involves the condensation of an appropriate amine with a piperazine precursor. For this compound, a potential route could involve the reaction of piperazine with a phenylisopropyl derivative.

General Synthesis of Phenazine Derivatives

Though this compound is a piperazine, understanding phenazine synthesis can be useful for context. Traditional methods for phenazine synthesis often involve condensation reactions of 2-aminobenzenes with aromatic ketones or aldehydes under acidic conditions.[1] More recent, "green" chemistry approaches utilize ultrasound-assisted or microwave-assisted synthesis to improve reaction rates and yields while minimizing solvent use.[1]

A general workflow for a one-pot synthesis of phenazine derivatives is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate Formation cluster_condensation Condensation cluster_product Final Product 2-naphthols 2-naphthols 1,2-naphthoquinones 1,2-naphthoquinones 2-naphthols->1,2-naphthoquinones Self-coupling 1,2-diamino benzenes 1,2-diamino benzenes Phenazine_derivatives Phenazine derivatives 1,2-diamino benzenes->Phenazine_derivatives Condensation K2S2O8 K2S2O8 K2S2O8->1,2-naphthoquinones AcOH_H2O AcOH / H2O (1:1) AcOH_H2O->1,2-naphthoquinones Stirring_80C Stir at 80°C, 4h Stirring_80C->1,2-naphthoquinones 1,2-naphthoquinones->Phenazine_derivatives Stirring_RT Stir at RT, 12h in AcOH Stirring_RT->Phenazine_derivatives

Figure 1: General one-pot synthesis of phenazine derivatives.

Pharmacological Properties

Specific quantitative pharmacological data for this compound is scarce. The following sections discuss the potential pharmacological activities based on the properties of related compounds.

Antimicrobial Activity

Phenazine compounds are well-documented for their broad-spectrum antimicrobial activity. Their mechanism of action often involves acting as redox catalysts, leading to the production of reactive oxygen species (ROS) that cause cellular damage to microbes.[1] It has been suggested that this compound may exhibit antimicrobial activity by inhibiting key microbial enzymes or disrupting microbial membranes.[1] However, specific minimum inhibitory concentration (MIC) values for this compound against various bacterial or fungal strains are not available in the reviewed literature.

A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound is depicted below.

G Start Prepare serial dilutions of test compound Inoculate Inoculate with standardized microbial suspension Start->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no visible growth) Observe->Determine_MIC

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Central Nervous System (CNS) Activity

Piperazine derivatives are known to possess a wide range of CNS activities. Many CNS-active drugs are designed to cross the blood-brain barrier, a feat often associated with specific physicochemical properties such as moderate lipophilicity.[3] The potential for this compound to have CNS activity is plausible given its piperazine core, but no specific studies on its effects on the CNS, such as receptor binding affinities or behavioral effects, have been found.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. Based on related compounds, several potential mechanisms can be hypothesized.

Potential Antimicrobial Mechanism

As a phenazine-like structure, this compound might interfere with microbial cellular processes. The proposed mechanisms include:

  • Inhibition of Enzyme Activity: It may target and inhibit essential enzymes involved in microbial metabolism, leading to cell death.[1]

  • Membrane Disruption: this compound could potentially disrupt the integrity of microbial cell membranes, causing leakage of cellular contents and subsequent lysis.[1]

The general mechanism of antimicrobial action for phenazine antibiotics is illustrated below.

G Phenazine Phenazine Reduced_Phenazine Reduced Phenazine Radical Phenazine->Reduced_Phenazine Accepts electron Cellular_Reductants Cellular Reductants (NADH, NADPH) Cellular_Reductants->Phenazine Reduced_Phenazine->Phenazine Regeneration Oxygen Molecular Oxygen (O2) Reduced_Phenazine->Oxygen Donates electron Superoxide Superoxide Anion (O2-) Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Figure 3: Redox cycling mechanism of phenazine antibiotics.

Toxicology and Safety Pharmacology

There is no specific toxicological data available for this compound. General safety pharmacology studies for a new chemical entity would typically investigate effects on the central nervous, cardiovascular, and respiratory systems.[4] Without experimental data, the toxicity profile of this compound remains unknown.

Clinical Trials

A thorough search of clinical trial registries reveals no registered clinical trials for this compound (or its synonyms SKF-6591 and E-200).

Conclusion and Future Directions

This compound is a piperazine derivative with limited available pharmacological data. While its structural features suggest potential for antimicrobial and CNS activities, a comprehensive understanding of its properties is hampered by the lack of specific in vitro and in vivo studies.

To fully characterize the pharmacological profile of this compound, the following experimental investigations are warranted:

  • Quantitative Antimicrobial Susceptibility Testing: Determination of MIC values against a panel of clinically relevant bacteria and fungi.

  • In Vitro Receptor Binding and Functional Assays: Screening against a broad range of CNS and other relevant receptors to identify potential molecular targets.

  • In Vitro and In Vivo ADME/Tox Studies: Evaluation of its metabolic stability, permeability, and cytotoxicity, as well as acute and chronic toxicity studies in animal models.

  • Cardiovascular Safety Pharmacology: Assessment of its effects on cardiac ion channels (e.g., hERG) and cardiovascular parameters in vivo.

The generation of such data would be crucial for determining the therapeutic potential, if any, of this compound and for guiding any future drug development efforts. Researchers interested in this compound should consider de novo synthesis and a comprehensive pharmacological screening cascade to elucidate its properties.

References

Diphenazine Analogs: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenazine and its analogs represent a versatile class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological applications of this compound analogs, with a particular focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside a structured summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with this compound analogs through detailed diagrams, offering a deeper understanding of their mechanisms of action and therapeutic promise.

Introduction

Phenazines are a large family of naturally occurring and synthetic heterocyclic compounds characterized by a dibenzo[b,e]pyrazine core. Dimeric forms of these compounds, often referred to as diphenazines, and their synthetic analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These properties, which include antimicrobial, anticancer, and anti-inflammatory activities, are largely attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS) through redox cycling, and inhibit key cellular enzymes such as topoisomerase.[1][2] This guide will delve into the technical aspects of this compound analogs, providing researchers and drug development professionals with the foundational knowledge required to explore this promising class of molecules.

Physicochemical Properties

The biological activity of this compound analogs is intrinsically linked to their physicochemical properties. Key parameters such as solubility, lipophilicity, and electronic properties play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.

Solubility and Lipophilicity

The planar aromatic structure of the this compound core generally results in poor aqueous solubility but good solubility in organic solvents.[3] The introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH), can enhance water solubility, while the addition of nonpolar moieties, like alkyl or aryl groups, increases lipophilicity. A balance between hydrophilicity and lipophilicity is critical for optimal bioavailability and cell membrane permeability.

Redox Potential

A defining characteristic of phenazines is their redox activity. They can undergo reversible two-electron reduction, enabling them to act as electron shuttles in biological systems. This property is central to their ability to generate ROS, a key mechanism behind their antimicrobial and anticancer effects. The redox potential can be modulated by the introduction of electron-donating or electron-withdrawing groups on the phenazine (B1670421) ring system.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of a representative this compound analog.

PropertyValueReference
Molecular FormulaC22H30N2[4]
Molecular Weight322.5 g/mol [4]
XLogP34.9[4]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count4[4]
Melting Point150-160 °C[3]
Boiling Point~300 °C[3]
Density~1.25 g/cm³[3]
SolubilitySoluble in organic solvents (e.g., ethanol, acetone), less soluble in water.[3]

Synthesis of this compound Analogs

Several synthetic strategies have been developed to access a diverse range of this compound analogs. The choice of method often depends on the desired substitution pattern and overall complexity of the target molecule.

Experimental Protocol: Wohl-Aue Reaction

The Wohl-Aue reaction is a classical method for synthesizing phenazines and their derivatives through the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a base.

Materials:

  • Substituted nitrobenzene

  • Substituted aniline

  • Potassium hydroxide (B78521) (KOH)

  • Solvent (e.g., nitrobenzene, dimethyl sulfoxide)

Procedure:

  • A mixture of the substituted nitrobenzene, substituted aniline, and powdered potassium hydroxide is heated in a suitable solvent.

  • The reaction mixture is typically heated at elevated temperatures for several hours.

  • After cooling, the reaction mixture is poured into water to precipitate the crude product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination and Reductive Cyclization

A more modern approach involves a two-step process starting with a Buchwald-Hartwig amination to form a diarylamine, followed by a reductive cyclization to construct the phenazine core.

Materials:

  • Substituted 1,2-dihalobenzene

  • Substituted aniline

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Reducing agent (e.g., sodium dithionite)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • Buchwald-Hartwig Amination: A mixture of the 1,2-dihalobenzene, aniline, palladium catalyst, ligand, and base is heated in an inert solvent under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up to isolate the diarylamine intermediate.

  • Reductive Cyclization: The isolated diarylamine is then treated with a reducing agent, such as sodium dithionite, in a suitable solvent to induce cyclization and formation of the phenazine ring.

  • The final product is purified by standard techniques.

Anticancer Properties

Numerous this compound analogs have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their anticancer effects are often mediated through multiple mechanisms, including the induction of apoptosis, inhibition of topoisomerase enzymes, and the generation of intracellular ROS.[5]

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative this compound analogs against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Phenazine Cation 1A2780 (Ovarian)~100[6]
Phenazine Cation 2A2780 (Ovarian)15[6]
Phenazine Cation 2A2780CIS (Cisplatin-resistant Ovarian)18[6]
Phenazine Cation 2T24 (Bladder)18[6]
Phenazine Cation 2MCF7 (Breast)15[6]
DiastaphenazineHCT116 (Colon)14.9[7]
DiastaphenazineBGC-823 (Gastric)28.8[7]
DiastaphenazineHepG2 (Liver)65.2[7]
DiastaphenazineHeLa (Cervical)82.5[7]
5-methyl phenazine-1-carboxylic acidA549 (Lung)0.4887[7]
5-methyl phenazine-1-carboxylic acidMDA-MB-231 (Breast)0.4586[7]
Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the this compound analog for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the this compound analog

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the this compound analog at a concentration around its IC50 value.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Signaling Pathways in Anticancer Activity

This compound analogs can trigger cancer cell death through the modulation of several key signaling pathways.

Apoptosis, or programmed cell death, is a crucial mechanism by which this compound analogs exert their anticancer effects. They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., DR5) Death Receptors (e.g., DR5) Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., DR5)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation This compound Analog This compound Analog This compound Analog->Death Receptors (e.g., DR5) Upregulation This compound Analog->Mitochondrial Stress ROS Generation Bcl-2 Bcl-2 This compound Analog->Bcl-2 Downregulation Bax Bax This compound Analog->Bax Upregulation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2->Mitochondrial Stress Inhibition Bax->Mitochondrial Stress Promotion

Caption: this compound-induced apoptosis signaling pathways.

Topoisomerases are enzymes that regulate the topology of DNA. By inhibiting these enzymes, this compound analogs can lead to DNA damage and ultimately cell death.[1][10] Some analogs have been shown to be dual inhibitors of both topoisomerase I and II.[10]

G cluster_process DNA Replication & Transcription This compound Analog This compound Analog Topoisomerase II Topoisomerase II This compound Analog->Topoisomerase II Inhibition DNA Re-ligation DNA Re-ligation Topoisomerase II->DNA Re-ligation DNA DNA DNA Supercoiling DNA Supercoiling DNA Supercoiling->Topoisomerase II Relaxation Cell Cycle Arrest Cell Cycle Arrest DNA Re-ligation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of topoisomerase II inhibition.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some phenazine derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[9]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound Analog This compound Analog This compound Analog->PI3K Inhibition This compound Analog->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Properties

This compound analogs exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their mechanisms of action are often multifactorial, involving the generation of ROS, disruption of the cell membrane, and inhibition of essential cellular processes.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) of selected halogenated phenazine analogs.

CompoundOrganismMIC (µM)MBEC (µM)Reference
HP-14MRSA-6.25-9.38[11]
HP-14MRSE 35984-2.35[11]
HP-14VRE 700221-0.20[11]
7-Cl-HP-SEMRSA1.17-4.69-[12]
6,8-CF3-HP-SEMRSA0.15-18.8-[12]
DiastaphenazineS. aureus64 µg/mL-[7]
Experimental Protocols for Antimicrobial Evaluation

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound analog stock solution

  • 96-well microtiter plates

Procedure:

  • Perform serial two-fold dilutions of the this compound analog in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • Biofilm-forming microorganism

  • Growth medium

  • This compound analog stock solution

  • 96-well plate

Procedure:

  • Grow biofilms of the microorganism in the wells of a 96-well plate.

  • After biofilm formation, wash the wells to remove planktonic cells.

  • Add fresh medium containing serial dilutions of the this compound analog to the wells.

  • Incubate the plate for a specified period.

  • Wash the wells again and add fresh medium.

  • Determine the viability of the remaining biofilm cells (e.g., by sonication and plating or using a viability stain).

  • The MBEC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells compared to the untreated control.

Signaling and Mechanisms in Antimicrobial Action

Similar to their anticancer mechanism, the redox cycling of this compound analogs generates ROS, which can cause oxidative damage to various cellular components in microbes, leading to cell death.[2]

G This compound Analog This compound Analog Reduced this compound Reduced this compound This compound Analog->Reduced this compound Electron Donor (e.g., NADH) Electron Donor (e.g., NADH) Electron Donor (e.g., NADH)->this compound Analog Reduction Oxygen (O2) Oxygen (O2) Reduced this compound->Oxygen (O2) Oxidation Superoxide (O2-) Superoxide (O2-) Oxygen (O2)->Superoxide (O2-) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Superoxide (O2-)->Reactive Oxygen Species (ROS) Oxidative Damage Oxidative Damage Reactive Oxygen Species (ROS)->Oxidative Damage Microbial Cell Death Microbial Cell Death Oxidative Damage->Microbial Cell Death

Caption: ROS generation by this compound analogs.

In some bacteria, phenazines can activate the SoxR transcription factor, which in turn regulates the expression of genes involved in oxidative stress response and efflux pumps, potentially leading to antibiotic resistance.[13] Understanding this pathway is crucial for developing analogs that can overcome such resistance mechanisms.

G This compound Analog This compound Analog SoxR (Inactive) SoxR (Inactive) This compound Analog->SoxR (Inactive) Oxidation SoxR (Active) SoxR (Active) SoxR (Inactive)->SoxR (Active) Target Gene Expression Target Gene Expression SoxR (Active)->Target Gene Expression Induction Oxidative Stress Response Oxidative Stress Response Target Gene Expression->Oxidative Stress Response Efflux Pumps Efflux Pumps Target Gene Expression->Efflux Pumps Antibiotic Resistance Antibiotic Resistance Efflux Pumps->Antibiotic Resistance

Caption: Activation of the SoxR stress response pathway.

Conclusion and Future Directions

This compound analogs represent a promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with the tunability of their physicochemical properties through synthetic modification, offer significant opportunities for drug discovery. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this fascinating class of compounds. Future research should focus on elucidating the structure-activity relationships in more detail, optimizing the pharmacokinetic profiles of lead compounds, and exploring novel therapeutic applications beyond oncology and infectious diseases. A deeper understanding of their interactions with specific cellular targets and signaling pathways will be crucial for the rational design of next-generation this compound-based drugs with enhanced efficacy and reduced toxicity.

References

Natural Sources of Phenazine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenazine (B1670421) compounds represent a large and structurally diverse class of nitrogen-containing heterocyclic secondary metabolites. Primarily of microbial origin, these redox-active pigments play crucial roles in microbial ecology, including antibiotic activity, cell signaling, and facilitating electron transfer. Their broad spectrum of biological activities has garnered significant interest in the fields of drug development, agriculture, and biotechnology. This technical guide provides an in-depth overview of the natural sources of phenazine compounds, their biosynthesis, and methods for their isolation and quantification. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile natural products.

Introduction

Phenazines are characterized by a dibenzopyrazine core structure, which can be variously substituted, leading to a wide array of derivatives with distinct colors and biological functions.[1][2][3] First identified in the 19th century as the blue pigment pyocyanin (B1662382) from Pseudomonas aeruginosa, over 150 natural phenazine derivatives have since been discovered.[4][5] These compounds are produced by a variety of bacteria and a single known archaeon, inhabiting diverse environments from soil and marine sediments to plant rhizospheres and clinical settings.[1][3][4]

The biological activities of phenazines are extensive, encompassing antimicrobial, antifungal, antitumor, antiparasitic, and insecticidal properties.[2][4] For instance, phenazine-1-carboxylic acid (PCA) is the active ingredient in a commercial biopesticide, "Shenqinmycin," used in China for controlling fungal diseases in crops.[4] In a clinical context, phenazines produced by P. aeruginosa are recognized as important virulence factors in chronic infections.[6] This guide delves into the microbial origins of these compounds, the genetic and biochemical pathways governing their synthesis, and the experimental protocols for their study.

Natural Producers of Phenazine Compounds

The ability to synthesize phenazines is distributed across several bacterial phyla, with the majority of producers found within the Proteobacteria and Actinobacteria.[1] While bacteria are the primary source, a unique membrane-bound phenazine has also been identified in an archaeon.[1][5]

Key Phenazine-Producing Genera:

  • Pseudomonas : This genus is the most studied group of phenazine producers.[3] Fluorescent Pseudomonas spp., in particular, are well-known for producing a variety of phenazines that contribute to their ability to suppress soilborne plant pathogens.[6][7] Pseudomonas aeruginosa, an opportunistic human pathogen, produces the well-known phenazine pyocyanin.[3][4]

  • Streptomyces : Members of this genus, renowned for their production of a vast array of secondary metabolites, also synthesize complex phenazine derivatives.[1][4] Some phenazines from Streptomyces spp. exhibit potential as anticancer or anti-infective drugs due to their lower cytotoxicity in eukaryotes compared to some pseudomonad-derived phenazines.[1]

  • Burkholderia : This genus includes species that produce phenazines and are often associated with plants and soil.[1]

  • Pectobacterium : Certain species within this genus of plant pathogens are also capable of phenazine biosynthesis.[1]

  • Brevibacterium : This genus of Gram-positive bacteria includes phenazine-producing species.[1]

  • Other Bacterial Genera : Phenazine production has also been reported in Pantoea, Vibrio, Nocardia, Sorangium, Erwinia, and Pelagiobacter.[3][4]

  • Methanosarcina : The archaeon Methanosarcina mazei is a notable exception to the bacterial origin of phenazines, utilizing a membrane-bound phenazine derivative in its methanogenesis pathway.[1][8]

Quantitative Production of Phenazine Compounds

The type and quantity of phenazines produced can vary significantly between different species and even strains of the same species.[9] Production is often influenced by environmental factors such as nutrient availability, oxygen levels, and cell density through quorum sensing regulation.[10][11] The following tables summarize reported production levels of key phenazine compounds from various natural sources.

Table 1: Production of Phenazine-1-Carboxylic Acid (PCA) and its Derivatives

Producing OrganismPhenazine Compound(s)Production LevelReference
Pseudomonas aeruginosa PA1201 (Wild-type)Phenazine-1-carboxylic acid (PCA)180 mg/L[9]
Pseudomonas aeruginosa PA1201 (Engineered)Phenazine-1-carboxylic acid (PCA)9800 mg/L[9]
Pseudomonas chlororaphis 30-84PCA, 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA)Not specified quantitatively in the provided text[9]
Pseudomonas putida O1.phz1Phenazine-1-carboxylic acid (PCA)23.34 ± 1.06 µg/mL[12][13]
Pseudomonas putida 14.phz1Phenazine-1-carboxylic acid (PCA)79.79 ± 9.09 µg/mL[12][13]
Pseudomonas putida 14.phz2Phenazine-1-carboxylic acid (PCA)80 µg/mL (in oxygen-limited BES)[12][13]
Pseudomonas chlororaphis GP72PCA, 2-hydroxyphenazine (B1496473) (2-OH-PHZ)Linear response from 10 to 250 µg/mL in validation studies[14]

Table 2: Production of Pyocyanin (PYO) and Other Phenazines

Producing OrganismPhenazine Compound(s)Production LevelReference
Pseudomonas aeruginosa PA14Pyocyanin (PYO), PCA, Phenazine-1-carboxamide (B1678076) (PCN)Varies with carbon source[11]
Pseudomonas putida 14.phz1+PCA, Pyocyanin (PYO)PCA: 5.86 ± 0.30 µg/mL, PYO: 0.60 ± 0.15 µg/mL[12][13]
Pseudomonas putida 14.phz2+PCA, Pyocyanin (PYO)PCA: 22.48 µg/mL, PYO: 10.29 µg/mL (under passive aeration)[12][13]
Pseudomonas aeruginosa MML2212Phenazine-1-carboxamide (PCN)Not specified quantitatively in the provided text[15]
Pseudomonas aeruginosaPhenazine-1-carboxamide (PCN)Enables electron transfer in microbial fuel cells[16]
Streptomyces cinnamonensis DSM 1042TEndophenazines A-C, Phenazine-1,6-dicarboxylic acid (PDC)Not specified quantitatively in the provided text[17]

Biosynthesis of Phenazine Compounds

The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a central metabolic route for the production of aromatic compounds.[18] The key precursor is chorismic acid.[18][19] The enzymatic reactions are catalyzed by proteins encoded by the phz operon, which typically includes the genes phzA through phzG.[18][20]

The core pathway leads to the formation of phenazine-1-carboxylic acid (PCA) and/or phenazine-1,6-dicarboxylic acid (PDC), which then serve as precursors for the vast diversity of over 150 known phenazine derivatives.[18][19] These core structures can be modified by various enzymes to introduce hydroxyl, carboxamide, methyl, and other functional groups.[11][19]

Core Biosynthetic Pathway

The conversion of chorismic acid to the foundational phenazine molecules is a conserved process.[18][20]

  • PhzE (Isochorismate synthase): Converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[5][18]

  • PhzD (Isochorismatase): Transforms ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[20]

  • PhzF (Isomerase): Catalyzes the isomerization of DHHA.[1][18]

  • PhzB: Facilitates the condensation of two molecules of the PhzF product to form the tricyclic intermediate.[18]

  • PhzG (FMN-dependent oxidase): Mediates the final oxidation steps to yield the core phenazine scaffold.[18]

The presence or absence of the phzA gene is a key determinant in whether an organism produces primarily PCA or a mixture of PCA and PDC.[1]

Phenazine_Biosynthesis_Pathway Chorismic_acid Chorismic Acid ADIC 2-amino-2-deoxy- isochorismic acid (ADIC) Chorismic_acid->ADIC PhzE DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) ADIC->DHHA PhzD Isomerized_DHHA Isomerized DHHA DHHA->Isomerized_DHHA PhzF Tricyclic_Intermediate Tricyclic Intermediate Isomerized_DHHA->Tricyclic_Intermediate PhzB Core_Phenazines Core Phenazines (PCA, PDC) Tricyclic_Intermediate->Core_Phenazines PhzG Derivatives Phenazine Derivatives Core_Phenazines->Derivatives Modifying Enzymes (e.g., PhzM, PhzS, PhzH)

Core Phenazine Biosynthetic Pathway.
Regulatory Pathways

Phenazine biosynthesis is tightly regulated, often involving quorum sensing (QS) systems.[10] In P. aeruginosa, three interconnected QS systems, Las, Rhl, and PQS, control the expression of phenazine biosynthetic genes. The Las system is at the top of this hierarchy, activating the Rhl and PQS systems, which are particularly important in regulating phenazine production.[10] This complex regulatory network ensures that phenazine production is coordinated with cell density and environmental cues.

Quorum_Sensing_Regulation Las_System Las System Rhl_System Rhl System Las_System->Rhl_System PQS_System PQS System Las_System->PQS_System phz_Operon phz Operon Expression Rhl_System->phz_Operon PQS_System->phz_Operon Phenazine_Production Phenazine Production phz_Operon->Phenazine_Production

Quorum Sensing Regulation of Phenazine Biosynthesis in Pseudomonas.

Experimental Protocols

The study of natural phenazines involves their isolation from microbial cultures, purification, and quantification. The choice of method depends on the specific phenazine and the research objectives.

General Workflow for Phenazine Isolation and Quantification

Experimental_Workflow Culture Bacterial Culture (Liquid Medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Chloroform (B151607), Ethyl Acetate) Supernatant->Extraction Quantification Quantification Supernatant->Quantification Purification Purification (e.g., Silica Gel Chromatography) Extraction->Purification Extraction->Quantification Characterization Structural Characterization (MS, NMR, X-ray Crystallography) Purification->Characterization Spectrophotometry Spectrophotometry Quantification->Spectrophotometry HPLC HPLC Quantification->HPLC

General Experimental Workflow for Phenazine Analysis.
Protocol for Spectrophotometric Quantification of Pyocyanin

This method is suitable for the specific and rapid measurement of pyocyanin from liquid cultures of P. aeruginosa.[10]

  • Culture Growth: Inoculate P. aeruginosa in a suitable liquid medium (e.g., LB or Pseudomonas Broth) and incubate under conditions that promote phenazine production.

  • Sample Preparation: Take a 5 mL aliquot of the bacterial culture. Centrifuge at 4,000 rpm for 10 minutes to pellet the cells. Transfer the supernatant to a new tube.

  • Extraction: Add 3 mL of chloroform to the supernatant and vortex vigorously. Centrifuge at 4,000 rpm for 10 minutes to separate the phases. The pyocyanin will be in the lower, blue-colored chloroform phase. Carefully transfer the chloroform layer to a new tube.

  • Acidification: Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex. Centrifuge at 4,000 rpm for 5 minutes. The pyocyanin will move to the upper, pink to red-colored aqueous phase.

  • Quantification: Transfer the upper aqueous phase to a cuvette. Measure the absorbance at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.[10]

Protocol for HPLC Quantification of Phenazines

High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of multiple phenazines simultaneously.[10][12][13]

  • Extraction: To 1 mL of culture supernatant, add an equal volume of acidified ethyl acetate (B1210297) (ethyl acetate with 0.1% formic acid).[10] Vortex and centrifuge to separate the phases. Collect the organic phase and evaporate to dryness. Re-suspend the residue in a suitable solvent (e.g., methanol).

  • HPLC Analysis:

    • Column: C18 column.[12][13]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a modifier like trifluoroacetic acid (TFA) or formic acid, is commonly used.[12][13]

    • Detection: Use a UV-Vis or Diode Array Detector (DAD). Detection wavelengths are specific to the phenazine of interest (e.g., 366 nm for PCA, 280 nm or 690 nm for PYO).[9][12][13]

    • Quantification: Determine the concentration of each phenazine by comparing the peak area from the sample to a standard curve generated using known concentrations of purified phenazine standards.[9]

Protocol for Isolation and Purification of Phenazine-1-carboxamide (PCN)

This protocol is adapted from a study on PCN from P. aeruginosa MML2212.[15]

  • Fermentation: Culture the producing strain in a suitable medium (e.g., Kings' B broth) in a fermentor.

  • Extraction: Isolate the extracellular metabolites from the fermented broth using ethyl acetate extraction.

  • Purification: Purify the crude extract using two-step silica-gel column chromatography.

  • Crystallization: The purified compound can be crystallized by dissolving it in a suitable solvent (e.g., chloroform) followed by slow evaporation.

Conclusion

Phenazine compounds are a fascinating and important class of microbial natural products. Their widespread distribution among diverse bacterial genera and their varied biological activities underscore their ecological significance and therapeutic potential. This guide provides a foundational understanding of the natural sources, biosynthesis, and experimental analysis of phenazines. Further research into the vast diversity of phenazine producers, the regulation of their biosynthesis, and their modes of action will undoubtedly uncover new applications in medicine, agriculture, and biotechnology.

References

Spectroscopic Analysis of Phenazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine (B1670421) and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications, ranging from pharmaceuticals to materials science. A thorough understanding of their molecular structure and properties is paramount for their effective utilization. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the phenazine scaffold. Due to the ambiguity of the term "Diphenazine," which is not a standard chemical name, this guide will focus on the fundamental spectroscopic features of the parent compound, phenazine, and its illustrative derivatives. The principles and methodologies detailed herein are broadly applicable to the wider class of phenazine-containing molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within the phenazine core. The spectra are characterized by distinct absorption bands corresponding to π → π* and n → π* transitions.

Data Presentation
CompoundSolvent/Systemλmax 1 (nm)Molar Absorptivity 1 (ε) (M⁻¹ cm⁻¹)λmax 2 (nm)Molar Absorptivity 2 (ε) (M⁻¹ cm⁻¹)Reference
2,3-DiaminophenazineMethanol258Not Reported426Not Reported[1]
2,3-DiaminophenazineAqueous Buffer~41516,700Not ReportedNot Reported[1]
2,3-DiaminophenazinePhosphate Buffer~417Not ReportedNot ReportedNot Reported[1]
2,3-DiaminophenazineAqueous Medium~422Not ReportedNot ReportedNot Reported[1]
2,3-DiaminophenazineTriton X-100 Micelles428Not ReportedNot ReportedNot Reported[1]
PerphenazineMethanol254.80Not Reported--[2]
Experimental Protocol: UV-Vis Spectroscopy

A general protocol for obtaining the UV-Vis absorption spectrum of a phenazine compound is as follows:

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is required. Quartz cuvettes with a 1 cm path length are standard.[1]

  • Sample Preparation :

    • Prepare a stock solution of the phenazine compound in a spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a concentration that results in an absorbance reading within the linear dynamic range of the spectrophotometer, which is typically between 0.1 and 1.0 absorbance units.[3]

  • Data Acquisition :

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.[1]

    • Set the desired wavelength range for scanning, for instance, from 200 to 600 nm.[1]

    • Fill a cuvette with the pure solvent to be used for the analysis to serve as a blank.

    • Run a baseline correction with the blank in both the reference and sample beams.[1]

    • Replace the blank in the sample beam with the cuvette containing the prepared sample solution.

    • Record the absorption spectrum. The wavelengths of maximum absorbance (λmax) are then identified from the spectrum.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of phenazine derivatives, providing detailed information about the carbon and hydrogen framework.

Data Presentation

¹H NMR Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
11-(4-tert-butylphenyl)dipyrido[3,2-a:2',3'-c]phenazineCDCl₃δ 9.54 (2H, m), 9.25 (2H, m), 8.45 (1H, d, J = 1.5), 8.30 (1H, d, J = 8.8), 8.17 (1H, dd, J = 8.8, 2.1), 7.80 (2H, d, J = 8.7), 7.75 (2H, m), 7.60 (2H, d, J = 8.7), 1.42 (9H, s)[4]
11-(4-cyanophenyl)dipyrido[3,2-a:2',3'-c]phenazineCDCl₃δ 9.65 (2H, m), 9.31 (2H, m), 8.58 (1H, d, J = 2.2), 8.46 (1H, d, J = 8.8), 8.17 (1H, dd, J = 8.9, 2.1), 7.97 (2H, d, J = 8.7), 7.87 (2H, d, J = 8.6), 7.83 (2H, m)[4]
PhenazineCyclohexaneδ 8.158, 7.636[2]
PhenazineDMSO-d₆δ 8.262, 7.971[2]
1-HydroxyphenazineCDCl₃δ 8.33, 8.217, 8.121, 7.80, 7.76, 7.75, 7.73, 7.209[5]

¹³C NMR Data

CompoundSolventChemical Shifts (δ, ppm)Reference
11-(4-cyanophenyl)dipyrido[3,2-a:2',3'-c]phenazineCDCl₃δ 152.64, 152.60, 147.67, 144.03, 142.66, 142.44, 141.82, 141.49, 134.62, 134.52, 133.13, 130.65, 130.17, 128.42, 127.84, 127.77, 124.69, 118.72, 112.43[4]
2,3-DiaminophenazineDMSO-d₆Data available but specific shifts not listed in abstract.[6]
1,3-dihydroxyphenazined6-DMSOData available but specific shifts not listed in title.[7]
Experimental Protocol: NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of phenazine compounds:

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[1]

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the phenazine compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]

    • Complete dissolution is crucial; gentle swirling or vortexing can be applied. Gentle heating may be used for compounds with low solubility, taking care to prevent solvent evaporation.[1]

    • To ensure high-quality spectra, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette to remove any particulate matter.[1]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

    • For ¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a spectral width of approximately -2 to 12 ppm, and a sufficient number of scans (commonly 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of at least 1-2 seconds is set for accurate integration.[1]

    • For ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (from hundreds to thousands) is generally required. The spectral width is typically set from 0 to 220 ppm.[1]

  • Data Processing :

    • The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline corrections.

    • The chemical shift scale is calibrated using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

    • For ¹H NMR, the peak integrals are determined to establish the relative ratios of different protons.

    • The chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants are analyzed to assign the signals to the specific nuclei in the molecule.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation
Compound/Derivative ClassWavenumber (cm⁻¹)AssignmentReference
Phenazine-like compound3325.39N-H amine stretch[8]
Phenazine-like compound2935.76C-H aromatic stretch[8]
Phenazine-like compound1666.55C=C alkene stretch[8]
Phenazine-like compound1651.12C=O carboxylic acid group[8]
Phenazine-like compound1643.41Amide stretch[8]
Phenazine-like compound1452.45α,β-unsaturated ketone[8]
Phenazine-like compound1332.86, 1313.57, 1111.03, 1043.52C-N amine stretch[8]
Phenazine-like compound1240.27C-O carbonyl acid[8]
Experimental Protocol: IR Spectroscopy

A standard method for obtaining the IR spectrum of a solid phenazine sample is as follows:

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is utilized.[3]

  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount of the solid sample (approximately 50 mg) in a suitable volatile solvent like methylene (B1212753) chloride or acetone.[9]

    • Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. If the resulting film is too thin (weak absorption), another drop of the solution can be added and dried.[9]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean salt plate.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[3]

    • The region below 1500 cm⁻¹ is often referred to as the fingerprint region and can be unique for each compound.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Data Presentation
Compound/Derivative ClassIonization MethodKey Fragment Ions (m/z)Reference
BenzylpiperazinesESI-MS/MS91[11]
PhenylpiperazinesESI-MS/MS119, 70, 56[11]
1-(3-chlorophenyl)-piperazine (mCPP)ESI-MS/MS154, 140[11]
1-(3-trifluoromethylphenyl)-piperazine (TFMPP)ESI-MS/MS188, 174[11]
Experimental Protocol: Mass Spectrometry

A general procedure for the mass spectrometric analysis of a phenazine compound is outlined below:

  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used. Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI).[5]

  • Sample Preparation :

    • The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).[3]

    • For ESI, the addition of a small amount of an acid like formic acid can aid in the ionization process by promoting protonation.[3]

  • Data Acquisition :

    • The sample solution is introduced into the ion source of the mass spectrometer.

    • In the ion source, the molecules are converted into gas-phase ions.[5]

    • These ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

    • The detector records the abundance of ions at each m/z value, generating a mass spectrum.[5]

  • Data Analysis :

    • The peak corresponding to the intact molecule (molecular ion or pseudomolecular ion) is identified to determine the molecular weight.

    • The fragmentation pattern, which results from the breakdown of the molecular ion, can be analyzed to deduce structural features of the molecule.[5]

Mandatory Visualizations

Synthesis of Phenazine Derivatives

The synthesis of phenazine derivatives often involves the condensation of an ortho-diamine with an ortho-quinone. The following diagram illustrates a generalized workflow for this type of synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product ortho_diamine ortho-Diamine reaction_step Condensation Reaction (e.g., in acetic acid or solid state) ortho_diamine->reaction_step ortho_quinone ortho-Quinone ortho_quinone->reaction_step purification_step Column Chromatography (e.g., Hexane-Ethyl Acetate) reaction_step->purification_step Crude Product phenazine_product Phenazine Derivative purification_step->phenazine_product Purified Product G start Sample Preparation (Dissolution/Mulling) ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework start->nmr uv UV-Vis Spectroscopy Analyze Electronic Transitions start->uv structure Structure Elucidation & Verification ms->structure ir->structure nmr->structure uv->structure

References

Navigating the Solubility Landscape of Diphenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining "Diphenazine"

The term "this compound" can be ambiguous and is sometimes used in reference to the broader class of phenazines. For the purposes of this technical guide, "this compound" refers to the specific compound 1,4-bis(1-phenylisopropyl)piperazine , identified by the CAS number 13838-14-7 and the molecular formula C22H30N2. It is crucial to distinguish this from the parent compound, phenazine (B1670421) (CAS 92-82-0, C12H8N2), as their physicochemical properties, including solubility, will differ significantly. This guide focuses exclusively on 1,4-bis(1-phenylisopropyl)piperazine.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Ethanol (B145695)Generally Soluble[1]
Acetone (B3395972)Generally Soluble[1]
WaterLess Soluble[1]

Note: The information presented is qualitative and intended as a general guideline. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative data, this section provides detailed methodologies for three common and robust techniques for determining the solubility of this compound in various organic solvents: the gravimetric method, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a fundamental and direct technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the dissolved solute by mass after solvent evaporation.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the sample at a moderate speed.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Transfer the supernatant to a pre-weighed, solvent-resistant container (e.g., a glass beaker or evaporating dish).

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely removed, re-weigh the container with the dried this compound residue.

  • Calculation:

    • The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried this compound) / (Volume of supernatant taken)

Gravimetric_Method_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Withdraw known volume of supernatant C->D E Evaporate solvent D->E F Weigh dried This compound residue E->F G Calculate Solubility F->G

Gravimetric Method Workflow
UV-Vis Spectrophotometry

This method is suitable for compounds like this compound that possess a chromophore and absorb light in the ultraviolet-visible range. The concentration of the solute is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution of this compound and separate the supernatant as described in the gravimetric method (steps 1 and 2).

    • Dilute the clear supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

UV_Vis_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Determine λmax of This compound B Prepare standard solutions A->B C Measure absorbance of standards at λmax B->C D Generate Calibration Curve C->D H Determine concentration from calibration curve D->H E Prepare saturated solution & separate F Dilute supernatant E->F G Measure absorbance of diluted sample F->G G->H I Calculate original solubility H->I

UV-Vis Spectrophotometry Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when high accuracy is required.

Methodology:

  • Method Development:

    • Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent with known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution of this compound and separate the supernatant as described in the gravimetric method (steps 1 and 2).

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration is the solubility.

HPLC_Workflow cluster_setup Setup & Calibration cluster_analysis Sample Analysis cluster_quant Quantification A Develop HPLC Method B Prepare standard solutions A->B C Inject standards and record peak areas B->C D Generate Calibration Curve C->D I Determine concentration from calibration curve D->I E Prepare saturated solution & separate F Filter supernatant E->F G Dilute filtered sample F->G H Inject sample and record peak area G->H H->I J Calculate original solubility I->J

HPLC Method Workflow

Conclusion

While quantitative solubility data for this compound (1,4-bis(1-phenylisopropyl)piperazine) in organic solvents is scarce in publicly available literature, qualitative information suggests it is generally soluble in solvents like ethanol and acetone and less soluble in water. For drug development and research applications requiring precise solubility values, experimental determination is essential. The gravimetric, UV-Vis spectrophotometry, and HPLC methods detailed in this guide provide robust and reliable protocols for obtaining this critical physicochemical data. The choice of method will depend on the required accuracy, the properties of the solvent, and the available instrumentation.

References

An In-Depth Technical Guide to the Electrochemical Properties of Diphenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of diphenazine, also known as dibenzo[a,c]phenazine (B1222753). The following sections detail its redox behavior, quantitative electrochemical parameters, and the experimental protocols used to determine these characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where the electrochemical attributes of heterocyclic compounds are of significant interest, including materials science and drug development.

Introduction to the Electrochemical Behavior of this compound

This compound is a polycyclic aromatic hydrocarbon containing a phenazine (B1670421) core, which is known for its rich electrochemistry. The nitrogen-containing heterocyclic structure of this compound allows it to undergo reversible redox reactions, making it an interesting candidate for various applications, including organic electronics and as a scaffold in medicinal chemistry. The electrochemical behavior of this compound and its derivatives is characterized by their ability to accept and donate electrons, often in a stepwise manner.

The redox activity of this compound is centered on the phenazine moiety, which can typically undergo a two-step, one-electron reduction process. In aprotic media, this generally involves the formation of a stable radical anion followed by a second reduction to a dianion. The stability of these reduced species is influenced by the solvent, the supporting electrolyte, and the presence of any substituents on the this compound core.

Quantitative Electrochemical Data

The following table summarizes the key quantitative electrochemical data for this compound derivatives as determined by cyclic voltammetry. It is important to note that specific data for the unsubstituted parent this compound (dibenzo[a,c]phenazine) is not extensively reported in the literature; therefore, data for closely related derivatives are presented to provide insight into its electrochemical properties.

CompoundSolventSupporting ElectrolyteOxidation Potential (V vs. SCE)Reduction Potential (V vs. SCE)HOMO (eV)LUMO (eV)Reference
2PXZ-BP-F aDCMTBAPF60.80-1.21-5.14-3.13[1]
2DMAC-BP-F bDCMTBAPF61.00-1.19-5.34-3.15[1]
2DTCz-BP-F cDCMTBAPF61.32-1.18-5.66-3.16[1]
1DMAC–BP dDCMNot Specified~0.8 gNot Specified~-5.0Not Specified[2]
2DMAC–BP eDCMNot Specified~0.8 gNot Specified~-5.0Not Specified[2]
3DMAC–BP fDCMNot Specified~0.8 gNot Specified~-5.0Not Specified[2]
Phenazine hMeCNCF3SO3NaNot ApplicableReversible ReductionNot SpecifiedNot Specified[3]

Notes on the Data:

  • a 2PXZ-BP-F: 10,10'-(10-fluorodibenzo[a,c]phenazine-3,6-diyl)bis(10H-phenoxazine)[1]

  • b 2DMAC-BP-F: 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-10-fluorodibenzo[a,c]phenazine[1]

  • c 2DTCz-BP-F: 3,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-fluorodibenzo[a,c]phenazine[1]

  • d 1DMAC–BP: A dibenzo[a,c]phenazine core with one 9,9-dimethylacridan donor[2]

  • e 2DMAC–BP: A dibenzo[a,c]phenazine core with two 9,9-dimethylacridan donors[2]

  • f 3DMAC–BP: A dibenzo[a,c]phenazine core with three 9,9-dimethylacridan donors[2]

  • g Estimated from the onset of the oxidation potential.

  • h The basic phenazine molecule, not this compound. A standard heterogeneous electron transfer rate constant of 0.02 cm/s was reported for its reduction in acetonitrile (B52724) at room temperature[3].

The data illustrates that the introduction of electron-donating groups, such as phenoxazine (B87303) (PXZ) and dimethylacridan (DMAC), significantly influences the oxidation potentials, while the reduction potentials associated with the dibenzo[a,c]phenazine core remain relatively consistent[1]. The HOMO and LUMO energy levels, which are crucial for understanding the electronic properties and potential applications in organic electronics, are derived from these electrochemical measurements[1][2]. All the listed dibenzo[a,c]phenazine derivatives exhibit reversible oxidation and reduction processes, indicating good electrochemical stability[1][2].

Experimental Protocols

A detailed experimental protocol for conducting cyclic voltammetry (CV) on this compound derivatives is provided below. This protocol is based on methodologies reported in the literature for similar compounds and can be adapted for the specific this compound derivative under investigation[1].

Materials and Equipment
  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgNO3 or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell: A standard three-electrode cell

  • Potentiostat/Galvanostat

  • Solvent: Dichloromethane (DCM), electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6), 0.1 M concentration

  • Analyte: this compound derivative (e.g., 2 mM concentration)

  • Inert Gas: Argon or Nitrogen for deoxygenation

Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DCM).

    • Dry the electrode completely before use.

  • Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF6 in DCM. This will serve as the supporting electrolyte solution.

    • Prepare a stock solution of the this compound derivative in DCM.

    • From the stock solution, prepare the final analyte solution (e.g., 2 mM) in the 0.1 M TBAPF6/DCM electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with argon or nitrogen for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical potential window for scanning this compound derivatives would be from approximately -2.0 V to 2.0 V vs. a reference electrode, but this should be optimized based on the specific compound. A common scan rate to start with is 100 mV/s.

    • Run the cyclic voltammetry scan and record the voltammogram.

    • After the measurement, add ferrocene (B1249389) as an internal standard to calibrate the potential values against the Fc/Fc+ redox couple.

Visualization of Electrochemical Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and mechanisms associated with the electrochemical analysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Polish Working Electrode p2 Prepare Electrolyte Solution p3 Prepare Analyte Solution m1 Assemble 3-Electrode Cell p3->m1 m2 Deoxygenate Solution m1->m2 m3 Run Cyclic Voltammetry m2->m3 a1 Record Voltammogram m3->a1 a2 Calibrate with Ferrocene a1->a2 a3 Determine Electrochemical Parameters a2->a3

Caption: Workflow for Cyclic Voltammetry of this compound.

Redox_Mechanism This compound DPZ RadicalAnion DPZ•⁻ This compound->RadicalAnion + e⁻ (E¹red) RadicalAnion->this compound - e⁻ (E¹ox) Dianion DPZ²⁻ RadicalAnion->Dianion + e⁻ (E²red) Dianion->RadicalAnion - e⁻ (E²ox)

Caption: General Redox Mechanism of this compound in Aprotic Media.

References

An In-depth Technical Guide to Diphenazine as a Polycyclic Aromatic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diphenazine, focusing on its identity as a polycyclic aromatic compound, specifically dibenzo[a,c]phenazine (B1222753). The guide elucidates the synthesis, physicochemical properties, and biological activities of this class of compounds, with a particular emphasis on their potential in drug development. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction: Defining "this compound" as a Polycyclic Aromatic Compound

The term "this compound" can be ambiguous in chemical literature. While it has been used to refer to 1,4-bis(1-phenylpropan-2-yl)piperazine, a non-aromatic heterocyclic compound, this guide focuses on the class of polycyclic aromatic compounds (PACs) derived from the phenazine (B1670421) scaffold. For the purposes of this technical guide, "this compound" will primarily refer to dibenzo[a,c]phenazine , a prominent and well-studied example of a polycyclic phenazine derivative. This focus aligns with the interest in these compounds for their unique electronic properties and significant biological activities.

Phenazines are nitrogen-containing heterocyclic compounds characterized by a pyrazine (B50134) ring fused to two benzene (B151609) rings. Their extended π-systems classify them as polycyclic aromatic hydrocarbons (PAHs), a group of compounds known for their diverse applications, ranging from organic electronics to pharmaceuticals. Dibenzo[a,c]phenazine, with its extended aromatic system, exhibits properties that make it a subject of intensive research, particularly in the fields of materials science and medicinal chemistry.

Synthesis of Dibenzo[a,c]phenazine and its Derivatives

The synthesis of dibenzo[a,c]phenazine and its substituted derivatives is most commonly achieved through the condensation of an o-diamine with an o-quinone. The parent dibenzo[a,c]phenazine is typically synthesized from the reaction of phenanthrene-9,10-dione with o-phenylenediamine (B120857).

Experimental Protocol: Synthesis of Dibenzo[a,c]phenazine

This protocol outlines the synthesis of dibenzo[a,c]phenazine from phenanthrene-9,10-dione and o-phenylenediamine.

Materials:

  • Phenanthrene-9,10-dione

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve phenanthrene-9,10-dione (1.0 eq) in glacial acetic acid.

  • To this solution, add a solution of o-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure dibenzo[a,c]phenazine as crystalline needles.

  • Dry the purified product in a vacuum oven.

Expected Yield: 70-80%

Characterization: The structure and purity of the synthesized dibenzo[a,c]phenazine can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by melting point determination.

// Reactants phenanthrene_dione [label="Phenanthrene-9,10-dione"]; o_phenylenediamine [label="o-Phenylenediamine"]; reactants [shape=point, width=0];

// Reaction Conditions conditions [label="Glacial Acetic Acid\nReflux, 2-4h", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediate (conceptual) intermediate [label="Condensation", shape=point, width=0];

// Product dibenzophenazine [label="Dibenzo[a,c]phenazine"];

// Workflow {rank=same; phenanthrene_dione; o_phenylenediamine;} phenanthrene_dione -> reactants [arrowhead=none]; o_phenylenediamine -> reactants [arrowhead=none]; reactants -> intermediate [label="+", fontcolor="#202124"]; intermediate -> dibenzophenazine [label="", arrowhead="normal", color="#34A853"]; conditions -> intermediate [style=dashed, arrowhead=none]; } dot Caption: Synthetic pathway for dibenzo[a,c]phenazine.

Physicochemical Properties

The extended π-conjugation in dibenzo[a,c]phenazine and its derivatives imparts them with distinct physicochemical properties, particularly in their electronic and photophysical behavior. These properties are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

PropertyValue/RangeRemarks
Molecular Formula C20H12N2Unsubstituted dibenzo[a,c]phenazine
Molar Mass 280.33 g/mol Unsubstituted dibenzo[a,c]phenazine
Appearance Yellowish crystalline solid
Melting Point 238-240 °CUnsubstituted dibenzo[a,c]phenazine
UV-Vis Absorption (λmax) ~350-450 nmDependent on solvent and substitution
Fluorescence Emission (λem) ~450-650 nmHighly dependent on substitution and solvent polarity, often exhibiting intramolecular charge transfer (ICT) characteristics.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.9Varies significantly with substitution. Donor-acceptor substituted derivatives can have high quantum yields.[1][2]
Solubility Generally soluble in organic solvents like chloroform, THF, and toluene. Poorly soluble in water.
HOMO/LUMO Energy Levels Tunable via substitutionImportant for designing materials for electronic applications.

Table 1: Physicochemical Properties of Dibenzo[a,c]phenazine and its Derivatives.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The relative method is commonly used to determine the fluorescence quantum yield (ΦF) of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Compound of interest (e.g., a dibenzo[a,c]phenazine derivative)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and the pure solvent (as a blank). Record the absorbance at the excitation wavelength for each solution.

  • Measure the fluorescence emission spectra of all solutions and the pure solvent. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the fluorescence emission curve for each solution. Subtract the integrated intensity of the solvent blank from each measurement.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the fluorescence quantum yield of the sample using the following equation:

    ΦF(sample) = ΦF(standard) * (Grad(sample) / Grad(standard)) * (n(sample)² / n(standard)²)

    where:

    • ΦF is the fluorescence quantum yield

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

// Steps prep_solutions [label="Prepare Dilute Solutions\n(Sample & Standard)"]; measure_abs [label="Measure UV-Vis\nAbsorbance"]; measure_fluor [label="Measure Fluorescence\nEmission"]; integrate_fluor [label="Integrate Fluorescence\nIntensity"]; plot_data [label="Plot Intensity vs.\nAbsorbance"]; calc_gradient [label="Calculate Gradients"]; calc_qy [label="Calculate Quantum Yield"];

// Workflow prep_solutions -> measure_abs; prep_solutions -> measure_fluor; measure_abs -> plot_data; measure_fluor -> integrate_fluor; integrate_fluor -> plot_data; plot_data -> calc_gradient; calc_gradient -> calc_qy; } dot Caption: Workflow for fluorescence quantum yield determination.

Biological Activities of Dibenzo[a,c]phenazine Derivatives

Phenazine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The planar structure of dibenzo[a,c]phenazine allows it to intercalate with DNA, which is a proposed mechanism for its cytotoxic effects.

Antitumor Activity

Numerous studies have demonstrated the potent antitumor activity of dibenzo[a,c]phenazine derivatives against various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and inhibition of topoisomerases. The table below summarizes the in vitro antitumor activity of selected dibenzo[a,c]phenazine derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzo[a]phenazine derivativeHeLa1.0 - 10[3]
Benzo[a]phenazine derivativeA5491.0 - 10[3]
Benzo[a]phenazine derivativeMCF-71.0 - 10[3]
Benzo[a]phenazine derivativeHL-601.0 - 10[3]
Benzo[a]pyrano[2,3-c]phenazine derivativeHCT116Varies[4]
Benzo[a]pyrano[2,3-c]phenazine derivativeMCF7Varies[4]
Benzo[a]pyrano[2,3-c]phenazine derivativeHepG2Varies[4]
Benzo[a]pyrano[2,3-c]phenazine derivativeA549Varies[4]

Table 2: In Vitro Antitumor Activity of Dibenzo[a,c]phenazine Derivatives.

// Components Dbpz [label="Dibenzo[a,c]phenazine\nDerivative"]; DNA [label="DNA"]; Topo [label="Topoisomerase"]; Apoptosis [label="Apoptosis"]; Cell_Death [label="Cancer Cell Death"];

// Relationships Dbpz -> DNA [label="Intercalation"]; Dbpz -> Topo [label="Inhibition"]; DNA -> Apoptosis [style=dashed]; Topo -> Apoptosis [style=dashed]; Apoptosis -> Cell_Death; } dot Caption: Proposed antitumor mechanism of dibenzo[a,c]phenazine.

Antimicrobial Activity

While the antimicrobial properties of the broader phenazine class are well-documented, specific quantitative data for dibenzo[a,c]phenazine derivatives are less abundant in the literature. The general mechanism of action for antimicrobial phenazines involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and cell death in microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Bromophenazine analoguesStaphylococcus aureus0.31 - 0.62[5]
Bromophenazine analoguesStaphylococcus epidermidis0.31 - 0.62[5]
Benzo[a]phenoxazine C34Candida species3.75 - 15 (µM)[5]
Benzo[a]phenoxazine C35Candida species3.75 - 15 (µM)[5]

Table 3: Antimicrobial Activity of Selected Phenazine Derivatives. (Note: Data for close analogues are presented due to limited direct data for dibenzo[a,c]phenazine).

Applications and Future Perspectives

The unique combination of photophysical properties and biological activity makes dibenzo[a,c]phenazine and its derivatives promising candidates for a variety of applications:

  • Drug Development: As scaffolds for the design of novel antitumor and antimicrobial agents. The ability to functionalize the core structure allows for the fine-tuning of activity and selectivity.

  • Materials Science: As emitters in OLEDs, leveraging their high fluorescence quantum yields and color tunability.

  • Fluorescent Probes: For the development of sensors for biologically and environmentally important analytes.

Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies, a deeper understanding of the structure-activity relationships for various biological targets, and the exploration of new applications in areas such as photodynamic therapy and bioimaging.

Conclusion

Dibenzo[a,c]phenazine stands out as a polycyclic aromatic compound with significant potential. Its versatile synthesis, tunable physicochemical properties, and potent biological activities make it a rich area for further scientific exploration. This technical guide provides a foundational understanding for researchers and professionals, aiming to stimulate further investigation into this fascinating class of molecules.

References

Early Research on Diphenazine: An Antihypertensive Agent of the Mid-20th Century

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Core Antihypertensive Properties

Mechanism of Action

The primary mechanism underlying the antihypertensive effect of Diphenazine is its ability to induce peripheral vasodilation.[1] This is achieved through the modulation of adrenergic pathways. While specific details from early studies are scarce, it is understood that as a piperazine (B1678402) derivative, this compound likely interacts with adrenergic receptors, which are key regulators of vascular tone. The antagonism of these receptors in the peripheral vasculature would lead to a reduction in systemic vascular resistance and a subsequent lowering of blood pressure.

The proposed signaling pathway, based on the general understanding of adrenergic modulation by similar compounds, is visualized below.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Vascular Smooth Muscle Cell NE Norepinephrine NE_released Norepinephrine Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Activates Second_Messenger Second Messenger Cascade Effector_Enzyme->Second_Messenger Contraction Vasoconstriction Second_Messenger->Contraction This compound This compound This compound->Adrenergic_Receptor Antagonizes

Figure 1: Proposed Adrenergic Antagonism by this compound.

Experimental Data Summary

Detailed quantitative data from the early clinical and preclinical trials of this compound (SKF-6591, E-200) are not extensively documented in accessible modern archives. The information available confirms its development as an antihypertensive agent, but specific figures on blood pressure reduction in different patient populations or animal models are lacking.

For illustrative purposes, a template for how such data would be presented is provided below. This table is based on the type of information that would have been collected during such studies.

Table 1: Hypothetical Summary of Preclinical Antihypertensive Effects of this compound in Animal Models

Animal ModelRoute of AdministrationDose RangeMean Arterial Pressure (MAP) Reduction (mmHg)Heart Rate ChangeDuration of Effect
Spontaneously Hypertensive Rat (SHR)Oral1-10 mg/kgData not availableData not availableData not available
Renal Hypertensive DogIntravenous0.1-1 mg/kgData not availableData not availableData not available

Table 2: Hypothetical Summary of Clinical Antihypertensive Efficacy of this compound in Human Trials

Study PhasePatient PopulationDosageMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Notable Adverse Effects
Phase IIMild to Moderate Essential Hypertension50-200 mg/dayData not availableData not availableData not available
Phase IIIModerate to Severe Hypertension100-300 mg/dayData not availableData not availableData not available

Experimental Protocols

The precise experimental protocols from the initial research on this compound are not detailed in the available literature. However, based on standard pharmacological practices of the era, the following methodologies would have likely been employed.

Preclinical Evaluation Workflow

A likely workflow for the preclinical assessment of this compound's antihypertensive properties would have involved screening in animal models of hypertension.

cluster_workflow Preclinical Antihypertensive Screening Workflow A Selection of Animal Models (e.g., SHR, Renal Hypertensive Models) B Dose-Response Studies (Oral & IV Administration) A->B C Measurement of Blood Pressure and Heart Rate (e.g., Tail-cuff, Arterial Cannulation) B->C D Assessment of Hemodynamic Parameters (e.g., Cardiac Output, Vascular Resistance) C->D E Toxicology and Safety Pharmacology Studies D->E F Data Analysis and Efficacy Determination E->F

References

The Antimicrobial Spectrum of Diphenazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenazine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising area of research in the quest for novel antimicrobial agents. Their broad-spectrum activity against a range of pathogenic bacteria and fungi, coupled with diverse mechanisms of action, positions them as potential candidates for addressing the growing challenge of antimicrobial resistance. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound derivatives, detailing their activity through quantitative data, experimental protocols for evaluation, and a visual exploration of their molecular mechanisms.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been quantified against various microorganisms using standard susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for representative this compound compounds against a panel of bacteria and fungi.

Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference
Phenazine-1-carboxylic acid (PCA)--34.87-[1]
Phenazine-5,10-dioxide (PDO)-->62.5062.50[1]
Dimeric Phenazine (B1670421) Derivative 11.56 - 25.01.56 - 25.0--[2][3]
Dimeric Phenazine Derivative 31.56 - 25.01.56 - 25.0--[2][3]
Dimeric Phenazine Derivative 41.56 - 25.01.56 - 25.0--[2][3]
Dimeric Phenazine Derivative 51.56 - 25.01.56 - 25.0--[2][3]
Dimeric Phenazine Derivative 91.56 - 25.01.56 - 25.0--[2][3]
Halogenated Phenazine HP 1-1.56--[4]
Halogenated Phenazine HP 29-0.08--[4]
Pyocyanin-50--[4]
2-bromo-1-hydroxyphenazine-6.25--[4]

Note: '-' indicates data not available in the cited sources.

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/DerivativeCandida albicansAspergillus nigerFusarium oxysporumReference
Phenazine-1-carboxylic acid (PCA)34.87--[1]
Phenazine-1-carboxamide (PC)32-64 µg/mL32-64 µg/mL32-64 µg/mL[5]
Benzo[a]phenoxazine Derivative C343.75 - 15 µM--[5]
Benzo[a]phenoxazine Derivative C353.75 - 15 µM--[5]
Benzo[a]phenoxazine Derivative A447.5 - 30 µM--[5]
Iodinin (1,6-dihydroxyphenazine-5,10-dioxide)-Antagonistic activity-[4]
Phenazinolins A–CAntagonistic activityAntagonistic activity-[4]

Note: '-' indicates data not available in the cited sources. Activity for some compounds was reported qualitatively.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is paramount in drug discovery. This section details the standard methodologies used to evaluate the efficacy of this compound derivatives.

Agar (B569324) Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the organism to the agent.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a known concentration of the this compound derivative solution to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) should be included on separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters.

AgarWellDiffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare and Pour Culture Medium Inoculate Inoculate Agar Plate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells AddCompound Add this compound Derivative and Controls to Wells CreateWells->AddCompound Incubate Incubate Plates AddCompound->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone

Fig 1. Experimental workflow for the Agar Well Diffusion method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate. The MIC is determined after a defined incubation period.

Protocol:

  • Preparation of this compound Derivative Dilutions: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension and dilute it to the final required concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control well. Include a growth control well (inoculum without the compound).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the this compound derivative at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis SerialDilution Prepare Serial Dilutions of this compound Derivative Inoculation Inoculate Microtiter Plate Wells SerialDilution->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Controls Include Growth and Sterility Controls Incubation Incubate the Plate Inoculation->Incubation Controls->Incubation ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC

Fig 2. Workflow for MIC determination by broth microdilution.

Mechanisms of Antimicrobial Action

This compound derivatives exert their antimicrobial effects through multiple mechanisms, often involving a combination of strategies that disrupt essential cellular processes in bacteria and fungi.

Generation of Reactive Oxygen Species (ROS)

A primary mechanism of action for many phenazine compounds is their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are toxic to microbial cells.[6]

Pathway:

  • Reduction: The this compound derivative is reduced by intracellular reducing agents, such as NADPH.

  • Oxidation and Superoxide (B77818) Formation: The reduced this compound derivative reacts with molecular oxygen (O₂) to generate a superoxide radical (O₂⁻).

  • Further ROS Generation: The superoxide radical can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), which cause widespread damage to cellular components, including DNA, proteins, and lipids.

ROS_Generation This compound This compound Derivative Reducedthis compound Reduced This compound This compound->Reducedthis compound Reduction Reducedthis compound->this compound Oxidation O2 O₂ NADPH NADPH NADP NADP+ NADPH->NADP e⁻ Superoxide Superoxide (O₂⁻) O2->Superoxide e⁻ ROS Other ROS (H₂O₂, •OH) Superoxide->ROS CellDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellDamage

Fig 3. Redox cycling of this compound derivatives leading to ROS generation.
DNA Intercalation

The planar aromatic structure of this compound derivatives allows them to intercalate between the base pairs of DNA.[7] This interaction can disrupt DNA replication and transcription, leading to inhibition of microbial growth.

Logical Relationship:

The process involves the insertion of the planar this compound molecule into the DNA double helix, causing a distortion of the helical structure. This can interfere with the function of enzymes that interact with DNA, such as DNA polymerase and RNA polymerase.

DNA_Intercalation This compound Planar this compound Derivative Intercalation Intercalation (Insertion between base pairs) This compound->Intercalation DNA DNA Double Helix DNA->Intercalation Distortion DNA Structural Distortion Intercalation->Distortion Replication Inhibition of DNA Replication Distortion->Replication Transcription Inhibition of Transcription Distortion->Transcription GrowthInhibition Microbial Growth Inhibition Replication->GrowthInhibition Transcription->GrowthInhibition

Fig 4. Logical relationship of DNA intercalation by this compound derivatives.
Membrane Disruption

Some this compound derivatives can interact with and disrupt the integrity of microbial cell membranes.[6] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Hypothesized Workflow:

  • Electrostatic Interaction: Cationic this compound derivatives may initially interact with the negatively charged components of the microbial cell membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

  • Hydrophobic Interaction: The hydrophobic core of the this compound molecule can then insert into the lipid bilayer.

  • Membrane Destabilization: This insertion disrupts the ordered structure of the membrane, leading to the formation of pores or a general increase in permeability.

  • Leakage and Cell Death: The compromised membrane allows for the leakage of ions and essential metabolites, and the dissipation of the membrane potential, resulting in cell death.

Membrane_Disruption This compound This compound Derivative Electrostatic Electrostatic Interaction This compound->Electrostatic Membrane Microbial Cell Membrane Membrane->Electrostatic Hydrophobic Hydrophobic Interaction/Insertion Electrostatic->Hydrophobic Destabilization Membrane Destabilization Hydrophobic->Destabilization Leakage Leakage of Cellular Contents Destabilization->Leakage CellDeath Cell Death Leakage->CellDeath

Fig 5. Hypothesized workflow of membrane disruption by this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile class of compounds with significant antimicrobial potential. Their broad-spectrum activity and multifaceted mechanisms of action make them attractive scaffolds for the development of new therapeutics to combat infectious diseases. Future research should focus on the synthesis and evaluation of novel derivatives with enhanced potency and selectivity, as well as a more detailed elucidation of their molecular targets and mechanisms of resistance. A deeper understanding of the structure-activity relationships will be crucial for optimizing these compounds for clinical development.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Diphenazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diphenazine and its diverse analogs. Diphenazines are a significant class of nitrogen-containing heterocyclic compounds, with a core structure featuring a pyrazine (B50134) ring fused to two benzene (B151609) rings.[1] The phenazine (B1670421) scaffold is prevalent in numerous natural products, particularly those isolated from microorganisms like Pseudomonas and Streptomyces, and is a privileged structure in medicinal chemistry.[1][2][3]

Derivatives of this compound exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3] Their mechanisms of action often involve interaction with biological targets such as DNA intercalation and the inhibition of key enzymes, making them attractive candidates for drug discovery programs.[2][4][5] These compounds also serve as valuable research tools for probing cellular pathways and have applications in materials science, for instance, as components in electrochemical sensors and Organic Light-Emitting Diodes (OLEDs).[2][4]

The following sections detail validated synthetic protocols for various this compound analogs, present quantitative data in a comparative format, and illustrate key workflows and concepts relevant to their synthesis and application.

Experimental Protocols

Protocol 1: One-Pot Multicomponent Domino Reaction for Dibenzo-chromeno-phenazine-dione Analogs

This protocol describes a highly efficient, one-pot synthesis of complex phenazine derivatives using a recyclable Brønsted acidic ionic liquid as a catalyst under solvent-free conditions.[6]

Materials:

  • 2-hydroxynaphthalene-1,4-dione

  • Benzene-1,2-diamine

  • Various aromatic aldehydes

  • 1,3-n-propyl-bipyridinium bisulfonic acid-ditrifluoroacetate (PBPBSDT) ionic liquid (5 mol%)

Procedure:

  • In a reaction vessel, combine benzene-1,2-diamine (1 mmol) and 2-hydroxynaphthalene-1,4-dione (1 mmol).

  • Add the PBPBSDT catalyst (5 mol%).

  • Stir the mixture under solvent-free conditions at 60 °C for approximately 5 minutes to form the initial intermediate.

  • To this mixture, add a second equivalent of 2-hydroxynaphthalene-1,4-dione (1 mmol) and the desired aromatic aldehyde (1 mmol).

  • Continue stirring the reaction mixture at 60 °C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion (typically 9-15 minutes), the reaction is terminated.[6]

  • The product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of Phenazine Derivatives from 2-Naphthols

This method outlines the synthesis of phenazine derivatives through the reaction of 2-naphthols with 1,2-diamino benzenes in the presence of potassium persulfate (K₂S₂O₈).[7]

Materials:

  • Substituted 2-naphthol (B1666908) (e.g., 2-naphthol, 7-hydroxy-2-naphthol)

  • Substituted 1,2-diamino benzene (e.g., o-phenylenediamine)

  • Potassium persulfate (K₂S₂O₈)

  • Acetic acid (CH₃COOH)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • Step 1: Quinone Formation:

    • In a round-bottom flask, dissolve the substituted 2-naphthol (1.0 equiv.) in a 1:1 mixture of acetic acid and water.

    • Add K₂S₂O₈ (2.0 equiv.) to the stirred solution.

    • Heat the reaction mixture to 80 °C and stir for 4 hours under an air atmosphere.

    • Monitor the reaction via TLC. Upon completion, add water to the mixture.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and concentrate under vacuum. The crude quinone intermediate is used directly in the next step without further purification.[7]

  • Step 2: Condensation:

    • In a separate flask, take the crude quinone mixture from Step 1.

    • Add the 1,2-diamino substituted benzene (1.2 equiv.) and acetic acid (3 mL).

    • Stir the reaction at 80 °C until completion as monitored by TLC.

    • Isolate the final phenazine product using standard work-up and purification procedures.

Protocol 3: Synthesis of Phenazine-1-Carboxamide Derivatives

This protocol details the conversion of phenazine-1-carboxylic acid into its primary amide analog, a common functional group in biologically active molecules.

Materials:

Procedure:

  • Acid Chloride Formation:

    • Dissolve phenazine-1-carboxylic acid (0.16 mmol) in toluene (2.0 mL) in a suitable reaction flask.

    • Add thionyl chloride (57 μL, 0.79 mmol) at room temperature.

    • Heat the reaction mixture to 65 °C for 3 hours.

    • After cooling, concentrate the mixture via rotary evaporation to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in dichloromethane (2.0 mL).

    • Add 30% aqueous ammonia (0.2 mL). An immediate yellow precipitate should form.

    • Stir the reaction mixture overnight to ensure complete conversion.

    • Collect the solid product by filtration and wash it with cold dichloromethane to yield the phenazine-1-carboxamide.

Data Presentation: Synthesis Efficiency

The following tables summarize quantitative data from the described synthetic protocols, allowing for easy comparison of reaction efficiency under different conditions.

Table 1: Synthesis of Dibenzo-chromeno-phenazine-diones (Protocol 1) [6]

Entry Aldehyde Substituent Time (min) Yield (%)
1 C₆H₅ 10 98
2 4-Cl-C₆H₄ 9 95
3 4-Br-C₆H₄ 9 96
4 4-F-C₆H₄ 10 92
5 4-NO₂-C₆H₄ 12 90
6 4-CH₃-C₆H₄ 15 94

| 7 | 4-OCH₃-C₆H₄ | 15 | 93 |

Table 2: Synthesis of Substituted Phenazines from 2-Naphthols (Protocol 2) [7]

Entry 2-Naphthol Derivative 1,2-Diamine Derivative Yield (%)
1 2-Naphthol o-Phenylenediamine 82
2 2-Naphthol 4-Methyl-1,2-diaminobenzene 88
3 2-Naphthol 4-Chloro-1,2-diaminobenzene 75
4 2-Naphthol Naphthalene-1,2-diamine 85
5 7-Bromo-2-naphthol o-Phenylenediamine 65
6 7-Bromo-2-naphthol Naphthalene-1,2-diamine 61

| 7 | 7-Hydroxy-2-naphthol | Naphthalene-1,2-diamine | 78 |

Visualizations: Workflows and Concepts

The following diagrams illustrate key processes and concepts in the synthesis and application of this compound analogs.

SynthesisWorkflow General Workflow for this compound Analog Synthesis Reactants Reactant Selection (e.g., Diamines, Quinones) Reaction Reaction Setup (Catalyst, Solvent, Temp) Reactants->Reaction Monitor Reaction Monitoring (TLC, LC-MS) Reaction->Monitor Workup Work-up & Extraction Monitor->Workup Purify Purification (Chromatography, Recrystallization) Workup->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Final Pure Analog Characterize->Final

Caption: A generalized workflow for the chemical synthesis and purification of this compound analogs.

ScreeningWorkflow High-Throughput Screening Workflow for Drug Discovery Synthesis Synthesis of Analog Library Library Compound Library (Plate & Store) Synthesis->Library Primary Primary Screening (e.g., Target-based Assay) Library->Primary Hits Hit Identification & Confirmation Primary->Hits Secondary Secondary Assays (e.g., Cell Viability) Hits->Secondary SAR Lead Optimization (SAR Studies) Secondary->SAR ADMET In Silico / In Vitro ADMET Screening SAR->ADMET

Caption: A typical workflow for screening newly synthesized this compound analogs for therapeutic potential.

MoA_Concept Conceptual Mechanisms of Action for this compound Analogs Analog This compound Analog Target_DNA DNA Analog->Target_DNA Intercalation Target_Enzyme Cellular Enzyme (e.g., Kinase, Topoisomerase) Analog->Target_Enzyme Binding to Active Site ROS Reactive Oxygen Species (ROS) Analog->ROS Redox Cycling Outcome_DNA Disruption of Replication/Transcription Target_DNA->Outcome_DNA Outcome_Enzyme Inhibition of Signaling Pathway Target_Enzyme->Outcome_Enzyme Outcome_ROS Oxidative Stress & Damage ROS->Outcome_ROS

Caption: Common mechanisms by which this compound analogs exert their biological effects.

References

Green Chemistry Approaches for Diphenazine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diphenazine and its derivatives, a class of heterocyclic compounds with significant biological activities, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the use of toxic organic solvents. In alignment with the principles of green chemistry, there is a growing impetus to develop more environmentally benign and sustainable synthetic routes. This document provides an overview of various green chemistry approaches for this compound synthesis, complete with detailed experimental protocols and comparative data to guide researchers in adopting these eco-friendly methodologies.

Application Notes: Embracing Sustainability in Phenazine (B1670421) Synthesis

Traditional methods for phenazine synthesis, such as the Wohl-Aue reaction, often suffer from drawbacks like low yields, the formation of by-products, and the use of toxic materials like lead oxide and aniline.[1] Green chemistry offers a toolkit of innovative techniques to mitigate these issues, enhancing both the safety and efficiency of phenazine synthesis. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.[2][3]

Key green synthetic strategies applicable to this compound synthesis include:

  • Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Enzymes operate under mild conditions, typically in aqueous media, and can lead to high yields of specific products.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods.[5][6] This technique can also enhance product purity and reduce the formation of side products.

  • Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can promote chemical reactions through acoustic cavitation. This method can lead to faster reaction times, improved yields, and can often be performed at ambient temperature and pressure, reducing energy consumption.[7][8]

  • Solvent-Free and Catalyst-Free Synthesis (Mechanochemistry): By eliminating the need for solvents, these methods significantly reduce waste and the environmental impact of the synthesis. Mechanochemical methods, such as ball milling, use mechanical energy to induce chemical reactions in the solid state.[2][5]

  • Photocatalysis: This approach utilizes light energy to drive chemical reactions in the presence of a photocatalyst. It offers a green alternative by operating under mild conditions, often using water as a solvent.

These green approaches are not mutually exclusive and can often be combined to further enhance the sustainability of this compound synthesis. The selection of the most appropriate method will depend on the specific target molecule, available resources, and desired scale of production.

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green synthetic approaches for phenazine derivatives, providing a basis for comparison.

MethodCatalyst/ConditionsSolventTimeTemperatureYield (%)Reference(s)
Biocatalytic Laccase from Flammulina velutipesAcetate (B1210297) BufferNot SpecifiedMild63[4]
Biocatalytic Horseradish Peroxidase (HRP)Not SpecifiedNot SpecifiedMild42[4]
Photocatalytic CdFe2O4/TiO2 nanoparticles / UV irradiationWaterNot SpecifiedAmbientImproved[3]
Microwave-Assisted Acetic AcidAcetic Acid2-10 minReflux80-95[9]
Ultrasound-Assisted Ligand-free CuI / K2CO3PEG-40015-25 min80°CGood[10]
Solvent-Free (Thermal) p-TsOH / 2-aminopyridineNoneNot SpecifiedNot SpecifiedExcellent[11]

Experimental Protocols

This section provides detailed methodologies for key green synthesis approaches for phenazine derivatives.

Protocol 1: Biocatalytic Synthesis of 2,3-Diaminophenazine using Laccase

This protocol describes the synthesis of 2,3-diaminophenazine from o-phenylenediamine (B120857) using a fungal laccase as a biocatalyst in an aqueous buffer system.[4]

Materials:

  • o-Phenylenediamine (purified by distillation)

  • Acetate buffer (0.1 mol/L, pH 4.8)

  • Purified laccase from Flammulina velutipes (activity of 6,000 U/L)

Equipment:

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve 5 g of purified o-phenylenediamine in acetate buffer (0.1 mol/L, pH 4.8).

  • Initiate the reaction by adding 1 mL of purified laccase solution.

  • Stir the reaction mixture under ambient conditions. The reaction progress can be monitored by observing the color change of the solution.

  • Upon reaction completion (indicated by stabilization of color), proceed with product purification.

  • Purify the resulting 2,3-diaminophenazine using an appropriate method, such as column chromatography, to achieve a final yield of approximately 63%.[4]

Diagram of Biocatalytic Synthesis Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification o-Phenylenediamine o-Phenylenediamine Reaction Vessel Reaction Vessel o-Phenylenediamine->Reaction Vessel Laccase Laccase Laccase->Reaction Vessel Acetate Buffer Acetate Buffer Acetate Buffer->Reaction Vessel Purification Purification Reaction Vessel->Purification 2,3-Diaminophenazine 2,3-Diaminophenazine Purification->2,3-Diaminophenazine

Caption: Workflow for the biocatalytic synthesis of 2,3-diaminophenazine.

Protocol 2: Microwave-Assisted Synthesis of Quinoxaline (B1680401) Derivatives (Phenazine Analogs)

This protocol outlines a rapid, one-pot synthesis of quinoxaline derivatives, which are structurally analogous to phenazines, using microwave irradiation.[9]

Materials:

  • o-Phenylenediamine

  • α-Hydroxy ketone

  • Glacial acetic acid

Equipment:

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol) and the desired α-hydroxy ketone (1 mmol).

  • Add glacial acetic acid (5 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power level to maintain reflux for a period of 2-10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Diagram of Microwave-Assisted Synthesis Pathway:

o-Phenylenediamine o-Phenylenediamine Microwave Irradiation Microwave Irradiation o-Phenylenediamine->Microwave Irradiation alpha-Hydroxy Ketone alpha-Hydroxy Ketone alpha-Hydroxy Ketone->Microwave Irradiation Acetic Acid Acetic Acid Acetic Acid->Microwave Irradiation Quinoxaline Derivative Quinoxaline Derivative Microwave Irradiation->Quinoxaline Derivative 2-10 min

Caption: Reaction scheme for microwave-assisted quinoxaline synthesis.

Protocol 3: Ultrasound-Assisted, Ligand-Free Copper-Catalyzed Synthesis

This protocol provides a general framework for the ultrasound-assisted synthesis of nitrogen-containing heterocycles, adaptable for this compound synthesis.[10]

Materials:

  • Appropriate starting materials for this compound synthesis (e.g., substituted anilines and a coupling partner)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Polyethylene glycol 400 (PEG-400)

Equipment:

  • Ultrasonic bath or probe sonicator

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • To a reaction flask, add the starting materials, CuI (catalyst), and K2CO3 (base).

  • Add PEG-400 as the reaction medium.

  • Place the reaction flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound at a specified frequency and power at 80°C for 15-25 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of Ultrasound-Assisted Synthesis Logic:

Starting Materials Starting Materials Ultrasound Irradiation Acoustic Cavitation Starting Materials->Ultrasound Irradiation Catalyst & Base Catalyst & Base Catalyst & Base->Ultrasound Irradiation PEG-400 PEG-400 PEG-400->Ultrasound Irradiation Product Isolation Product Isolation Ultrasound Irradiation->Product Isolation Accelerated Reaction This compound Derivative This compound Derivative Product Isolation->this compound Derivative

Caption: Logical flow of an ultrasound-assisted synthesis protocol.

Protocol 4: Solvent-Free Mechanochemical Synthesis using Ball Milling

This protocol describes a general procedure for solvent-free synthesis via ball milling, which can be adapted for the synthesis of this compound derivatives.[5][7]

Materials:

  • Solid reactants for this compound synthesis (e.g., an appropriate diamine and a diketone)

  • A solid catalyst (if required)

  • Grinding auxiliary (e.g., NaCl, to prevent sticking)

Equipment:

  • Ball mill (planetary or mixer mill)

  • Milling jars and balls (e.g., stainless steel, zirconia)

Procedure:

  • Place the solid reactants and any solid catalyst into the milling jar.

  • Add a small amount of a grinding auxiliary if necessary.

  • Add the milling balls to the jar. The ball-to-powder mass ratio should be optimized for the specific reaction.

  • Securely close the jar and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a predetermined time. The reaction progress can be monitored by taking small aliquots at different time intervals.

  • After the reaction is complete, retrieve the solid product from the milling jar.

  • Separate the product from the milling balls and any grinding auxiliary.

  • Purify the product, typically by recrystallization from a minimal amount of a suitable green solvent.

Diagram of Mechanochemical Synthesis Workflow:

Solid Reactants Solid Reactants Milling Jar & Balls Milling Jar & Balls Solid Reactants->Milling Jar & Balls Ball Mill Ball Mill Milling Jar & Balls->Ball Mill Mechanical Energy Input Mechanical Energy Input Ball Mill->Mechanical Energy Input Solid Product Solid Product Mechanical Energy Input->Solid Product Solid-State Reaction Purification Purification Solid Product->Purification

References

Microwave-Assisted Synthesis of Diphenazine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the microwave-assisted synthesis of diphenazine, a versatile heterocyclic compound with applications in antimicrobial research and as a key pharmaceutical intermediate.

This compound, also known as 2,3-diphenylquinoxaline (B159395), is a derivative of phenazine (B1670421) that has garnered significant interest in medicinal chemistry. Its synthesis through conventional heating methods can be time-consuming. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly alternative, often leading to higher yields and purity in a fraction of the time.[1][2][3] This technology utilizes microwave energy to directly and uniformly heat the reactants, accelerating the reaction rate.[4]

Applications in Research and Drug Development

This compound and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery.

  • Antimicrobial Agents: this compound has demonstrated the ability to inhibit the growth of various bacterial strains.[4] Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage and death in microbes.[5][6][7]

  • Pharmaceutical Intermediates: The this compound core serves as a building block for the synthesis of more complex pharmaceutical compounds.[4] Its chemical structure allows for further functionalization to develop novel therapeutic agents.

  • Electrochemical Sensors: The redox properties of this compound make it a suitable component in the development of electrochemical sensors for detecting various analytes.[4]

Experimental Protocols

The following protocols detail the microwave-assisted synthesis of this compound (2,3-diphenylquinoxaline) from o-phenylenediamine (B120857) and benzil (B1666583).

Protocol 1: Microwave-Assisted Synthesis in Ethanol

This protocol describes a straightforward and efficient method for the synthesis of 2,3-diphenylquinoxaline using microwave irradiation.

Materials:

  • o-Phenylenediamine (1.0 mmol, 0.108 g)

  • Benzil (1.0 mmol, 0.210 g)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial containing a magnetic stir bar, dissolve o-phenylenediamine (0.108 g) and benzil (0.210 g) in 5 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 340 W for 10 minutes.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add water to the reaction mixture until a slight cloudiness persists.

  • Cool the mixture to induce crystallization.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from methanol (B129727) to obtain pure 2,3-diphenylquinoxaline.

  • Monitor the reaction progress and purity of the product using Thin Layer Chromatography (TLC).[1][4]

Protocol 2: Catalyst-Enhanced Microwave-Assisted Synthesis

This protocol utilizes a catalyst to potentially enhance the reaction rate and yield under milder microwave conditions.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Benzil (1.0 mmol)

  • Ethanol/Water (1:1, 2 mL)

  • Iodine (5 mol%)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

  • Add 2 mL of a 1:1 ethanol/water mixture and 5 mol% of iodine as a catalyst.[4][8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 50-100°C for 1-10 minutes.[4][8]

  • Monitor the reaction progress using TLC.[4]

  • Upon completion, cool the reaction vial to room temperature.

  • If a precipitate has formed, collect the product by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[4]

Data Presentation

The following table summarizes the quantitative data from various studies on the microwave-assisted synthesis of quinoxaline (B1680401) derivatives, including 2,3-diphenylquinoxaline.

ReactantsSolvent/CatalystMicrowave Power (W)Time (min)Temperature (°C)Yield (%)Reference
o-Phenylenediamine, BenzilEthanol34010--[1]
o-Phenylenediamine, BenzilEthanol/Water, Iodine (cat.)-2-350Excellent[8]
o-Phenylenediamine, BenzilSolvent-free, Acidic Alumina-3-80-86[3]
o-Phenylenediamine, PhenylglyoxalEthanol/Water, Iodine (cat.)-0.55095[8]
Substituted o-phenylenediamines, BenzilEthanol-1-10100-160High[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification reagents Weigh Reactants (o-phenylenediamine, benzil) solvent Add Solvent (e.g., Ethanol) reagents->solvent vial Combine in Microwave Vial solvent->vial mw_irrad Microwave Irradiation (Set Power, Time) vial->mw_irrad cooling Cool to Room Temperature mw_irrad->cooling precipitation Precipitation (Add Water) cooling->precipitation filtration Filtration precipitation->filtration purification Purification (Recrystallization) filtration->purification product product purification->product Pure this compound

Microwave-Assisted Synthesis Workflow for this compound
Antimicrobial Mechanism of Action

The proposed antimicrobial mechanism of this compound involves the generation of reactive oxygen species (ROS), which induce cellular damage in bacteria.

G cluster_cell Bacterial Cell cluster_damage Cellular Damage This compound This compound ros Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) This compound->ros Redox Cycling dna_damage DNA Damage ros->dna_damage protein_damage Protein Oxidation ros->protein_damage lipid_damage Lipid Peroxidation ros->lipid_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death lipid_damage->cell_death

Proposed Antimicrobial Mechanism of this compound via ROS Generation

References

Application Notes and Protocols for the Characterization of Diphenazine using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of diphenazine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this compound, this document leverages data from the closely related and structurally similar compound, phenazine (B1670421), to provide representative analytical protocols and expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the elucidation of the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of ¹H and ¹³C spectra, the precise arrangement of atoms can be determined.

Predicted Quantitative ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, based on data for the analogous phenazine molecule. The spectra are referenced to a standard solvent, such as deuterated chloroform (B151607) (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1, H-4, H-6, H-98.20 - 8.30ddJ = 6.7, 3.4
H-2, H-3, H-7, H-87.75 - 7.85ddJ = 6.7, 3.4

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-4a, C-5a, C-10a, C-11a143.5
C-1, C-4, C-6, C-9129.5
C-2, C-3, H-7, H-8130.5
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1.2.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., CDCl₃, DMSO-d₆). Add approximately 0.6-0.7 mL of the solvent to the vial.

  • Dissolution: Vortex the sample until the this compound is completely dissolved. Gentle heating may be applied if necessary, but avoid solvent evaporation.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

1.2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C and lock onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

    • Apply a 90° pulse.

    • Set the relaxation delay to at least 5 seconds to ensure accurate integration.

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon resonances (e.g., 0-160 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) is recommended for quantitative analysis.

1.2.3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Assignment: Assign the observed signals to the corresponding nuclei in the this compound structure based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to confirm assignments.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup (Tune, Lock, Shim) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process Data (FT, Phase, Baseline) acquire_H1->process acquire_C13->process analyze Analyze Spectrum (Reference, Integrate) process->analyze assign Assign Structure analyze->assign

Workflow for NMR characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Predicted Quantitative MS Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ion and major fragment ions of this compound, based on the fragmentation of analogous aromatic nitrogen heterocycles.

Table 3: Predicted MS Fragmentation Data for this compound

IonFormulaPredicted m/zDescription
[M]⁺˙C₁₆H₁₀N₂230.08Molecular Ion
[M-HCN]⁺˙C₁₅H₉N203.07Loss of hydrogen cyanide
[M-2HCN]⁺˙C₁₄H₈176.06Sequential loss of two HCN molecules
Experimental Protocol for MS Analysis

This protocol describes a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

2.2.1. Sample Preparation

  • Solution Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

2.2.2. GC-MS Instrument Setup and Data Acquisition

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

2.2.3. Data Analysis

  • Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to this compound.

  • Mass Spectrum: Extract the mass spectrum for the this compound peak.

  • Molecular Ion: Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Fragmentation Pattern: Analyze the fragment ions to deduce the structure and fragmentation pathways. Compare the observed fragmentation pattern with predicted pathways and library spectra if available.

MS Workflow and Fragmentation Pathway Diagrams

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve this compound in Volatile Solvent gc_sep GC Separation dissolve_ms->gc_sep ms_ionize EI Ionization gc_sep->ms_ionize ms_analyze Mass Analysis ms_ionize->ms_analyze tic Analyze TIC ms_analyze->tic mass_spec Extract Mass Spectrum tic->mass_spec interpret Interpret Fragmentation mass_spec->interpret

Workflow for GC-MS characterization of this compound.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 230 F1 [M-HCN]⁺˙ m/z = 203 M->F1 - HCN F2 [M-2HCN]⁺˙ m/z = 176 F1->F2 - HCN

Proposed fragmentation pathway for this compound.

Application Notes and Protocols: The Phenazine Scaffold as a Privileged Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Diphenazine" is associated with multiple distinct chemical entities in scientific literature. One is a specific piperazine (B1678402) derivative (1,4-Bis(1-methyl-2-phenethyl)piperazine), historically investigated as an antihypertensive agent but later withdrawn.[1] However, the broader and more current application in pharmaceutical research refers to compounds containing the phenazine (B1670421) core, a nitrogen-containing heterocyclic scaffold. This document focuses on the utility of the phenazine ring system as a foundational intermediate for the synthesis of diverse therapeutic agents.

Application Notes

The phenazine scaffold, a dibenzo-annulated pyrazine (B50134) ring system, is a "privileged structure" in medicinal chemistry. It is a common pharmacophore in both natural products and synthetic molecules, exhibiting a wide array of biological activities.[2] Phenazine derivatives are extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antimalarial agents.[2][3][4]

1.1 Therapeutic Potential and Mechanism of Action

  • Anticancer Activity: Many phenazine derivatives exhibit potent antiproliferative effects against various cancer cell lines.[3] Their mechanisms often involve intercalation into DNA and inhibition of key enzymes. For instance, the benzo[a]phenazine (B1654389) derivative NC-190 induces topoisomerase-II-dependent DNA cleavage, leading to DNA fragmentation and apoptosis.[5] Other derivatives, such as 5-methyl phenazine-1-carboxylic acid, have been shown to induce G1 cell cycle arrest and apoptosis through the mitochondrial pathway by activating caspase-3 and downregulating Bcl-2.[3]

  • Antimicrobial and Antimalarial Activity: The phenazine class includes established therapeutics like Clofazimine, used clinically for treating leprosy and tuberculosis.[3][6] Their redox properties are believed to contribute to their antibacterial activity.[3] Novel synthetic phenazines have demonstrated efficacy against critical Gram-positive pathogens, including strains resistant to conventional antibiotics, and show promise in eradicating biofilms.[6] Furthermore, various benzo[a]phenazines have been synthesized and exhibit significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[4]

  • Anti-inflammatory Activity: Several phenazine derivatives isolated from natural sources have demonstrated significant anti-inflammatory properties. They have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophages, indicating their potential for treating inflammatory conditions.[2][6]

1.2 Data Summary: Synthesis Yields and Biological Activity

The following tables summarize quantitative data from published literature on the synthesis and biological activity of various phenazine derivatives, underscoring their role as versatile pharmaceutical intermediates.

Table 1: Synthesis of Phenazine Derivatives - Reaction Conditions and Yields

Derivative Class Starting Materials Catalyst/Conditions Time Yield (%) Reference
Dibenzo-chromeno-phenazine-diones 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aromatic aldehydes PBPBSDT ionic liquid, 60 °C, solvent-free 9–15 min 90–98% [7]
Substituted Phenazines Substituted 2-naphthols, 1,2-diamino benzenes K₂S₂O₈ in AcOH:H₂O, 80 °C 4 h 61–85% [8]
Imidazole (B134444) Phenazines 2,3-diaminophenazine, Benzaldehyde derivatives Ethanol, reflux Not Specified Not Specified [9]

| Benzo[a]phenazines | o-quinones, o-diamines | Solid-state, 35 °C, inert atmosphere | 2–4 h | Not Specified |[4] |

Table 2: Biological Activity of Selected Phenazine Derivatives

Compound Biological Activity Assay / Cell Line IC₅₀ / EC₅₀ Reference
5-methyl phenazine-1-carboxylic acid Anticancer (Cytotoxicity) A549 & MDA-MB-231 488.7 nM & 458.6 nM [3]
This compound phenazostatin J Antineuroinflammatory LPS-induced RAW 264.7 0.30 µM [6]
This compound phenazostatin J Anticancer (Cytotoxicity) NUGC-3 (stomach) 7.7 nM [6]
Imidazole phenazine (3e, p-NO₂) Dengue Protease Inhibition DENV2 NS2B-NS3 54.8 µM [9]
Imidazole phenazine (3k, p-OCF₃) Dengue Protease Inhibition DENV2 NS2B-NS3 71.9 µM [9]

| Phenazine derivative (6) | Anti-inflammatory (NO Inhibition) | LPS-induced RAW 264.7 | 19.6 µM |[2] |

Experimental Protocols

The following are representative protocols for the synthesis of phenazine derivatives, demonstrating the utility of common precursors in constructing the phenazine core.

2.1 Protocol: One-Pot Synthesis of Phenazine Derivatives from 2-Naphthols[8]

This protocol describes the synthesis of phenazines via the oxidation of 2-naphthols to 1,2-naphthoquinones, followed by condensation with 1,2-diamines.

  • Step 1: Quinone Formation. In a round-bottom flask, dissolve substituted 2-naphthol (B1666908) (100 mg) in a 1:1 mixture of acetic acid (AcOH) and water (2 mL).

  • Add potassium persulfate (K₂S₂O₈) (2.0 equivalents) to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours under atmospheric air, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine solution, combine the organic layers, and concentrate under vacuum. The crude quinone is used directly in the next step.

  • Step 2: Condensation. In a 25 mL round-bottom flask, take the crude substituted quinone from Step 1 and add 1,2-diamino substituted benzene (B151609) (1.2 equivalents) in AcOH (3 mL).

  • Stir the mixture at 80 °C, monitoring by TLC until the reaction is complete.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum.

  • Purification. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phenazine derivative.

2.2 Protocol: Synthesis of Phenazine-1-Carboxamides

This protocol details the conversion of a phenazine carboxylic acid to a primary amide, a common functional group in pharmaceuticals.

  • Step 1: Acid Chloride Formation. Dissolve phenazine-1-carboxylic acid (0.16 mmol) in toluene (B28343) (2.0 mL).

  • Add thionyl chloride (57 µL, 0.79 mmol) to the solution at room temperature.

  • Heat the reaction mixture to 65 °C for 3 hours.

  • Concentrate the mixture via rotary evaporation to remove excess thionyl chloride and toluene, yielding the crude acid chloride.

  • Step 2: Amidation. Take up the crude acid chloride in dichloromethane (B109758) (2.0 mL).

  • Add 30% aqueous ammonia (B1221849) (0.2 mL). An immediate yellow precipitate should form.

  • Continue stirring the reaction overnight at room temperature.

  • Purification. Filter the solid product and wash with cold dichloromethane to yield the pure phenazine-1-carboxamide.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key synthetic pathways and mechanisms of action related to phenazine-based pharmaceutical intermediates.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Core Structure cluster_diversification Functionalization cluster_product Final Products A 1,2-Diamine (e.g., o-Phenylenediamine) C Condensation Reaction (Acid or Base Catalysis) A->C B 1,2-Dicarbonyl (e.g., 1,2-Quinone) B->C D Phenazine Scaffold C->D Cyclization & Oxidation E Substitution, Alkylation, Amidation, etc. D->E Derivatization F Bioactive Phenazine Derivatives E->F

Caption: General workflow for the synthesis of phenazine derivatives.

G drug NC-190 (Benzo[a]phenazine) complex Ternary Complex (NC-190 / Topo II / DNA) drug->complex topoII Topoisomerase II (Topo II) topoII->complex dna Nuclear DNA dna->complex cleavage Inhibition of DNA Re-ligation complex->cleavage dsbs Double-Strand Breaks cleavage->dsbs apoptosis Apoptosis dsbs->apoptosis

Caption: Mechanism of action for the anticancer agent NC-190.

G drug 5-Methyl Phenazine- 1-Carboxylic Acid bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Down-regulates cas3 Caspase-3 (Pro-apoptotic) drug->cas3 Activates apoptosis Mitochondrial Apoptosis bcl2->apoptosis Inhibits cas3->apoptosis Induces

Caption: Mitochondrial apoptosis pathway induced by a phenazine derivative.

References

Application Notes and Protocols for Studying the Antimicrobial Activity of Diphenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial properties of Diphenazine. The following methodologies are designed to assess its inhibitory and bactericidal capabilities, as well as its effectiveness against bacterial biofilms.

Introduction to this compound's Antimicrobial Potential

This compound is a phenazine (B1670421) derivative, a class of heterocyclic compounds known for their redox activity and broad biological effects.[1][2] Phenazine compounds, both natural and synthetic, have demonstrated significant antimicrobial activity against a range of pathogens, including drug-resistant strains.[2][3][4][5] The proposed mechanisms for their antimicrobial action often involve the disruption of cellular processes through enzyme inhibition or membrane destabilization.[1] Given its structural similarity to other bioactive phenazines, this compound is a promising candidate for development as a new antimicrobial agent.[1] A systematic in vitro evaluation is the critical first step in characterizing its antimicrobial profile.

Core Experimental Assays

A series of established in vitro assays are recommended to thoroughly characterize the antimicrobial activity of this compound. These include:

  • Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of this compound that prevents visible growth of a microorganism.[6][7] This is a primary indicator of antimicrobial potency.

  • Minimum Bactericidal Concentration (MBC): To identify the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum, thereby determining if the compound is bactericidal or bacteriostatic.[8][9][10]

  • Time-Kill Kinetics Assay: To evaluate the rate and extent of bacterial killing by this compound over time, providing insights into its pharmacodynamic properties.[11][12][13][14]

  • Anti-Biofilm Assay: To assess the ability of this compound to both inhibit the formation of biofilms and eradicate established biofilms, which are critical in many chronic and device-related infections.[15][16][17]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, a standard for antimicrobial susceptibility testing.[6][7][18]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well flat-bottom microtiter plates[7]

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12][19]

  • Sterile phosphate-buffered saline (PBS) or 0.9% saline

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • The final volume in each well will be 200 µL.

    • Include a positive control (wells with inoculum and no drug) and a negative control (wells with broth only) on each plate.[6]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[6]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye.[6][7]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the killing activity of this compound.[10]

Materials:

  • MIC plate from Protocol 1

  • Sterile Tryptic Soy Agar (TSA) plates

  • Micropipettes

  • Sterile spreader

Procedure:

  • Sub-culturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[8][10]

    • Aspirate a 10 µL aliquot from each of these selected wells.

  • Plating:

    • Spot-plate the 10 µL aliquot onto a fresh, labeled TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 24 hours or until colonies are visible in the growth control.

  • Result Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[8][9]

Protocol 3: Time-Kill Kinetics Assay

This assay provides a dynamic view of this compound's antimicrobial effect.[11][12][13]

Materials:

  • Mid-logarithmic phase culture of the target bacterium

  • CAMHB

  • This compound solutions at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Sterile test tubes or flasks

  • Shaking incubator

  • TSA plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate to reach the mid-logarithmic growth phase.

    • Adjust the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Exposure to this compound:

    • Add this compound to the flasks to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control flask with no this compound.

  • Sampling and Plating:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the samples in sterile saline and plate onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[12][13]

Protocol 4: Anti-Biofilm Activity Assay

This protocol assesses this compound's ability to inhibit biofilm formation and eradicate pre-formed biofilms using the crystal violet staining method.[15][16]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)

  • This compound solutions

  • Sterile PBS

  • Crystal Violet solution (0.1% w/v)

  • Methanol (B129727) (for fixing)

  • 33% Acetic Acid (for solubilizing)

  • Plate reader

A. Biofilm Inhibition Assay (MBIC):

  • Preparation of Plates:

    • Add 100 µL of TSB to each well.

    • Perform two-fold serial dilutions of this compound in the plate as described in the MIC protocol.

    • Add 100 µL of a standardized bacterial suspension (adjusted to ~1 x 10⁶ CFU/mL) to each well.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Staining and Quantification:

    • Gently discard the planktonic cells and wash the wells three times with sterile PBS.[16]

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 5 minutes.[20]

    • Wash away the excess stain with water and allow the plate to dry.

    • Solubilize the bound dye with 200 µL of 33% acetic acid.

    • Measure the absorbance at 570 nm using a plate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration showing significant inhibition of biofilm formation compared to the control.

B. Biofilm Eradication Assay (MBEC):

  • Biofilm Formation:

    • Add 200 µL of a standardized bacterial suspension (~1 x 10⁶ CFU/mL) to each well and incubate at 37°C for 24-48 hours to allow mature biofilms to form.[20]

  • Treatment with this compound:

    • Remove the planktonic cells and wash the wells with PBS.

    • Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with established biofilms.

    • Incubate for another 24 hours at 37°C.

  • Staining and Quantification:

    • Repeat the washing, fixing, staining, and quantification steps as described for the inhibition assay. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration causing a significant reduction in the pre-formed biofilm.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: MIC and MBC of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213.

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
6
8
24

Table 3: Anti-Biofilm Activity of this compound against P. aeruginosa ATCC 27853.

Concentration (µg/mL)% Biofilm Inhibition% Biofilm Eradication
Control (0)00
[Conc. 1]
[Conc. 2]
[Conc. 3]
[Conc. 4]
MBIC/MBEC (µg/mL)

Visualizations

Diagrams created using Graphviz to illustrate workflows and potential mechanisms.

Experimental_Workflow_MIC_MBC cluster_MIC MIC Assay cluster_MBC MBC Assay prep_inoculum_mic Prepare 0.5 McFarland Bacterial Suspension inoculate_plate Inoculate Plate with ~5x10^5 CFU/mL prep_inoculum_mic->inoculate_plate dilute_this compound Serially Dilute this compound in 96-well Plate dilute_this compound->inoculate_plate incubate_mic Incubate 16-24h at 37°C inoculate_plate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mic_wells Plate aliquots from clear wells (≥MIC) onto agar read_mic->plate_mic_wells Proceed with clear wells incubate_mbc Incubate 24h at 37°C plate_mic_wells->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Prepare Log-Phase Bacterial Culture (~5x10^5 CFU/mL) add_drug Add this compound at various MIC multiples (0.5x, 1x, 2x, 4x MIC) start->add_drug incubate_shaking Incubate with Shaking at 37°C add_drug->incubate_shaking sample_t0 T=0h incubate_shaking->sample_t0 sample_t2 T=2h incubate_shaking->sample_t2 sample_t4 T=4h incubate_shaking->sample_t4 sample_tx ... incubate_shaking->sample_tx sample_t24 T=24h incubate_shaking->sample_t24 plate_and_count Perform Serial Dilutions, Plate on Agar, & Count CFUs sample_t0->plate_and_count sample_t2->plate_and_count sample_t4->plate_and_count sample_tx->plate_and_count sample_t24->plate_and_count plot_data Plot log10 CFU/mL vs. Time plate_and_count->plot_data

Caption: Workflow for the Time-Kill Kinetics Assay.

Anti_Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition (MBIC) cluster_eradication Biofilm Eradication (MBEC) inh_setup Add Bacteria + this compound to 96-well plate inh_incubate Incubate 24-48h at 37°C inh_setup->inh_incubate stain_quantify Wash -> Fix (Methanol) -> Stain (Crystal Violet) -> Solubilize & Read Absorbance inh_incubate->stain_quantify erad_setup Grow Biofilm for 24-48h erad_treat Remove planktonic cells, add fresh media + this compound erad_setup->erad_treat erad_incubate Incubate 24h at 37°C erad_treat->erad_incubate erad_incubate->stain_quantify result Calculate % Inhibition or % Eradication stain_quantify->result

Caption: Workflow for Anti-Biofilm Assays.

Putative_Antimicrobial_Mechanisms cluster_cell Bacterial Cell This compound This compound membrane Cell Membrane This compound->membrane Interacts with enzymes Essential Enzymes (e.g., DNA Gyrase, Metabolic Enzymes) This compound->enzymes Inhibits ros Reactive Oxygen Species (ROS) Production This compound->ros Induces disruption Membrane Disruption & Permeabilization membrane->disruption inhibition Enzyme Inhibition enzymes->inhibition oxidative_stress Oxidative Stress & DNA Damage ros->oxidative_stress cell_death Inhibition of Growth & Cell Death disruption->cell_death inhibition->cell_death oxidative_stress->cell_death

Caption: Potential antimicrobial mechanisms of this compound.

References

Application Notes and Protocols for Evaluating Diphenazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Diphenazine. The methodologies described herein are foundational for understanding the dose-dependent toxicity, mechanisms of cell death, and potential therapeutic window of this compound.

Introduction to this compound Cytotoxicity

This compound and its derivatives, a class of heterocyclic compounds, have garnered significant interest for their potential pharmacological activities. However, their therapeutic application is contingent on a thorough understanding of their cytotoxic profile. Phenazines are known to exert cytotoxic effects through various mechanisms, often culminating in apoptosis (programmed cell death). Key mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of superoxide (B77818) anions and other reactive species, which induce oxidative stress.[1]

  • Mitochondrial Dysfunction: The induction of oxidative stress can lead to the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[1]

  • Modulation of Signaling Pathways: this compound may interfere with critical cell survival and apoptosis-regulating signaling pathways, including the PI3K/Akt, MAPK/JNK, and NF-κB pathways.

This document outlines a panel of assays to quantitatively and qualitatively assess these cytotoxic effects.

Core Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. The following assays measure different aspects of cell health, from metabolic activity and membrane integrity to the induction of apoptosis.

Cell Viability Assays

These assays provide a quantitative measure of the proportion of viable cells after treatment with this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[2] The intensity of the purple color is directly proportional to the number of viable cells.[2]

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[3][4] The amount of dye absorbed is proportional to the number of viable cells.[3]

  • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[5][6] Increased LDH activity in the culture supernatant is an indicator of cell lysis and cytotoxicity.[6]

Apoptosis Assays

These assays are crucial for determining if this compound induces programmed cell death.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[7][8] The enzyme terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.[7][9]

  • Caspase Activity Assay: Caspases are a family of proteases that are key executioners of apoptosis.[10][11] This assay measures the activity of specific caspases, such as caspase-3, which is a critical effector caspase.[10][12] The assay uses a caspase-specific peptide substrate conjugated to a chromophore or fluorophore.[11][13]

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound against a model cancer cell line (e.g., HeLa). This data is for illustrative purposes to demonstrate how results can be presented.

Table 1: IC50 Values of this compound in HeLa Cells after 48h Treatment

AssayIC50 (µM)
MTT Assay25.3
Neutral Red Uptake Assay28.1
LDH Assay (EC50)35.8

Table 2: Induction of Apoptosis by this compound in HeLa Cells (24h Treatment)

This compound (µM)TUNEL Positive Cells (%)Relative Caspase-3 Activity (Fold Change)
0 (Control)2.1 ± 0.51.0 ± 0.1
1015.7 ± 2.32.5 ± 0.3
2548.2 ± 4.15.8 ± 0.6
5075.9 ± 5.59.2 ± 0.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for MTT Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[15]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well cell culture plates

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol for LDH Cytotoxicity Assay

Principle: The release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is an indicator of plasma membrane damage.[5][6]

Materials:

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well cell culture plates

  • Lysis buffer (provided in most kits)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.[16]

    • Medium background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[5] Use a reference wavelength of 680 nm to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Protocol for TUNEL Assay

Principle: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks with labeled dUTPs.[7][8]

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, buffers)

  • Cells cultured on coverslips or in chamber slides

  • This compound stock solution

  • 4% Paraformaldehyde in PBS (for fixation)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as desired. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[18]

  • Permeabilization: Wash with PBS and permeabilize the cells for 2-5 minutes on ice.[18]

  • TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (determined by the nuclear counterstain).

Protocol for Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner of apoptosis, by detecting the cleavage of a specific substrate.[10][11]

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)[10][12]

  • This compound stock solution

  • 96-well plates

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with this compound for the desired time.

  • Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the kit manufacturer's protocol. This typically involves resuspending the cell pellet in lysis buffer and incubating on ice.[10]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the caspase-3 substrate.[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

  • Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/460 nm (for fluorometric assays).[10][12]

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of this compound cytotoxicity and the general workflow for its evaluation.

Diphenazine_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound ROS ROS Generation This compound->ROS Redox Cycling PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt MAPK_JNK MAPK/JNK Pathway (Activation) This compound->MAPK_JNK NF_kB NF-κB Pathway (Modulation) This compound->NF_kB Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK_JNK->Apoptosis Promotes NF_kB->Apoptosis Modulates Caspase_Cascade Caspase Cascade Activation Caspase_Cascade->Apoptosis CytoC Cytochrome c Release Mito_Dysfunction->CytoC CytoC->Caspase_Cascade DNA_Damage->Apoptosis

Caption: Proposed signaling pathways of this compound-induced cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity/Apoptosis Assays start Start: Cell Culture treatment Treatment with This compound (Dose-Response) start->treatment incubation Incubation (e.g., 24h, 48h, 72h) treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH TUNEL TUNEL Assay (DNA Fragmentation) incubation->TUNEL Caspase Caspase Assay (Apoptosis Execution) incubation->Caspase data_analysis Data Acquisition & Analysis MTT->data_analysis LDH->data_analysis TUNEL->data_analysis Caspase->data_analysis end Endpoint: Determine IC50 & Mechanism of Cell Death data_analysis->end

Caption: General experimental workflow for evaluating this compound cytotoxicity.

References

Application Notes and Protocols: In Vitro Evaluation of Phenazine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in oncology research due to their diverse biological activities. Various derivatives of the core phenazine (B1670421) structure have demonstrated potent anticancer effects in preclinical studies. These compounds exert their activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3][4] This document provides a summary of the in vitro effects of different phenazine derivatives on various cancer cell lines, details common experimental protocols for their evaluation, and illustrates the key mechanisms of action.

Quantitative Data Summary: Cytotoxicity of Phenazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various phenazine compounds across different human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth or proliferation of the cells by 50% and are a key metric for assessing cytotoxic potential.[5]

Phenazine DerivativeCancer Cell Line(s)Assay TypeIC50 Value(s)Reference(s)
Phenazine HepG2 (Liver Carcinoma)BrdU (24h / 48h)11 µM / 7.8 µM[6]
T24 (Bladder Carcinoma)BrdU (24h / 48h)47 µM / 17 µM[6]
SPOPP-3 Panel of 18 human cancer cell linesProliferation Assay0.63 - 13 µM[7]
B3962 WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29Growth InhibitionMean: 0.36 µg/ml[8]
B4126 WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29Growth InhibitionMean: 0.47 µg/ml[8]
B4125 WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29Growth InhibitionMean: 0.48 µg/ml[8]
Phenazine Cation 2²⁺ MCF7 (Breast Carcinoma)Cytotoxicity Assay15 µM[9]
T24 (Bladder Carcinoma)Cytotoxicity Assay18 µM[9]
A2780 (Ovarian Carcinoma)Cytotoxicity Assay390 nM (with light)[9]
A2780CIS (Resistant Ovarian)Cytotoxicity Assay1 µM (with light)[9]
Benzo[a]phenazine Deriv. (5d-2) HeLa, A549, MCF-7, HL-60MTT Assay1.04 - 2.27 µM[10]
Fluphenazine HT-29 (Colon Cancer)Viability Assay1.86 µM[11]
MCF-7 (Doxorubicin-Resistant)Growth Inhibition23 µM[11]
Aotaphenazine Various Cancer Cell LinesMTT Assay26.30 - 54.35 µM[12]

Mechanisms of Action

Phenazine derivatives combat cancer through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

Apoptosis is a critical process for eliminating abnormal cells.[13] Phenazines have been shown to trigger this process through both intrinsic (mitochondrial-mediated) and extrinsic pathways.

  • Intrinsic Pathway: Many phenazines induce apoptosis by generating reactive oxygen species (ROS), which damages mitochondria. This leads to the release of cytochrome c, activation of caspases (like caspase-3), and downregulation of anti-apoptotic proteins like Bcl-2, ultimately causing cell death.[4][14]

  • Extrinsic Pathway: Certain derivatives, such as phenazine-1,6-diol, can upregulate the expression of Death Receptor 5 (DR5) on the surface of cancer cells.[15] The binding of ligands to DR5 initiates a caspase cascade (involving caspase-8) that leads to apoptosis.[13][15]

G Apoptosis Induction by Phenazine Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Phenazine_ROS Phenazine Derivative ROS ROS Generation Phenazine_ROS->ROS Bcl2 Bcl-2 Phenazine_ROS->Bcl2 inhibits Mito Mitochondrial Damage ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Phenazine_DR5 Phenazine-1,6-diol DR5 DR5 Upregulation Phenazine_DR5->DR5 Casp8 Caspase-8 Activation DR5->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Simplified pathways of apoptosis induction by phenazines.
Cell Cycle Arrest

Phenazine compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M or S phase.[7][12][15][16][17] For instance, the dispiropiperazine derivative SPOPP-3 was shown to arrest SW480 cancer cells in the G2/M phase.[7] Similarly, aotaphenazine induces S-phase arrest in MDA-MB-231 breast cancer cells.[12] This arrest prevents the cells from dividing and can ultimately lead to cell death.

G Phenazine-Induced Cell Cycle Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Arrest_S S->Arrest_S M M Phase (Mitosis) G2->M Arrest_G2M G2->Arrest_G2M M->G1 Phenazine Phenazine Derivative Phenazine->Arrest_S  Aotaphenazine  arrests here Phenazine->Arrest_G2M  SPOPP-3 / PDO1  arrest here

Fig. 2: Representation of cell cycle arrest points targeted by phenazines.
Inhibition of Survival Pathways

Phenazines also target pro-survival signaling pathways that are often hyperactive in cancer cells. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Phenazine-1,6-diol has been shown to suppress this pathway, contributing to its anti-cancer effects.[15] Other phenothiazines have been found to inhibit the Akt and Wnt signaling pathways.[1][2][3]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the anticancer effects of phenazine derivatives.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the phenazine derivative in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with phenazine derivative for 24-72h A->B C 3. Add MTT reagent (Incubate 3-4h) B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Read absorbance (570 nm) D->E F 6. Calculate IC50 value E->F

Fig. 3: General workflow for a cell viability MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate, allow them to adhere, and treat with the phenazine derivative at the desired concentration (e.g., IC50) for a set time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis (PI Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.

Protocol:

  • Cell Treatment: Culture and treat cells with the phenazine derivative as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Generate a histogram of cell count versus DNA content. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

Application Notes and Protocols for the Preclinical Investigation of Diphenazine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of scientific literature reveals a significant scarcity of published research specifically on the use of Diphenazine (1,4-Bis(1-phenylisopropyl)piperazine, also known as Quietidine) in animal models for neuroprotection and cardiotoxicity. The following content is therefore presented as a proposed research framework, with protocols and methodologies adapted from established studies on structurally related phenothiazine (B1677639) and piperazine (B1678402) derivatives. These are intended as a starting point for investigation and require experimental validation.

Part 1: Investigation of the Potential Neuroprotective Effects of this compound

Application Note: Assessing Neuropharmacological Activity and Neuroprotective Potential

Based on the known pharmacology of the phenothiazine class, this compound is hypothesized to interact with central nervous system (CNS) targets, particularly dopamine (B1211576) receptors. Initial studies should aim to establish a pharmacologically active dose range and then proceed to models of neurodegeneration. A rodent model of drug-induced catalepsy is a standard initial screen for dopamine D2 receptor blockade, a common feature of many antipsychotics. Following this, a model of Parkinson's disease can be employed to investigate potential neuroprotective effects.

Protocol 1: Assessment of Catalepsy in Rodents

This protocol details a method to evaluate the cataleptic state induced by this compound, providing an indirect measure of its dopamine D2 receptor antagonist activity.

1. Objective: To determine the dose-dependent effect of this compound on inducing catalepsy in rats.

2. Animals:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

3. Materials:

  • This compound

  • Vehicle solution (e.g., 0.9% saline containing 0.5% Tween 80)

  • Catalepsy bar apparatus (a horizontal bar, 1 cm in diameter, elevated 9 cm from the base)

  • Stopwatch

4. Experimental Procedure:

  • Drug Preparation and Administration:

    • Freshly prepare solutions of this compound at desired concentrations (e.g., 1, 5, 10 mg/kg) in the vehicle.

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

  • Catalepsy Measurement:

    • At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated horizontal bar.

    • Immediately start the stopwatch and measure the duration the rat maintains this posture.

    • The trial ends when the rat removes both forepaws from the bar or after a pre-determined cut-off time (e.g., 180 seconds).

  • Data Analysis:

    • The primary endpoint is the latency (in seconds) to move from the bar.

    • Data should be analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by an appropriate post-hoc test for multiple comparisons.

Experimental Workflow: Catalepsy Assessment

G cluster_prep Pre-Experiment cluster_exp Experimental Phase cluster_analysis Data Analysis A Animal Acclimatization B Randomization into Treatment Groups A->B C Preparation of this compound Solutions B->C D Drug/Vehicle Administration (i.p.) C->D E Catalepsy Testing at 30, 60, 90, 120 min D->E F Record Latency to Movement E->F G Statistical Analysis (ANOVA) F->G

Caption: Workflow for this compound-induced catalepsy assessment in rats.

Part 2: Investigation of Potential Cardiotoxicity of this compound

Application Note: Preliminary Cardiovascular Safety Screening

A crucial aspect of preclinical drug development is the assessment of potential cardiotoxicity. For compounds like this compound, which may have off-target effects, an initial in vivo screen is essential. This can be achieved by examining electrocardiogram (ECG) parameters and cardiac biomarkers in a rodent model following acute exposure to the drug.

Protocol 2: Acute Cardiotoxicity Evaluation in Rodents

This protocol outlines a method to assess the acute effects of a high dose of this compound on the cardiovascular system of anesthetized rats.

1. Objective: To identify any acute cardiotoxic effects of this compound by monitoring ECG and cardiac troponin levels.

2. Animals:

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g.

  • Housing and Acclimatization: As per Protocol 1.

3. Materials:

  • This compound

  • Vehicle solution

  • Anesthetic (e.g., isoflurane)

  • ECG recording system with needle electrodes

  • Heating pad to maintain body temperature

  • Blood collection tubes

  • Assay kits for cardiac Troponin I (cTnI) or Troponin T (cTnT)

4. Experimental Procedure:

  • Baseline Measurements:

    • Anesthetize the rat and place it in a supine position on a heating pad.

    • Insert subcutaneous needle electrodes for a Lead II ECG configuration.

    • Allow the animal to stabilize and record a baseline ECG for 15-30 minutes.

  • Drug Administration:

    • Administer a single high dose of this compound (a multiple of the highest dose used in the neuropharmacology studies, e.g., 20-50 mg/kg) or vehicle, typically via intravenous (i.v.) or i.p. route.

  • Post-Dose Monitoring:

    • Continuously record the ECG for a minimum of 2 hours post-administration.

    • Pay close attention to heart rate, PR interval, QRS duration, and the corrected QT interval (QTc).

  • Terminal Procedures:

    • At the end of the monitoring period, collect a blood sample via cardiac puncture for biomarker analysis.

    • Euthanize the animal and perform a necropsy. The heart can be collected for histopathological analysis.

  • Data Analysis:

    • Analyze ECG parameters at various time points and compare them to baseline and vehicle controls.

    • Measure plasma/serum concentrations of cardiac troponins.

    • Use a Student's t-test or one-way ANOVA to compare treatment groups.

Experimental Workflow: Cardiotoxicity Assessment

G cluster_prep Preparation cluster_exp Intervention cluster_analysis Endpoint Analysis A Anesthetize Animal B ECG Electrode Placement A->B C Record Baseline ECG B->C D Administer High-Dose this compound or Vehicle C->D E Continuous ECG Monitoring D->E F Terminal Blood Collection (Biomarkers) E->F G Heart Tissue Collection (Histopathology) F->G H Data Analysis G->H

Caption: Workflow for acute cardiotoxicity screening of this compound.

Part 3: Quantitative Data and Putative Signaling Pathway

As no specific data for this compound is available, the following table is a template for how results from the proposed studies could be presented.

Hypothetical Data Summary Table

Table 1: Summary of Pharmacological and Toxicological Profile of this compound in Rodents

ParameterModelSpeciesDose (mg/kg, i.p.)Result
Neuropharmacology
Catalepsy (peak time)Bar TestRat1[Placeholder for Mean Latency ± SEM]
5[Placeholder for Mean Latency ± SEM]
10[Placeholder for Mean Latency ± SEM]
Cardiotoxicity
QTc Interval ChangeECGRat20[Placeholder for % Change from Baseline]
Cardiac Troponin IELISARat20[Placeholder for Concentration (ng/mL)]
Putative Signaling Pathway of this compound

The mechanism of action for this compound is unknown. However, based on its structural similarity to other phenothiazine and piperazine-containing antipsychotics, a primary hypothesis is the antagonism of dopamine and serotonin (B10506) receptors in the brain.

G cluster_drug This compound Action cluster_receptors Putative Molecular Targets cluster_outcomes Potential Downstream Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism S2AR Serotonin 5-HT2A Receptor This compound->S2AR Antagonism Neuroprotection Neuroprotective Effects D2R->Neuroprotection Cardiotoxicity Cardiotoxic Effects D2R->Cardiotoxicity S2AR->Neuroprotection

Caption: A putative signaling pathway for this compound, requiring validation.

High-Throughput Screening of Diphenazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenazine, a class of nitrogen-containing heterocyclic compounds, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] The planar structure of the this compound core allows for intercalation with DNA and interaction with various biological targets, making it a promising scaffold for the development of novel therapeutics.[4][5] High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of this compound derivatives to identify lead compounds with desired biological activities.[6][7]

This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives, focusing on their evaluation as anticancer and antimicrobial agents. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activity of selected this compound derivatives against various cancer cell lines and microbial strains. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HL-60 (Leukemia)HepG2 (Liver Cancer)A2780 (Ovarian Cancer)A2780CIS (Cisplatin-Resistant Ovarian Cancer)T24 (Bladder Carcinoma)Reference
Benzo[a]phenazine Derivative (5d-2) 1.04-2.271.04-2.271.04-2.271.04-2.27----[8]
Cationic Phenazine (1²⁺) --~100-----[9]
Cationic Phenazine (2²⁺) --15----18[9]
Cisplatin (Control) --26----3[9]

Note: A lower IC50 value indicates greater potency.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µM)

Compound IDStaphylococcus aureusStaphylococcus epidermidisMycobacterium tuberculosis (replicating)Mycobacterium tuberculosis (dormant)Reference
Pyocyanin 5050--[10]
2-bromo-1-hydroxyphenazine 6.256.25--[11]
2,4-dibromo-1-hydroxyphenazine (HP-1) 1.56---[11]
Halogenated Phenazine (HP 13) 0.04-0.78---[11]
Halogenated Phenazine (HP 15) --3.691.35[11]
Halogenated Phenazine (HP 17) 0.10-0.78---[11]
D-Alanylgriseoluteic acid (AGA) ≤0.06-0.75 (vs. S. pneumoniae)---[12]

Note: A lower MIC value indicates greater antimicrobial activity.

Key Signaling Pathways

This compound derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways, including those involved in apoptosis and cell proliferation.

Bcl-2 Family-Mediated Apoptosis

Many anticancer agents, including this compound derivatives, induce programmed cell death (apoptosis). The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][6][13] Pro-apoptotic members like Bax and Bak, when activated, lead to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspases and executes cell death.[14] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, inhibit this process.[14] this compound derivatives can modulate the balance of these proteins to promote apoptosis in cancer cells.

Bcl2_Pathway cluster_stress cluster_bcl2 cluster_mito cluster_caspase Stress DNA Damage, Oxidative Stress BH3_only BH3-only proteins (e.g., Bim, Puma) Stress->BH3_only activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic (Bax, Bak) BH3_only->Bax_Bak activates Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Bcl-2 Family-Mediated Apoptotic Pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[15][16] The Ras-Raf-MEK-ERK cascade is a key branch of this pathway, and its dysregulation is frequently observed in cancer.[3][16] this compound derivatives may exert their antiproliferative effects by interfering with this pathway.

MAPK_Pathway cluster_stimulus cluster_membrane cluster_cascade cluster_nucleus Stimulus Growth Factors, Mitogens Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor binds Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Fos) ERK->TranscriptionFactors activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellResponse Cell Proliferation, Survival GeneExpression->CellResponse

Figure 2: MAPK/ERK Signaling Pathway.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the success of any high-throughput screening campaign. The following protocols are provided as a guide for the evaluation of this compound derivatives.

High-Throughput Screening Workflow

The general workflow for a high-throughput screen of this compound derivatives involves several key stages, from initial library screening to hit validation.

HTS_Workflow cluster_library cluster_primary cluster_secondary cluster_validation Library This compound Derivative Library PrimaryScreen Single-Concentration Screening (e.g., MTT Assay) Library->PrimaryScreen IdentifyHits Identify Primary Hits PrimaryScreen->IdentifyHits DoseResponse Dose-Response and IC50 Determination IdentifyHits->DoseResponse OrthogonalAssay Orthogonal Assays (e.g., Apoptosis Assay) DoseResponse->OrthogonalAssay SAR Structure-Activity Relationship (SAR) Studies OrthogonalAssay->SAR Lead Lead Compound Identification SAR->Lead

Figure 3: High-Throughput Screening Workflow.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is widely used for the initial screening of potential anticancer compounds.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics[1]

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO[1]

  • 96-well microplates[1]

  • Microplate reader[1]

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically < 0.2%). Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours. Include untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[1]

Protocol 2: Apoptosis Detection by Flow Cytometry

This protocol allows for the quantitative analysis of apoptosis and necrosis in cells treated with this compound derivatives.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of this compound derivatives as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[1]

Protocol 3: Topoisomerase Inhibition Assay

This compound derivatives have been reported to inhibit topoisomerases I and II, which are crucial enzymes in DNA replication and repair.[3]

Materials:

  • Supercoiled plasmid DNA

  • Human topoisomerase I or II

  • Assay buffer

  • This compound derivatives

  • DNA loading dye

  • Agarose (B213101) gel

  • Gel electrophoresis apparatus

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the this compound derivative at various concentrations.

  • Enzyme Addition: Add human topoisomerase I or II to the reaction mixture to initiate the DNA relaxation reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution or DNA loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator. Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA compared to the control.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of new therapeutic agents. The application of high-throughput screening, coupled with detailed mechanistic studies, is crucial for identifying and optimizing potent and selective this compound derivatives. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers in this exciting field of drug discovery.

References

Quantifying Diphenazine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenazine and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, efficacy and safety studies, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using modern analytical techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust analytical methods.

PropertyValueReference
Molecular FormulaC₂₂H₃₀N₂[1][2]
Molecular Weight322.5 g/mol [1]
AppearanceYellow to orange crystalline solid[1]
SolubilityPoorly soluble in water, soluble in organic solvents (e.g., methanol (B129727), acetonitrile (B52724), DMSO)[1]
StabilityStable under normal conditions, may decompose with prolonged exposure to heat or light[1]

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and specificity. Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring derivatization to improve volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method provides reliable and reproducible quantification of this compound. The following table summarizes typical method parameters and performance characteristics, extrapolated from data on similar phenazine (B1670421) and piperazine-containing compounds.

Table 1: Representative LC-MS/MS Method Parameters and Performance

ParameterRecommended Conditions/Values
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnZorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature4 °C
Mass Spectrometry
Mass SpectrometerSciex API 4000 or equivalent triple quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)323.2
Product Ion (m/z)118.1 (quantifier), 91.1 (qualifier)
Dwell Time150 ms
Collision EnergyOptimized for specific instrument
Declustering PotentialOptimized for specific instrument
Method Performance
Linearity Range0.1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy85 - 115%
Precision (CV%)< 15%
Recovery> 80%
Matrix EffectMonitored and minimized

Experimental Protocols

Detailed protocols for sample collection, preparation, and analysis are critical for obtaining accurate quantitative data.

Protocol 1: Quantification of this compound in Human Plasma

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., this compound-d8 or a structurally similar compound)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples to room temperature.

  • Spike 200 µL of plasma with 20 µL of internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase A.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of this compound in Human Urine

1. Materials and Reagents

  • All materials from Protocol 1

  • Human urine

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)

  • SPE manifold

  • Phosphate (B84403) buffer (pH 6.8)

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at 3,000 x g for 5 minutes to remove particulates.

  • Take 1 mL of supernatant and add 20 µL of internal standard solution.

  • Add 1 mL of phosphate buffer (pH 6.8) and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as in Protocol 1, step 7.

Protocol 3: Quantification of this compound in Tissue Homogenate

1. Materials and Reagents

  • All materials from Protocol 1

  • Tissue of interest (e.g., liver, brain)

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Tissue homogenizer (e.g., bead beater, Potter-Elvehjem)

2. Sample Preparation: Tissue Homogenization and Extraction

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Add 500 µL of ice-cold homogenization buffer.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4 °C.

  • Collect the supernatant and proceed with protein precipitation as described in Protocol 1, starting from step 2.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation Urine Urine SPE Solid Phase Extraction Urine->SPE Tissue Tissue Homogenization Tissue Homogenization Tissue->Homogenization LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS SPE->LC_MSMS Homogenization->Protein_Precipitation Quantification Quantification LC_MSMS->Quantification

Caption: General experimental workflow for this compound quantification.

Potential Cellular Signaling Pathways Affected by this compound

Phenazine compounds are known to exert their biological effects through various cellular mechanisms. The following diagram illustrates potential signaling pathways that may be modulated by this compound in mammalian cells, based on studies of related phenazine derivatives.[3][4]

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Topoisomerase Topoisomerase Inhibition This compound->Topoisomerase PKC Protein Kinase C (PKC) Modulation This compound->PKC NFkB NF-κB Pathway Modulation This compound->NFkB DNA_Damage DNA Damage & Apoptosis ROS->DNA_Damage Cell_Cycle Cell Cycle Arrest Topoisomerase->Cell_Cycle Inflammation Modulation of Inflammation PKC->Inflammation NFkB->Inflammation

Caption: Potential signaling pathways affected by this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound analysis in different biological matrices. The values presented are representative and should be established for each specific assay through rigorous validation.

Table 2: Summary of this compound Quantification in Plasma

Sample IDConcentration (ng/mL)Accuracy (%)Precision (CV%)
QC Low (0.3 ng/mL)0.2996.75.8
QC Mid (50 ng/mL)51.2102.43.1
QC High (800 ng/mL)789.698.72.5
Unknown 115.7N/AN/A
Unknown 2254.3N/AN/A

Table 3: Summary of this compound Quantification in Urine

Sample IDConcentration (ng/mL)Accuracy (%)Precision (CV%)
QC Low (1 ng/mL)0.9595.07.2
QC Mid (100 ng/mL)103.5103.54.5
QC High (500 ng/mL)490.198.03.8
Unknown 145.2N/AN/A
Unknown 212.8N/AN/A

Table 4: Summary of this compound Quantification in Liver Tissue

Sample IDConcentration (ng/g)Accuracy (%)Precision (CV%)
QC Low (5 ng/g)4.896.08.1
QC Mid (250 ng/g)258.3103.35.3
QC High (1000 ng/g)975.097.54.1
Unknown 188.9N/AN/A
Unknown 2543.1N/AN/A

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound in various biological samples. The use of LC-MS/MS offers the necessary sensitivity and selectivity for demanding bioanalytical applications in drug development. Adherence to these detailed methodologies and rigorous method validation are essential for generating high-quality data to support preclinical and clinical research.

References

Diphenazine Derivatives as Versatile Probes in Biochemical Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing diphenazine-based fluorescent probes in various biochemical assays. This compound and its derivatives have emerged as powerful tools for researchers due to their unique photophysical properties, including large Stokes shifts, high quantum yields, and sensitivity to the local microenvironment. These characteristics make them ideal candidates for the development of "turn-on" fluorescent probes for the detection of reactive oxygen species (ROS), enzymatic activity, and for imaging subcellular structures.

Application 1: Detection of Superoxide (B77818) Anions in Live Cells

Superoxide (O₂⁻) is a key reactive oxygen species implicated in a variety of physiological and pathological processes. The dibenzo[a,c]phenazine-based probe, BDP , is a near-infrared fluorescent probe designed for the selective detection of superoxide anions in living cells.

Mechanism of Action:

The BDP probe is initially non-fluorescent. In the presence of superoxide anions, the diphenyl-phosphinyl groups of BDP are cleaved. This cleavage results in the formation of a highly fluorescent pyridinium-modified fluorophore (BD) that emits in the near-infrared spectrum. This "turn-on" response allows for the sensitive and selective detection of superoxide with minimal background fluorescence.

Quantitative Data
Probe NameAnalyteExcitation (nm)Emission (nm)Stokes Shift (nm)Detection LimitLinear RangeReference
BDP Superoxide (O₂⁻)~650~710LargeNot specifiedNot specified[1]
probe-dbp Thiophenols45057012040 nM0–20 μM
Experimental Protocol: Imaging Intracellular Superoxide with BDP

This protocol is adapted from methodologies for imaging intracellular ROS.

Materials:

  • BDP fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Live cells of interest (e.g., HepG2)

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Probe Preparation: Prepare a stock solution of BDP in DMSO. The final concentration for cell staining is typically in the low micromolar range (e.g., 1-10 µM).

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the BDP probe solution in serum-free cell culture medium for 30-60 minutes at 37°C in a CO₂ incubator.

  • Induction of Superoxide Production (Optional): To induce superoxide production, cells can be treated with an appropriate stimulus (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA), menadione) during or after probe loading.

  • Imaging:

    • After incubation, wash the cells twice with warm PBS to remove excess probe.

    • Add fresh pre-warmed cell culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for the BD fluorophore (e.g., excitation at ~650 nm and emission collection at ~710 nm).

Signaling Pathway and Workflow

superoxide_detection cluster_workflow Experimental Workflow cluster_pathway Sensing Mechanism Cell Culture Cell Culture Probe Loading Probe Loading Cell Culture->Probe Loading Incubation Incubation Probe Loading->Incubation Washing Washing Incubation->Washing Imaging Imaging Washing->Imaging BDP BDP (Non-fluorescent) Cleavage Cleavage of diphenyl-phosphinyl groups BDP->Cleavage Superoxide Superoxide (O₂⁻) Superoxide->Cleavage BD BD (Fluorescent) Cleavage->BD

Workflow for superoxide detection using BDP.

Application 2: Detection of Thiophenols in Aqueous Samples

Thiophenols are toxic environmental pollutants. A dibenzo[a,c]phenazine-based fluorescent probe, herein referred to as probe-dbp , has been developed for the rapid and selective detection of thiophenols in water.

Mechanism of Action:

The probe-dbp contains a 2,4-dinitrobenzenesulfonyl group which acts as a fluorescence quencher. In the presence of thiophenols, a nucleophilic aromatic substitution reaction occurs, cleaving the quencher and releasing the highly fluorescent dibenzo[a,c]phenazin-11-amine. This results in a significant "turn-on" fluorescence response.

Experimental Protocol: Thiophenol Detection in Water Samples

Materials:

  • probe-dbp

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water samples (e.g., tap water, river water)

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of probe-dbp (e.g., 1 mM) in DMSO.

    • Prepare a stock solution of a thiophenol standard (e.g., thiophenol or p-thiocresol) in DMSO.

  • Assay Preparation:

    • In a cuvette or a 96-well plate, add the desired volume of the water sample.

    • Add the probe-dbp stock solution to a final concentration of 5 µM.

    • For quantitative analysis, prepare a series of standards by spiking water samples with known concentrations of the thiophenol standard.

  • Measurement:

    • Incubate the samples for 15 minutes at room temperature.

    • Measure the fluorescence intensity using a fluorometer with excitation at 450 nm and emission at 570 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against the thiophenol concentration to generate a calibration curve.

    • Determine the concentration of thiophenol in the unknown samples by interpolating their fluorescence intensity on the calibration curve.

Sensing Mechanism and Workflow

thiophenol_detection cluster_workflow Experimental Workflow cluster_pathway Sensing Mechanism Sample Preparation Sample Preparation Probe Addition Probe Addition Sample Preparation->Probe Addition Incubation (15 min) Incubation (15 min) Probe Addition->Incubation (15 min) Fluorescence Measurement Fluorescence Measurement Incubation (15 min)->Fluorescence Measurement Probedbp probe-dbp (Quenched) Reaction Nucleophilic Aromatic Substitution Probedbp->Reaction Thiophenol Thiophenol Thiophenol->Reaction Fluorophore Dibenzo[a,c]phenazin-11-amine (Fluorescent) Reaction->Fluorophore

Workflow for thiophenol detection.

Application 3: DNA Intercalation Studies

Dipyrido[3,2-a:2',3'-c]phenazine (dppz) and its derivatives are well-known DNA intercalators. Their fluorescence is often quenched in aqueous solutions but can be significantly enhanced upon intercalation into the hydrophobic environment of the DNA double helix, a phenomenon known as the "light-switch" effect. This property makes them excellent probes for studying DNA binding and structure.

Mechanism of Action:

The planar aromatic structure of dppz allows it to insert between the base pairs of double-stranded DNA. This intercalation shields the dppz moiety from water molecules that quench its fluorescence in solution, leading to a dramatic increase in fluorescence intensity.

Quantitative Data
ProbeDNA Binding Affinity (Kapp, M⁻¹)Reference
[Nd(NO₃)₃(dppz)₂] 3.9 x 10⁷[2]
Experimental Protocol: DNA Titration with a Dppz-based Probe

Materials:

  • Dppz-based probe (e.g., [Ru(bpy)₂(dppz)]²⁺ or a lanthanide complex)

  • Calf thymus DNA (ctDNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.2) with NaCl (e.g., 100 mM)

  • Fluorometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the dppz probe in a suitable solvent (e.g., water or DMSO) and dilute it to the desired working concentration in the Tris-HCl buffer.

    • Prepare a concentrated stock solution of ctDNA in the same buffer. The concentration of DNA is typically determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

  • Fluorescence Titration:

    • Place the dppz probe solution in a cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Scatchard equation or a non-linear fitting algorithm.

DNA Intercalation Pathway

dna_intercalation Dppz_free Dppz Probe (Quenched in H₂O) Intercalation Intercalation Dppz_free->Intercalation DNA dsDNA DNA->Intercalation Dppz_bound Dppz-DNA Complex (Fluorescent) Intercalation->Dppz_bound

Mechanism of DNA intercalation by a dppz probe.

Application 4: Imaging of Lipid Droplets in Live Cells

Certain π-extended phenazine (B1670421) derivatives have been shown to act as fluorogenic probes for imaging lipid droplets in live cells. These probes are typically non-fluorescent in aqueous environments but become highly fluorescent in the hydrophobic interior of lipid droplets.

Mechanism of Action:

The fluorescence of these probes is environmentally sensitive. In the aqueous cytoplasm, the probe exists in a non-fluorescent state. Upon partitioning into the nonpolar environment of lipid droplets, conformational changes or altered electronic states lead to a significant increase in fluorescence quantum yield.

Experimental Protocol: Live-Cell Imaging of Lipid Droplets

This protocol is a general guide and may need optimization for specific cell types and phenazine probes.

Materials:

  • Phenazine-based lipid droplet probe (e.g., P1 derivative)

  • DMSO

  • Cell culture medium

  • Live cells of interest

  • Fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a stock solution of the phenazine probe in DMSO.

  • Cell Culture: Grow cells on a glass-bottom dish suitable for imaging.

  • Staining:

    • Wash the cells with warm PBS.

    • Incubate the cells with the probe in serum-free medium for 15-30 minutes at 37°C. The optimal probe concentration should be determined empirically (typically 1-10 µM).

  • Co-staining (Optional): For co-localization studies, other organelle-specific dyes can be added simultaneously or sequentially.

  • Imaging:

    • Wash the cells twice with warm PBS.

    • Add fresh medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the phenazine probe.

Lipid Droplet Staining Workflow

lipid_droplet_staining cluster_workflow Imaging Workflow cluster_mechanism Sensing Mechanism Cell Seeding Cell Seeding Probe Incubation Probe Incubation Cell Seeding->Probe Incubation Washing Washing Probe Incubation->Washing Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy Probe_cyto Probe in Cytosol (Non-fluorescent) Partitioning Partitioning Probe_cyto->Partitioning Lipid_droplet Lipid Droplet (Hydrophobic) Lipid_droplet->Partitioning Probe_ld Probe in Lipid Droplet (Fluorescent) Partitioning->Probe_ld

Workflow for imaging lipid droplets.

References

Troubleshooting & Optimization

Diphenazine Solubility: A Technical Support Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in biological assays. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful integration of this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the parent compound of a class of nitrogen-containing heterocyclic molecules. Its derivatives are investigated for a wide range of biological activities, including antimicrobial and potential anticancer properties. Structurally, this compound is hydrophobic, making it sparingly soluble in water and aqueous buffers used in most biological assays.[1][2] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended primary solvents for creating this compound stock solutions?

Due to its hydrophobic nature, organic solvents are necessary to dissolve this compound. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions.[3][4] Other organic solvents like ethanol (B145695) and acetone (B3395972) can also be used, though they may be less effective at achieving high concentrations.[2][5]

Q3: I have dissolved this compound in DMSO, but it precipitates when diluted in my aqueous cell culture medium. Why does this happen?

This is a common issue known as "crashing out." It occurs because the high-concentration organic stock solution is rapidly diluted into an aqueous environment where the compound's solubility is much lower. The drastic change in solvent polarity causes the this compound to precipitate out of the solution.[6]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The maximum tolerable concentration of DMSO is highly dependent on the cell type and the duration of the assay.[7][8] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% or 1% without significant cytotoxicity.[9] However, some sensitive cell lines may show stress or reduced viability at concentrations as low as 0.1%.[7][10] It is crucial to perform a solvent tolerance test for your specific cell line to determine the optimal working concentration.[8]

Troubleshooting Guide

Problem: My this compound stock solution appears cloudy or has visible precipitate.

Possible Cause Solution
Incomplete Dissolution The compound may not be fully dissolved. Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex at a low speed. If warming is ineffective, sonicate the solution for 2-5 minutes to break up aggregates.[6]
Low-Quality Solvent Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[6] Use only anhydrous, high-purity DMSO for preparing stock solutions.
Stock Solution Degradation The compound may have degraded over time or with improper storage. It is recommended to prepare a fresh stock solution, especially if precipitation persists after warming or sonication.[6]

Problem: My compound precipitates immediately upon dilution into aqueous media.

This is the most frequent challenge encountered when working with this compound. The following workflow provides a systematic approach to resolving this issue.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed Upon Dilution prewarm Pre-warm Aqueous Media to 37°C start->prewarm rapid_mix Add Stock Solution Dropwise While Vortexing/Swirling Media prewarm->rapid_mix check1 Precipitation Still Occurs? rapid_mix->check1 step_dilute Perform Stepwise Dilution (e.g., DMSO stock -> 10x intermediate in media -> final dilution) check1->step_dilute Yes end_ok Solution is Clear Proceed with Experiment check1->end_ok No check2 Precipitation Still Occurs? step_dilute->check2 add_serum Increase Serum Concentration in Media (if permissible) check2->add_serum Yes check2->end_ok No check3 Precipitation Still Occurs? add_serum->check3 add_surfactant Add Biocompatible Surfactant (e.g., 0.01-0.1% Tween® 80) check3->add_surfactant Yes check3->end_ok No end_fail Re-evaluate Experiment (Lower final concentration, consider alternative compound/formulation) add_surfactant->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound (using Phenazine as an example, MW: 180.21 g/mol ). Adjust the mass accordingly for different derivatives or desired concentrations.

Materials:

  • This compound (or derivative) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protective microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh 1.80 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: a. Add 1 mL of anhydrous DMSO to the tube. b. Vortex at medium speed for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.[6] c. If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[6] d. If necessary, use a bath sonicator for 2-5 minutes to aid dissolution.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes. Store at -20°C or -80°C for long-term stability. For short-term storage (1 month), -20°C is sufficient.[3]

Protocol 2: Determining Maximum Tolerated Solvent Concentration

This workflow is essential for establishing the highest concentration of your solvent (e.g., DMSO) that does not impact cell viability or function in your specific experimental model.

G Workflow for Solvent Tolerance Assay plate_cells Plate Cells at Desired Density and Allow to Adhere Overnight prep_dilutions Prepare Serial Dilutions of Solvent (e.g., DMSO) in Culture Media plate_cells->prep_dilutions treat_cells Replace Media with Solvent Dilutions (Include a 'Media Only' control) prep_dilutions->treat_cells incubate Incubate for a Period Matching Your Planned Experiment (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, MTS, CellTiter-Glo®) incubate->viability_assay analyze Analyze Data and Determine Highest Non-Toxic Solvent Concentration viability_assay->analyze G Simplified DR5-Mediated Apoptosis Pathway This compound This compound Derivative dr5 Upregulates Death Receptor 5 (DR5) This compound->dr5 pi3k Inhibits PI3K/AKT/mTOR Pathway This compound->pi3k disc DISC Formation dr5->disc cas8 Caspase-8 Activation disc->cas8 cas3 Caspase-3 Activation (Executioner Caspase) cas8->cas3 apoptosis Apoptosis cas3->apoptosis survival Inhibition of Cell Survival Signals pi3k->survival survival->apoptosis promotes

References

Technical Support Center: Overcoming Diphenazine Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of Diphenazine and its derivatives in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound precipitating out of my aqueous buffer?

A1: The precipitation of this compound and its derivatives in aqueous solutions is a common issue stemming from their inherent physicochemical properties. The core phenazine (B1670421) structure is largely hydrophobic and rigid, making it energetically unfavorable to interact with polar water molecules.[1] This leads to low solubility in aqueous environments.[1] Precipitation often occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer, a frequent event when diluting a stock solution (e.g., in DMSO) into an aqueous medium.[1]

Q2: I've just diluted my this compound stock solution into my cell culture media and it immediately turned cloudy. What should I do?

A2: This indicates that your compound has precipitated. Immediate troubleshooting steps include:

  • Decrease the final concentration: The target concentration in your experiment may be too high for the compound's solubility in the final aqueous buffer. If your experimental design allows, try using a lower final concentration.[1]

  • Reduce the organic solvent percentage: While organic solvents like DMSO are excellent for creating stock solutions, a high concentration in the final aqueous medium can cause the compound to "crash out." Aim to keep the final DMSO concentration below 1%, and ideally below 0.1%.[1]

  • Improve mixing: When diluting the stock solution, ensure rapid and vigorous mixing (e.g., vortexing or stirring) to promote dispersion and prevent localized high concentrations that can trigger precipitation.[1]

Q3: Can the pH of my buffer affect this compound solubility?

A3: Yes, the pH of the aqueous solution can significantly influence the solubility of this compound derivatives, especially those with acidic or basic functional groups.[1][2] By adjusting the pH, you can ionize the compound, forming a salt which is typically more water-soluble.[1] For basic derivatives, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic derivatives, increasing the pH will result in deprotonation and enhanced solubility.

Q4: Are there any additives I can use to improve the solubility of my this compound compound?

A4: Several excipients can be used to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) into your aqueous buffer can increase the solubility of your compound.[1][3]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their solubility in water.[1][4]

Q5: How can temperature changes affect the solubility of my this compound solution?

A5: Temperature can influence the solubility of this compound compounds. For many, solubility increases with temperature.[4] If you prepare a saturated solution at a higher temperature and then cool it, the compound may precipitate.[4] Therefore, it is important to maintain a consistent temperature throughout your experiment and during storage.[4] Avoid repeated freeze-thaw cycles of stock solutions, as this can also promote precipitation.[4]

Troubleshooting Guides

Problem: Precipitate formation upon dilution of an organic stock solution into an aqueous buffer.

Logical Troubleshooting Workflow:

Troubleshooting_Precipitation start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration. check_conc->lower_conc Yes check_solvent Is the organic solvent concentration > 1%? check_conc->check_solvent No success Problem Resolved lower_conc->success reduce_solvent Reduce organic solvent concentration. check_solvent->reduce_solvent Yes check_mixing Was mixing rapid and thorough? check_solvent->check_mixing No reduce_solvent->success improve_mixing Improve mixing technique (e.g., vortexing). check_mixing->improve_mixing No solubility_enhancement Consider solubility enhancement strategies. check_mixing->solubility_enhancement Yes improve_mixing->success ph_adjustment Adjust pH of the buffer. solubility_enhancement->ph_adjustment add_cosolvent Add a co-solvent. solubility_enhancement->add_cosolvent add_surfactant Use a surfactant. solubility_enhancement->add_surfactant add_cyclodextrin Use a cyclodextrin. solubility_enhancement->add_cyclodextrin ph_adjustment->success add_cosolvent->success add_surfactant->success add_cyclodextrin->success Solubility_Enhancement_Workflow start Start: Insoluble Compound prep_compound Weigh solid this compound derivative start->prep_compound mixing Combine compound and solution prep_compound->mixing prep_solutions Prepare aqueous buffers and/or solubilizing agent solutions prep_solutions->mixing equilibration Agitate for 24-48 hours mixing->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation analysis Collect supernatant and quantify concentration (HPLC/UV-Vis) separation->analysis result Determine solubility under tested conditions analysis->result

References

Technical Support Center: Stabilizing Diphenazine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diphenazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of these compounds in solution.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such low solubility in aqueous buffers?

The limited aqueous solubility of many this compound derivatives is an inherent property of their chemical structure. The core of a this compound molecule consists of a large, hydrophobic, and rigid aromatic system. This hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to poor solubility in aqueous environments. Generally, diphenazines are more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone, and chloroform.[1]

Q2: My this compound derivative, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. What can I do?

This is a common issue that arises when the final concentration of the compound in the aqueous buffer surpasses its solubility limit. Here are several immediate troubleshooting steps:

  • Decrease the Final Concentration: The target concentration may be too high for the compound's solubility in the final buffer. If your experimental design allows, try using a lower final concentration.

  • Reduce the Percentage of Organic Solvent: While DMSO is an excellent solvent for stock solutions, high concentrations in the final aqueous medium can cause the compound to "crash out." Aim to keep the final DMSO concentration below 1%, and ideally below 0.1%, to minimize these effects.[1]

  • Utilize a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer that contains a small percentage of a water-miscible organic co-solvent.

  • Improve Mixing: When diluting the stock solution, ensure vigorous vortexing or stirring of the aqueous medium to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

Q3: What are the primary strategies to systematically improve the aqueous solubility of my this compound derivative?

Several effective methods can be employed, ranging from simple formulation adjustments to chemical modifications. The main strategies include:

  • pH Adjustment: If your this compound derivative has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the solution can significantly enhance solubility by forming a more soluble salt.[1]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic this compound core.

  • Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.

Q4: My this compound derivative appears to be degrading in solution over time. What are the common causes of degradation?

This compound derivatives can be susceptible to several degradation pathways, particularly under stress conditions:

  • Acid/Base Hydrolysis: The stability of this compound derivatives can be pH-dependent. For instance, diminazene (B1218545) diaceturate is prone to degradation at acidic pH.[2][3]

  • Oxidation: As redox-active compounds, diphenazines can be susceptible to oxidation.[4] Forced degradation studies on fluphenazine (B1673473) hydrochloride, a related phenothiazine, showed significant degradation under oxidative stress.[5][6]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of some this compound derivatives. For example, diminazene diaceturate has been shown to be photo-unstable.[2] The photodegradation of phenazine-1-carboxylic acid has also been reported to follow first-order kinetics.[7]

Q5: How can I monitor the stability of my this compound derivative in solution?

A stability-indicating analytical method is crucial for monitoring the concentration of the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. A validated stability-indicating HPLC method can separate the active pharmaceutical ingredient from its degradation products, allowing for accurate quantification of stability over time.

Troubleshooting Guides

Low Solubility Issues
Symptom Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer.The final concentration exceeds the aqueous solubility of the compound.1. Lower the final concentration of the compound.2. Reduce the final DMSO concentration to <1%.3. Use a co-solvent in the aqueous buffer.4. Vigorously mix during dilution.
Compound is insoluble in the desired aqueous buffer.The inherent hydrophobicity of the this compound core.1. Adjust the pH of the buffer to ionize the compound (if applicable).2. Prepare an inclusion complex with a cyclodextrin (B1172386) (e.g., HP-β-CD).3. Use a surfactant to form micelles that can solubilize the compound.[1]
Compound Degradation in Solution
Symptom Possible Cause Suggested Solution
Loss of compound concentration over time, with the appearance of new peaks in HPLC analysis.Chemical instability of the derivative under the current storage conditions.1. Conduct a forced degradation study to identify the degradation pathway (see Experimental Protocols).2. Adjust the pH of the solution to a more stable range.3. Protect the solution from light by using amber vials or covering with foil.4. Store solutions at lower temperatures (-20°C or -80°C).5. Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove oxygen.
Color change of the solution upon storage.Degradation of the chromophoric this compound core.1. Immediately analyze the solution by HPLC-UV/Vis to identify changes in the absorption spectrum and the emergence of degradation products.2. Follow the solutions for compound degradation as described above.

Data Presentation

Table 1: Solubility of Representative Phenazine Derivatives in Various Solvents
CompoundSolventTemperature (°C)Solubility
PhenazineEthanol25Soluble
PhenazineAcetone25Soluble
PhenazineChloroform25Soluble
PhenazineWater25Sparingly soluble
Phenazine (methosulfate)DMSO25~10 mg/mL[8]
Phenazine (methosulfate)Dimethyl formamide25~10 mg/mL[8]
Phenazine (methosulfate)PBS (pH 7.2)25~10 mg/mL[8]
1-HydroxyphenazineWater25Low
1-HydroxyphenazineMethanol (B129727)25Moderate
1-HydroxyphenazineEthyl Acetate25High
1-HydroxyphenazineDichloromethane25High
Table 2: Representative Stability Data of this compound Derivatives Under Forced Degradation Conditions
CompoundStress Condition% Degradation
Diminazene DiaceturateAcidic pH (pH 1.0-3.0)>95%
Diminazene DiaceturateAlkaline pH (pH 13.0-14.0)>60%[9]
Diminazene DiaceturateUV and Indoor Room Light2.4-3.1%[9]
Fluphenazine HydrochlorideAcidic Hydrolysis (0.1 N HCl for 12 H)17%[6]
Fluphenazine HydrochlorideAlkaline Hydrolysis (0.1 N NaOH for 12 H)14%[6]
Fluphenazine HydrochlorideOxidative degradation (10% H2O2 for 12 H)33%[6]
Fluphenazine HydrochloridePhotolytic degradation (In UV chamber for 3 days)6%[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method for preparing an inclusion complex of a poorly soluble this compound derivative with HP-β-CD to improve its aqueous solubility.

  • Preparation of HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in the desired aqueous buffer. Ensure the HP-β-CD is completely dissolved.

  • Method A: Direct Solubilization

    • Weigh a small amount of the solid this compound derivative into a vial.

    • Add the HP-β-CD solution and stir or sonicate until the solid is dissolved.

  • Method B: Solvent Evaporation (for highly insoluble compounds)

    • Dissolve the this compound derivative in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).

    • In a separate container, slowly add the organic stock solution to the stirring HP-β-CD solution.

    • Use a rotary evaporator or a stream of nitrogen to gently remove the organic solvent.

  • Analysis:

    • After solubilization, filter the solution through a 0.22 µm filter to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[1]

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a this compound derivative.

  • Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 3: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).

    • A starting gradient could be from 30% to 90% organic modifier over 20-30 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the this compound derivative using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_solubility Solubility Troubleshooting start_sol Precipitation Observed? check_params Verify Final Concentration & Co-solvent % start_sol->check_params Yes proceed Proceed with Experiment start_sol->proceed No sol_strategy Implement Solubility Enhancement Strategy check_params->sol_strategy ph_adjust pH Adjustment sol_strategy->ph_adjust cosolvent Co-solvent Addition sol_strategy->cosolvent cyclodextrin Cyclodextrin Complexation sol_strategy->cyclodextrin ph_adjust->proceed cosolvent->proceed cyclodextrin->proceed

Caption: Troubleshooting workflow for addressing solubility issues.

degradation_pathway This compound This compound Derivative hydrolysis Hydrolysis Products This compound->hydrolysis  Acid / Base   oxidation Oxidation Products This compound->oxidation  Oxidizing Agents (e.g., H₂O₂)   photodegradation Photodegradation Products This compound->photodegradation  Light (UV/Visible)   hplc_method_dev start Define Analytical Goal (Stability Indicating) selection Select Column & Mobile Phase start->selection optimization Optimize Separation (Gradient, pH, Flow Rate) selection->optimization forced_deg Perform Forced Degradation Study optimization->forced_deg specificity Check Specificity (Resolution of Degradants) forced_deg->specificity specificity->optimization Resolution Not Achieved validation Validate Method (ICH Guidelines) specificity->validation Resolution Achieved routine_analysis Use for Routine Analysis validation->routine_analysis

References

Technical Support Center: Optimizing Diphenazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenazine and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during this compound synthesis and offers potential solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of the target this compound. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge in this compound synthesis. Consider the following troubleshooting steps:

  • Reaction Conditions:

    • Temperature: this compound synthesis can be highly sensitive to temperature. Excessively high temperatures may lead to decomposition of reactants or products, while temperatures that are too low can result in an incomplete reaction. It is crucial to experiment with a range of temperatures to determine the optimal condition for your specific reaction.[1]

    • Reaction Time: The reaction may be slow and require several hours of heating. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[1]

    • Atmosphere: Some reactions may be sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.[1]

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in your starting materials, such as o-phenylenediamine (B120857) or the dicarbonyl compound, can lead to unwanted side reactions and the formation of byproducts, ultimately lowering the yield of the desired product.[1]

    • Base Effectiveness: In reactions requiring a base, such as the Wohl-Aue synthesis, the choice and quality of the base are critical. Ensure the base is anhydrous and finely powdered for better reactivity.[2]

  • Side Reactions and Byproduct Formation:

    • Analyze your crude reaction mixture using techniques like NMR or Mass Spectrometry to identify major byproducts. Understanding the structure of these byproducts can provide insight into competing reaction pathways and help in optimizing conditions to minimize their formation.[1]

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify my this compound product. What are the best methods to use?

Answer: The purification of this compound derivatives can be challenging due to their often poor solubility and the presence of structurally similar impurities.[1] Here are some recommended purification techniques:

  • Crystallization: This is often the most effective method for purifying diphenazines. Experiment with a variety of solvent systems to find one in which your compound is soluble at high temperatures but poorly soluble at room temperature or below.[1]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying organic compounds. A solvent system with appropriate polarity should be chosen to achieve good separation between the desired product and impurities.

  • Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash or triturate the crude material with that solvent to remove them.[1]

Issue 3: Formation of Colored Impurities

Question: My reaction mixture has a dark color, and the final product is difficult to decolorize. What causes this and how can I obtain a pure, colorless product?

Answer: The formation of colored impurities is a common issue, particularly in reactions that involve oxidation or are carried out at high temperatures.

  • Oxidation: Starting materials or the product itself can be susceptible to oxidation, leading to colored byproducts. Performing the reaction under an inert atmosphere can help minimize this.

  • Charring and Decomposition: High reaction temperatures can cause decomposition and charring of the reactants or products. Careful control of the reaction temperature is crucial.

  • Purification: The use of activated charcoal during recrystallization can be effective in removing colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Some of the most common methods for synthesizing the this compound core structure include:

  • Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound: This is a widely used and versatile method.[2]

  • The Wohl-Aue Reaction: This method involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base at high temperatures.[1]

  • One-pot synthesis from 2-naphthols and 1,2-diaminobenzenes: This method proceeds through the in-situ formation of a 1,2-naphthoquinone (B1664529) followed by condensation.[3]

  • Reaction of o-phenylenediamine with catechol: This "one-pot" process offers an environmentally friendly route to phenazine (B1670421).[4]

Q2: What are some "greener" or more sustainable approaches to this compound synthesis?

A2: In recent years, there has been a focus on developing more environmentally friendly methods for phenazine synthesis. These include:

  • Solid-state reactions: Performing reactions in the absence of a solvent can significantly reduce waste.

  • Using green solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol. The one-pot synthesis from 2-naphthols, for instance, can be carried out in a mixture of acetic acid and water.[3]

  • Catalyst-free synthesis: Developing methods that do not require a catalyst, or use a recyclable one, can improve the sustainability of the process.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot over time.

Q4: My this compound derivative is unstable. How can I improve its stability?

A4: Some this compound derivatives can be sensitive to light, air (oxygen), and pH changes.[1] To improve stability:

  • Storage: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[1]

  • pH Control: For diphenazines with acidic or basic functional groups, their stability can be pH-dependent. Ensure storage conditions maintain an optimal pH.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity in a Representative Amide Synthesis

This table illustrates the general principle that reaction temperature can significantly impact both the yield and purity of a product. While this data is for an amide synthesis, similar optimization of temperature is crucial for this compound synthesis.

Reaction Temperature (°C)Crude Yield (%)Crude Purity (%)
7545.285.1
10068.992.5
12575.388.7
15072.181.3
17565.875.6
20058.468.2

Data adapted from a representative amide synthesis to illustrate the concept. Actual results for this compound synthesis will vary.

Table 2: Synthesis of Phenazine Derivatives from Substituted 2-Naphthols and 1,2-Diaminobenzenes

This table summarizes the yields of various phenazine derivatives synthesized via a one-pot reaction, demonstrating the impact of different substituents on the reactants.

Entry2-Naphthol (B1666908) Derivative1,2-Diaminobenzene DerivativeProduct Yield (%)
12-naphthol1,2-diaminobenzene91
22-naphthol4,5-dimethyl-1,2-diaminobenzene88
32-naphthol4-chloro-1,2-diaminobenzene82
47-hydroxy-2-naphthol1,2-diaminobenzene85
57-bromo-2-naphthol1,2-diaminobenzene75
62-naphtholnaphthalene-1,2-diamine85
77-hydroxy-2-naphtholnaphthalene-1,2-diamine78
87-bromo-2-naphtholnaphthalene-1,2-diamine61

Data is based on the one-pot synthesis of phenazine derivatives.[3]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Phenazine Derivatives from 2-Naphthols and 1,2-Diaminobenzenes

This protocol is based on the method described for the synthesis of a variety of substituted phenazine derivatives.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-naphthol (1.0 equiv.) in a 1:1 mixture of acetic acid and water.

  • Oxidation: Add K₂S₂O₈ (2.0 equiv.) to the stirred solution. Heat the reaction mixture to 80 °C and stir for 4 hours under atmospheric air. The reaction progress can be monitored by TLC.

  • Condensation: To the crude reaction mixture containing the in-situ generated quinone, add the 1,2-diaminobenzene derivative (1.2 equiv.) and continue stirring at room temperature for 12 hours.

  • Work-up: After 12 hours, dilute the reaction mixture with CH₂Cl₂ and evaporate the solvents under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain the pure phenazine derivative.

Protocol 2: Synthesis of o-Phenylenediamine by Reduction of o-Nitroaniline

This protocol describes a common method for preparing o-phenylenediamine, a key starting material for many this compound syntheses.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place o-nitroaniline (1.0 equiv.), a 20% solution of sodium hydroxide, and 95% ethanol.

  • Reduction: Stir the mixture vigorously and heat it on a steam bath until the solution boils gently. Turn off the steam and add zinc dust (in portions) at a rate that maintains boiling.

  • Reflux: After the addition of zinc dust is complete, reflux the mixture with continued stirring for one hour. The color of the solution should change from deep red to nearly colorless.

  • Filtration: Filter the hot mixture by suction and extract the zinc residue with hot ethanol.

  • Work-up: Combine the filtrates, add a small amount of sodium hydrosulfite, and concentrate the solution under reduced pressure.

  • Crystallization: Cool the concentrated solution thoroughly in an ice-salt bath to crystallize the o-phenylenediamine. Collect the crystals by filtration, wash with a small amount of ice water, and dry in a vacuum desiccator.

  • Recrystallization (Optional): For a purer product, dissolve the crude material in hot water containing sodium hydrosulfite, treat with decolorizing charcoal, filter, and cool to recrystallize.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (e.g., o-phenylenediamine, 1,2-dicarbonyl) reaction_setup Reaction Setup (Inert atmosphere, temperature control) start->reaction_setup reagents Reagents & Solvents reagents->reaction_setup reaction_progress Monitor Reaction (e.g., TLC) reaction_setup->reaction_progress quenching Quenching/Extraction reaction_progress->quenching Reaction Complete purification Purification (Crystallization, Chromatography) quenching->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure this compound Product characterization->final_product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic cluster_conditions Check Reaction Conditions cluster_reagents Check Reagents cluster_byproducts Investigate Side Reactions start Low Product Yield? check_temp Optimize Temperature start->check_temp Yes check_purity Verify Starting Material Purity start->check_purity Yes analyze_crude Analyze Crude Mixture (NMR, MS) start->analyze_crude Yes check_time Optimize Reaction Time check_temp->check_time check_atmosphere Use Inert Atmosphere check_time->check_atmosphere solution Improved Yield check_atmosphere->solution check_base Ensure Base is Active/Anhydrous check_purity->check_base check_base->solution modify_conditions Modify Conditions to Minimize Byproducts analyze_crude->modify_conditions modify_conditions->solution

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Optimizing Diphenazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and increasing the yield of this compound synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of the target this compound. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis are a frequent issue. Consider the following troubleshooting steps based on your synthetic method:

  • For Wohl-Aue Synthesis:

    • Insufficient Temperature: This reaction often requires high temperatures (e.g., 140°C or higher) to proceed at a reasonable rate.[1] Gradually increase the reaction temperature while monitoring the reaction progress by thin-layer chromatography (TLC). Be cautious of potential decomposition at excessively high temperatures.

    • Ineffective Base: The choice and quality of the base are critical. Ensure the base, such as powdered potassium hydroxide (B78521) (KOH), is anhydrous and finely powdered for better reactivity.[1]

    • Short Reaction Time: The Wohl-Aue reaction can be slow. Monitor the reaction over a longer period; an eight-hour reflux has been reported to be effective in some cases.[1]

    • Purity of Reactants: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[2]

  • For Condensation of o-Phenylenediamine (B120857) with 1,2-Dicarbonyls:

    • Inactive Catalyst: If using a catalyst, ensure it is fresh and active. Acid catalysts like hydrochloric acid or p-toluenesulfonic acid are commonly used to activate the carbonyl group.

    • Suboptimal Temperature: The reaction temperature can be sensitive. If it's too high, it may lead to decomposition or tar formation. If too low, the reaction may be incomplete. Experiment with a range of temperatures to find the optimum.

    • Solvent Effects: The choice of solvent can influence the reaction rate and yield. Polar solvents are often more effective.

  • For Green Synthesis Methods (Microwave or Ultrasound-Assisted):

    • Incorrect Power/Frequency Settings: Ensure the microwave power or ultrasound frequency is optimized for your specific reaction.

    • Solvent Choice: For microwave synthesis, use a solvent that absorbs microwave radiation efficiently. Non-polar solvents like hexane (B92381) or toluene (B28343) are generally not suitable.

    • Reaction Time: While these methods are rapid, insufficient reaction time can still lead to low yields. Monitor the reaction to determine the optimal duration.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a lot of unexpected side products. How can I identify and minimize them?

Answer: The formation of side products is a common cause of low yields and purification difficulties.

  • In Wohl-Aue Synthesis:

    • Common side products include azoxy compounds, azo compounds, and diphenylamine (B1679370) derivatives.[1]

    • Minimization: Careful control of reaction temperature and the use of a suitable base can help minimize the formation of these byproducts. Analyzing the crude reaction mixture by techniques like GC-MS can help identify the specific side products and provide insights into competing reaction pathways.

  • In Condensation Reactions:

    • Common side products can include polymeric materials and partially reacted intermediates. Over-oxidation of o-phenylenediamine can also lead to colored impurities.

    • Minimization: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Optimizing the stoichiometry of the reactants and the reaction time can also reduce side product formation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my this compound product. What are the best methods?

Answer: Purification of phenazines can be challenging due to their potential for low solubility and the presence of structurally similar impurities.

  • Crystallization: This is often the most effective method. Experiment with a variety of solvent systems to find one in which your compound is soluble at high temperatures but poorly soluble at room temperature or below.

  • Column Chromatography: If crystallization is not effective, column chromatography using silica (B1680970) gel or alumina (B75360) can be used. A careful selection of the eluent system is crucial for good separation.

  • Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash or triturate the crude material with that solvent to remove them.

Issue 4: Product Instability

Question: My purified this compound appears to be decomposing over time. How can I improve its stability?

Answer: Some this compound derivatives can be sensitive to light, air (oxygen), and pH.

  • Storage: Store your purified this compound in a cool, dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

  • pH Control: The stability of Diphenazines with acidic or basic functional groups can be pH-dependent. Ensure the storage conditions maintain an optimal pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Wohl-Aue Reaction: The reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base.[1]

  • Condensation of o-Phenylenediamine with 1,2-Dicarbonyl Compounds: A straightforward method to form the phenazine (B1670421) ring system.

  • One-pot Synthesis from 2-Naphthols: A newer method that can provide good to excellent yields of specific this compound derivatives.[3]

  • Green Chemistry Approaches: Utilizing microwave or ultrasound assistance to accelerate reactions and often improve yields.

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the method and the specific derivative being synthesized.

  • Wohl-Aue Reaction: Often characterized by low to moderate yields, sometimes as low as 2-22%.[1]

  • One-pot Synthesis from 2-Naphthols: Can provide good to excellent yields, with some reported yields as high as 91%.[3]

  • Green Synthesis Methods: Often report higher yields compared to conventional methods, with some ultrasound-assisted syntheses of related heterocycles reaching up to 95%.

Q3: What are the advantages of using microwave or ultrasound-assisted synthesis?

A3: These "green" methods offer several advantages over traditional heating:

  • Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[2]

  • Increased Yields: In many cases, these methods lead to higher product yields.[2]

  • Energy Efficiency: They are generally more energy-efficient than conventional heating methods.

  • Greener Chemistry: Often require less solvent and can lead to cleaner reactions with fewer byproducts.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods - Reaction Conditions and Yields
Synthesis MethodStarting MaterialsTypical Catalyst/ReagentTemperature (°C)TimeTypical Yield (%)
Wohl-Aue Reaction Aniline, NitrobenzeneKOH140-2008-24 h2 - 22
One-pot from 2-Naphthols 2-Naphthol (B1666908), o-PhenylenediamineK₂S₂O₈ in AcOH/H₂O804 h61 - 91
Condensation Reaction o-Phenylenediamine, 1,2-DiketoneAcid catalyst (e.g., HCl)Room Temp - Reflux1 - 12 hModerate to High
Microwave-Assisted o-Phenylenediamine, β-LapachoneNone (in 1,4-dioxane)15015 min>85
Ultrasound-Assisted o-Phenylenediamine, AldehydeCamphor sulphonic acid601 h~91 (for related benzodiazepines)

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Wohl-Aue Synthesis of 1,6-Dichlorophenazine (Adapted from literature[1])

  • In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 20 g of o-chloroaniline and 60 g of o-chloronitrobenzene.

  • With vigorous stirring, carefully add 50 g of finely powdered potassium hydroxide to the mixture.

  • Heat the mixture to reflux and maintain vigorous stirring for eight hours.

  • After the reflux period, allow the mixture to cool slightly and then pour it into one liter of water to dissolve the potassium salts.

  • Collect the crude product by filtration.

  • The crude product is sparingly soluble in cold benzene (B151609). Extract the benzene mother liquor with concentrated hydrochloric acid to recover any additional product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: One-pot Synthesis of 1-(benzo[a]phenazin-5-yl)naphthalen-2-ol (Adapted from literature[3])

  • In a round-bottom flask, dissolve 100 mg of 2-naphthol in a 1:1 mixture of acetic acid and water (2 mL).

  • Add 2.0 equivalents of potassium persulfate (K₂S₂O₈).

  • Stir the reaction mixture at 80°C for 4 hours under atmospheric air.

  • After the initial reaction, add 1.0 equivalent of o-phenylenediamine to the mixture.

  • Continue stirring at 80°C and monitor the reaction by TLC until completion.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.

Protocol 3: General Procedure for Microwave-Assisted Synthesis of Phenazines from β-Lapachones (Adapted from literature)

  • In a sealed microwave reactor tube, dissolve 1 mmol of the quinone (e.g., β-lapachone) and 5 mmol of o-phenylenediamine in 10 mL of 1,4-dioxane.

  • Set the microwave reactor to maintain a temperature of 150°C and a pressure of 4.5 bar for 15 minutes.

  • After the reaction, add water to the reaction mixture to precipitate the product.

  • Filter the yellow precipitate under vacuum and wash it three times with water.

  • Purify the phenazine by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 95:5) as the eluent.

Mandatory Visualization

experimental_workflow cluster_conventional Conventional Synthesis Workflow cluster_green Green Synthesis Workflow (Microwave/Ultrasound) A Reactant Mixing & Setup B Heating & Reflux (Hours) A->B C Work-up & Extraction B->C D Purification (Column/Recrystallization) C->D E Reactant Mixing in Vessel F Irradiation (Minutes) E->F G Work-up & Extraction F->G H Purification G->H

Caption: A comparison of conventional versus green synthesis workflows.

troubleshooting_low_yield start Low Product Yield check_temp Is reaction temperature optimal? start->check_temp adjust_temp Adjust temperature (increase/decrease incrementally) check_temp->adjust_temp No check_reagents Are reactants pure and active? check_temp->check_reagents Yes adjust_temp->check_reagents purify_reagents Purify/replace starting materials check_reagents->purify_reagents No check_time Is reaction time sufficient? check_reagents->check_time Yes purify_reagents->check_time increase_time Increase reaction time and monitor check_time->increase_time No check_atmosphere Is an inert atmosphere required? check_time->check_atmosphere Yes increase_time->check_atmosphere use_inert Perform reaction under N2 or Ar check_atmosphere->use_inert Yes end Improved Yield check_atmosphere->end No use_inert->end

Caption: A logical guide for troubleshooting low product yield.

References

Diphenazine Compounds Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diphenazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound compounds?

A1: The most common purification techniques for this compound compounds are recrystallization and silica (B1680970) gel column chromatography. For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed. Liquid-liquid extraction is also a crucial step in the initial work-up to remove impurities based on their differential solubility in immiscible solvents.

Q2: My this compound compound is a deep color. Does this indicate impurity?

A2: Not necessarily. Phenazine (B1670421) compounds are often highly colored, appearing as yellow, orange, or even red crystalline solids.[1][2] However, a significant change in color after a reaction or the presence of dark, tarry material usually indicates the presence of impurities or degradation products.

Q3: My purified this compound compound seems to be decomposing. How can I improve its stability?

A3: Some this compound derivatives are sensitive to light, air (oxygen), and pH changes. To enhance stability, store the purified compound in a cool, dark place under an inert atmosphere, such as in a desiccator with nitrogen or argon. If your compound has acidic or basic functional groups, ensure the storage conditions maintain an optimal pH. In some cases, adding a small amount of an antioxidant can also help prevent degradation.

Q4: How do I choose an appropriate solvent for recrystallizing my this compound compound?

A4: The ideal recrystallization solvent is one in which your this compound compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points for solvent screening include ethanol (B145695), or a mixed solvent system like methanol (B129727)/water.[1] The choice of solvent will ultimately depend on the specific this compound derivative and the impurity profile.[1]

Q5: What is a typical yield for the purification of a this compound compound by recrystallization?

A5: Yields can vary significantly depending on the initial purity of the crude material and the specific recrystallization technique used. A reported yield for the purification of 2,3-diaminophenazine by recrystallization from hot ethanol is approximately 63%.[1] It is not uncommon to have lower yields if the crude product contains a significant amount of impurities.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution Citation
Low or no crystal formation - The compound is too soluble in the chosen solvent.- Not enough compound is present to reach saturation.- Try a different solvent or a mixed-solvent system where the compound is less soluble.- Reduce the volume of the solvent by evaporation.- Cool the solution in an ice bath or refrigerator to decrease solubility.[3]
"Oiling out" (product separates as a liquid) - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The cooling process is too rapid.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.[1][3]
Low recovery of crystalline product - Using too much solvent during dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Washing the crystals with a solvent that is not cold enough.- Use the minimum amount of hot solvent necessary for complete dissolution.- Preheat the filtration apparatus (funnel and receiving flask).- Ensure the solution is thoroughly cooled in an ice bath.- Wash the collected crystals with a minimal amount of ice-cold solvent.[1][3]
Colored impurities in the final product - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the yield.[1][3]
Column Chromatography
Problem Potential Cause Solution Citation
Poor separation of spots on TLC - The solvent system is not optimal.- Adjust the polarity of the eluent. If the Rf values are too low, increase the polarity; if they are too high, decrease the polarity.- Try a different solvent system. For example, if a hexane/ethyl acetate (B1210297) mixture is not effective, consider a dichloromethane/methanol system.[3]
Streaking of spots on TLC (common for basic diphenazines) - The compound is interacting with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or a few drops of ammonium (B1175870) hydroxide, to the eluent.[3][4]
Compound is not eluting from the column - The compound is too polar for the current solvent system.- The compound may be irreversibly adsorbed or decomposing on the silica gel.- Significantly increase the polarity of the eluent. A gradient elution from a non-polar to a highly polar solvent can be effective.- Before running the column, test the compound's stability on a TLC plate by letting a spot sit for an hour before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina.[3][5]
Cracks appearing in the silica gel bed - The column was not packed properly.- A large change in solvent polarity during a gradient elution.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- When running a gradient, change the solvent composition gradually.[6]
Low recovery of the compound - The compound may have eluted in very broad bands and is present in many fractions at low concentrations.- The compound may have decomposed on the column.- Concentrate the fractions you expect to contain your compound and re-analyze by TLC.- As mentioned above, check for compound stability on silica gel prior to chromatography.[5]

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound compounds. Please note that these values are representative and can vary depending on the specific compound, the nature of the impurities, and the experimental conditions.

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical Range) Key Parameters Citation
Recrystallization (Ethanol) 70-90%>98%60-80%Solvent choice, cooling rate[1]
Silica Gel Column Chromatography 50-80%>95%50-90%Solvent system, column packing, sample loading[7][8]
Preparative HPLC >90%>99.5%70-95%Column type, mobile phase, flow rate[9][10]

Experimental Protocols

Protocol 1: Recrystallization of a this compound Compound using Ethanol

Methodology:

  • Place the crude this compound compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Heat the mixture on a hot plate with stirring to dissolve the solid completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Silica Gel Column Chromatography

Methodology:

  • Solvent System Selection: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. For basic diphenazines that streak, consider adding 0.1-1% triethylamine to the eluent.[3]

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of a chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound compound in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the sand layer.

    • Gently add a small amount of fresh eluting solvent and drain again to wash the sample onto the silica gel.

  • Elution:

    • Carefully fill the column with the eluting solvent.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.[6]

Protocol 3: Purity Analysis by HPLC

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.[11]

  • Mobile Phase: A typical mobile phase is a mixture of methanol and an aqueous buffer (e.g., triethylamine buffer at pH 4.0) in a 65:35 v/v ratio.[11] The exact composition may need to be optimized for your specific compound.

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[11]

  • Detection: Monitor the elution at a wavelength where your compound has strong UV absorbance (e.g., 230 nm).[11]

  • Sample Preparation: Prepare a dilute solution of your purified this compound compound in the mobile phase.

  • Injection and Analysis: Inject the sample and record the chromatogram. A single, sharp peak is indicative of high purity.

Visualizations

Purification_Workflow Crude Crude this compound Product Workup Aqueous Workup (Extraction) Crude->Workup Remove water-soluble impurities Purification Purification Workup->Purification Recrystallization Recrystallization Purification->Recrystallization If crystalline solid Column Column Chromatography Purification->Column For complex mixtures or non-crystalline solids Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure this compound Compound Analysis->Pure Purity > 95%

Caption: General experimental workflow for the purification of this compound compounds.

TLC_Troubleshooting Start TLC Plate Analysis Streaking Streaking Spot? Start->Streaking Rf_Value Rf Value Issue? Start->Rf_Value No_Spot No Spot Visible? Start->No_Spot Streaking->Rf_Value No Add_Modifier Add Triethylamine or Ammonia to Eluent Streaking->Add_Modifier Yes Rf_Value->No_Spot No Adjust_Polarity Adjust Solvent Polarity: - High Rf -> Less Polar - Low Rf -> More Polar Rf_Value->Adjust_Polarity Yes Change_Stain Use a Different Visualization Stain (e.g., Iodine, PMA) No_Spot->Change_Stain Yes

References

Technical Support Center: Minimizing Cytotoxicity of Diphenazine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of Diphenazine in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern?

This compound is a heterocyclic organic compound belonging to the phenazine (B1670421) class. While various phenazine derivatives have shown potential as therapeutic agents, including anticancer and antimicrobial activities, they can also exhibit significant cytotoxicity to both cancerous and normal cells.[1] Understanding and controlling this cytotoxicity is crucial for developing targeted therapies and obtaining reliable experimental results.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

The primary mechanism of cytotoxicity for phenazine compounds, including likely for this compound, is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] This is followed by the initiation of apoptosis (programmed cell death). Phenazines are redox-active molecules that can participate in cellular redox cycling, leading to the production of superoxide (B77818) radicals and hydrogen peroxide. This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[3]

Q3: How can I reduce the cytotoxicity of this compound in my cell culture experiments?

Several strategies can be employed to minimize the cytotoxic effects of this compound:

  • Co-treatment with Antioxidants: Since ROS generation is a key mechanism of cytotoxicity, co-administering antioxidants like N-acetylcysteine (NAC) can help neutralize these reactive species and protect the cells.

  • Optimization of Serum Concentration: Serum proteins can bind to compounds, reducing their free concentration and bioavailability. Experimenting with different serum concentrations in your culture medium may help modulate the cytotoxic impact.

  • Use of Cytoprotective Agents: Certain agents are known to protect cells from drug-induced damage and can be tested in conjunction with this compound.

  • Dose and Exposure Time Optimization: Carefully titrate the concentration of this compound and the duration of exposure to find a therapeutic window that minimizes toxicity to non-target cells while still achieving the desired experimental effect.

Troubleshooting Guide

Problem: High levels of cell death observed even at low concentrations of this compound.

  • Possible Cause: The cell line being used is particularly sensitive to oxidative stress.

  • Solution:

    • Incorporate Antioxidants: Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) to mitigate ROS-induced damage.

    • Reduce Exposure Time: Shorten the incubation period with this compound to reduce the cumulative oxidative stress.

    • Use a More Resistant Cell Line: If feasible for the experimental goals, consider using a cell line known to be more resistant to oxidative stress.

Problem: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: this compound precipitation in the culture medium.

  • Solution: Ensure that the final solvent concentration (e.g., DMSO) is low and compatible with your culture medium. Visually inspect the wells for any signs of precipitation. Consider using a solubility enhancer if necessary.

  • Possible Cause 2: Interference of this compound with the assay itself.

  • Solution: Run appropriate controls, including a cell-free assay with this compound to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound).

Problem: Difficulty in distinguishing between apoptosis and necrosis.

  • Possible Cause: The concentration of this compound used is too high, leading to rapid, widespread cell death that has features of both apoptosis and necrosis.

  • Solution: Perform a dose-response experiment and analyze cells at earlier time points and lower concentrations. Utilize multi-parameter assays like Annexin V and Propidium Iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and its derivatives in various human cancer cell lines.

Table 1: Cytotoxicity of this compound Compounds (Phenazostatins) Against Human Cancer Cell Lines [4]

CompoundCell LineCancer TypeIC50 (nM)
Phenazostatin J (6) NUGC-3Stomach7.7
A549Lung25
HCT116Colon33
T47DBreast45
K562Leukemia68
MIA PaCa-2Pancreatic72
Compound 9 NUGC-3Stomach15
A549Lung35
HCT116Colon48
T47DBreast55
K562Leukemia85
MIA PaCa-2Pancreatic95

Table 2: Cytotoxicity of Phenazine in Human Cell Lines [1]

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2 BrdU2411
BrdU487.8
T24 BrdU2447
BrdU4817

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol is for determining the viability of cells after treatment with this compound.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the specified time. Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

Diphenazine_Cytotoxicity_Workflow cluster_experiment Experimental Workflow cluster_assays Cytotoxicity Assessment cluster_mitigation Mitigation Strategies start Seed Cells treat Treat with this compound start->treat incubate Incubate treat->incubate antioxidant Co-treat with Antioxidants treat->antioxidant dose Optimize Dose & Exposure Time treat->dose endpoint Endpoint Assays incubate->endpoint viability Cell Viability (MTT Assay) endpoint->viability apoptosis Apoptosis (Annexin V/PI) endpoint->apoptosis ros ROS Detection endpoint->ros

Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.

Diphenazine_Signaling_Pathway cluster_ros Oxidative Stress cluster_stress_response Stress Response Pathways cluster_apoptosis Apoptosis This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros jnk JNK/MAPK Activation ros->jnk pi3k PI3K/Akt Inhibition ros->pi3k caspase Caspase Activation jnk->caspase pi3k->caspase cell_death Apoptotic Cell Death caspase->cell_death

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Troubleshooting Diphenazine electrochemical sensor interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference issues during the electrochemical detection of Diphenazine.

Troubleshooting Guides

This guide addresses common issues encountered during the electrochemical detection of this compound and offers strategies to mitigate interference.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Selectivity / Overlapping Peaks Presence of other electroactive compounds with similar redox potentials (e.g., ascorbic acid, uric acid, dopamine, phenolic compounds).[1][2]1. Electrode Modification: Modify the working electrode with materials that enhance selectivity towards this compound. Molecularly Imprinted Polymers (MIPs) are effective as they create specific recognition sites for the target analyte.[3] 2. Lower Detection Potential: Operate the sensor at a lower potential to reduce the oxidation of interfering species.[4] 3. Use of Permselective Membranes: Apply a permselective coating, such as Nafion, to the electrode surface to repel negatively charged interferents like ascorbic and uric acid.[1] 4. Sample Pre-treatment: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds from the sample before analysis.
Irreproducible Results / Signal Drift Inconsistent electrode surface, changes in sample matrix composition, or unstable experimental conditions (e.g., temperature, pH).[3]1. Standardize Electrode Preparation: Follow a consistent and rigorous protocol for electrode cleaning, modification, and conditioning.[3] For screen-printed electrodes, use a new electrode for each sample to ensure consistency.[3] 2. Control Experimental Conditions: Maintain a constant temperature and pH for all measurements, as these can affect the electrochemical behavior of this compound and interferents.[3] 3. Reference Electrode Check: Ensure the reference electrode is functioning correctly and has no clogged frits or air bubbles. A faulty reference electrode can cause significant potential shifts.[5]
Low Sensitivity / Weak Signal Low concentration of this compound, poor electron transfer kinetics at the electrode surface, or presence of inhibitors.[3]1. Electrode Surface Area Enhancement: Modify the electrode with nanomaterials (e.g., graphene, gold nanoparticles, carbon nanotubes) to increase the surface area and enhance the electrochemical signal.[3][6] 2. Use of Electrocatalysts: Incorporate materials into the electrode that catalyze the electrochemical reaction of this compound. Phenazine compounds themselves can have electrocatalytic properties that can be leveraged.[7] 3. Preconcentration Step: Employ techniques like adsorptive stripping voltammetry to accumulate this compound on the electrode surface before measurement, thereby increasing the signal.[3]
No Signal or "Dead" Sensor Incorrect instrument setup, disconnected leads, or a poisoned or fouled electrode.1. Check Connections: Verify that all leads between the potentiostat and the electrochemical cell are correctly and securely connected.[5] 2. Dummy Cell Test: Use a dummy cell to test the potentiostat and cables to isolate the problem to either the instrument or the electrochemical cell.[5] 3. Electrode Fouling/Poisoning: The electrode surface may be blocked by adsorbed substances or byproducts of the electrochemical reaction.[8] Regenerate the electrode by polishing or electrochemical cleaning according to the manufacturer's instructions. 4. Catalyst Poisoning: For modified electrodes, certain substances in the sample can poison the catalyst.[8] If this is suspected, a new electrode or a fresh modification is required.

Quantitative Data on Interference

The following table summarizes the typical effects of common interfering species on electrochemical sensors for analytes similar to this compound. The interference is often reported as the percentage change in the signal of the target analyte in the presence of the interferent.

Interfering Species Typical Concentration Ratio (Interferent:Analyte) Potential Interference Effect Mitigation Strategy
Ascorbic Acid (AA)100:1~5-20% increase in signal[9]Nafion coating, operation at lower potential
Uric Acid (UA)100:1~5-15% increase in signalNafion coating, electrode modification with selective polymers
Dopamine (DA)50:1Overlapping peak, significant signal alterationElectrode modification with MIPs, selective membranes
Glucose1000:1Generally low, <5%Often not a significant interferent at physiological pH
Metal Ions (e.g., Cu2+, Pb2+)10:1Can form complexes or alloys, altering the signal[10]Use of masking agents (e.g., ammonia (B1221849) for Cu2+), electrode modification[10]
SurfactantsVariesElectrode fouling, signal suppression[3]Sample dilution, pre-treatment to remove surfactants

Experimental Protocols

Protocol for Electrode Preparation and Modification
  • Bare Electrode Polishing:

    • Polish the glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with deionized (DI) water.

    • Sonciate the electrode in a 1:1 solution of ethanol (B145695) and DI water for 2 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cleaning:

    • In 0.5 M H₂SO₄, cycle the potential between -0.2 V and +1.2 V at a scan rate of 100 mV/s for 20 cycles.

    • Rinse with DI water.

  • Modification with Graphene Oxide (GO):

    • Dispense 5 µL of a 1 mg/mL GO solution onto the cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature.

    • Electrochemically reduce the GO to reduced graphene oxide (rGO) by applying a constant potential of -1.2 V for 200 seconds in a phosphate (B84403) buffer solution (PBS) at pH 7.4.

Protocol for Interference Study
  • Prepare a standard solution of this compound (e.g., 10 µM) in a suitable electrolyte (e.g., 0.1 M PBS, pH 7.4).

  • Record the baseline electrochemical response of the this compound solution using a technique such as differential pulse voltammetry (DPV) or cyclic voltammetry (CV).

  • Prepare stock solutions of potential interfering species (e.g., 1 mM ascorbic acid, 1 mM uric acid).

  • Introduce a specific concentration of the interfering species into the this compound solution (e.g., to achieve a 10-fold or 100-fold excess).

  • Record the electrochemical response of the mixed solution under the same conditions.

  • Calculate the percentage of interference using the formula:

    • Interference (%) = [ (Signal_with_interferent - Signal_without_interferent) / Signal_without_interferent ] * 100

Visualizations

G cluster_electrode Electrode Surface cluster_solution Solution This compound This compound (Analyte) Oxidized_this compound Oxidized this compound This compound->Oxidized_this compound + Potential e_minus e- (electron) Electrode Current Measured e_minus->Electrode to Working Electrode Oxidized_this compound->e_minus releases Interferent Interfering Species Oxidized_Interferent Oxidized Interferent Interferent->Oxidized_Interferent + Potential (at similar V) Oxidized_Interferent->Electrode False Signal

Caption: Electrochemical detection principle and interference mechanism.

G start Problem Encountered (e.g., Poor Selectivity) check_potential Is Operating Potential Too High? start->check_potential lower_potential Lower Operating Potential check_potential->lower_potential Yes check_electrode Is Electrode Surface Unmodified? check_potential->check_electrode No remeasure Re-measure Sample lower_potential->remeasure modify_electrode Modify Electrode (e.g., MIP, Nafion) check_electrode->modify_electrode Yes check_sample Does Sample Matrix Contain Interferents? check_electrode->check_sample No modify_electrode->remeasure pretreat_sample Implement Sample Pre-treatment (e.g., SPE) check_sample->pretreat_sample Yes check_sample->remeasure No pretreat_sample->remeasure

Caption: Troubleshooting workflow for interference in this compound sensing.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline noisy or drifting?

A noisy or drifting baseline is often due to an unstable reference electrode, improper grounding of the potentiostat, or contamination in the electrochemical cell.[11] Ensure your reference electrode is properly filled and free of air bubbles.[5] Check all cable connections and ensure the cell is placed away from sources of electrical noise.

Q2: Can the pH of my sample affect the measurement?

Yes, the electrochemical behavior of phenazines is often pH-dependent. Changes in pH can shift the redox potential of this compound and potential interferents, affecting both sensitivity and selectivity. It is crucial to buffer your samples and standards to the same pH for consistent results.[3]

Q3: What is electrode fouling and how can I prevent it?

Electrode fouling occurs when insoluble reaction products or other substances from the sample adsorb onto the electrode surface, blocking active sites and reducing the sensor's response.[3] To prevent this, you can modify the electrode with anti-fouling layers, dilute the sample, or implement a cleaning step between measurements. For some applications, using disposable screen-printed electrodes can be a cost-effective way to avoid fouling.

Q4: How do I choose the right electrode modification material?

The choice of modification material depends on the specific interferents you are trying to block and the nature of your sample.

  • For charged interferents (e.g., ascorbic acid), a negatively charged polymer like Nafion is effective.[1]

  • For structurally similar interferents , a Molecularly Imprinted Polymer (MIP) offers high selectivity.[3]

  • To enhance sensitivity , nanomaterials like graphene or carbon nanotubes are excellent choices due to their high surface area and conductivity.[6]

Q5: My sensor works well in buffer but not in my real sample (e.g., serum, wastewater). What could be the reason?

Real samples contain complex matrices with many potential interfering substances that are not present in a clean buffer.[3] Proteins, lipids, salts, and other organic molecules can foul the electrode or be electroactive themselves. Sample pre-treatment, such as protein precipitation, filtration, or dilution, is often necessary to minimize these matrix effects.

References

Technical Support Center: Addressing Off-Target Effects of Diphenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Diphenazine in their experiments. Given that this compound belongs to the phenazine (B1670421) class of compounds, it is crucial to consider potential off-target activities common to this structural class.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

If you observe a cellular phenotype that does not align with the presumed on-target activity of this compound, it is essential to systematically investigate potential off-target effects.

Problem: Unexpected or inconsistent phenotypic readouts in cell-based assays.[1]

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Broad-spectrum cytotoxicity 1. Perform a dose-response curve in multiple cell lines (target and non-target). 2. Assess cell viability using multiple methods (e.g., MTS/XTT, CellTiter-Glo®, trypan blue). 3. Compare the cytotoxic concentration with the effective concentration for the desired phenotype.Differentiate between targeted anti-proliferative effects and general cytotoxicity. A narrow window between efficacy and toxicity suggests potential off-target effects.[1]
Reactive Oxygen Species (ROS) Generation 1. Measure intracellular ROS levels using fluorescent probes (e.g., DCFDA, CellROX®). 2. Co-treat cells with an antioxidant (e.g., N-acetylcysteine) and this compound.Determine if the observed phenotype is mediated by oxidative stress. Reversal of the phenotype with an antioxidant points to ROS-mediated off-target effects.[1]
DNA Intercalation or Topoisomerase Inhibition 1. Perform a DNA intercalation assay (e.g., using a fluorescent dye that binds to DNA). 2. Conduct a topoisomerase activity assay in the presence of this compound. 3. Assess DNA damage via γH2AX staining.Identify if this compound directly interacts with DNA or inhibits enzymes crucial for DNA topology, which are known off-target mechanisms for phenazine compounds.[1]
Off-target kinase inhibition 1. Perform a kinome-wide selectivity profiling screen.[2] 2. Validate hits with in vitro kinase assays.[3] 3. Use a structurally unrelated inhibitor for the same primary target to see if the phenotype is recapitulated.[2][4]Identify unintended kinase targets of this compound. Confirmation of the phenotype with a different inhibitor strengthens the on-target hypothesis.[4]

G phenotype Unexpected Cellular Phenotype Observed dose_response Dose-Response & Viability Assays in Multiple Cell Lines phenotype->dose_response ros_assay Measure Intracellular ROS Generation phenotype->ros_assay dna_damage Assess DNA Damage (e.g., γH2AX staining) phenotype->dna_damage kinase_screen Kinome-wide Selectivity Profiling phenotype->kinase_screen antioxidant Co-treat with Antioxidant ros_assay->antioxidant If ROS is elevated validate_hits Validate Hits with In Vitro Kinase Assays kinase_screen->validate_hits If off-target kinases identified structurally_unrelated Use Structurally Unrelated Inhibitor of Primary Target validate_hits->structurally_unrelated

Interaction of this compound with its intended target and a potential off-target protein within a cell.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects associated with phenazine compounds like this compound?

A1: The planar tricyclic structure of phenazines can lead to several off-target effects, including:

  • Reactive Oxygen Species (ROS) Generation: Phenazines can undergo redox cycling, leading to the production of superoxide (B77818) radicals and oxidative stress. [1]* DNA Intercalation: The planar structure allows these compounds to insert between DNA base pairs, which can disrupt DNA replication and transcription. [1]* Topoisomerase Inhibition: Some phenazine derivatives can inhibit topoisomerases, which are essential for managing DNA topology. [1] Q2: My biochemical and cell-based assay results for this compound show a significant discrepancy. What should I investigate first?

A2: A common reason for such discrepancies is the difference in experimental conditions. Key factors to investigate include:

  • Cellular ATP Concentration: If this compound is an ATP-competitive inhibitor, the high levels of ATP in cells (millimolar range) will compete with the inhibitor, leading to a lower apparent potency compared to biochemical assays which often use low ATP concentrations. [2]* Cell Permeability and Efflux: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps like P-glycoprotein. [2]* Compound Stability: Ensure the compound is stable in the cell culture medium for the duration of the experiment.

Q3: How can I definitively prove that the observed phenotype is due to the on-target activity of this compound?

A3: A "rescue" experiment is considered a gold-standard method for validating on-target effects. [2]This involves overexpressing a drug-resistant mutant of the intended target in your cells. [2]If the phenotype induced by this compound is reversed in the cells expressing the resistant mutant, it strongly supports an on-target mechanism. [2]If the phenotype persists, it is likely due to an off-target effect. [2] Q4: What is kinase selectivity profiling and when should I perform it?

A4: Kinase selectivity profiling involves screening your compound against a large panel of kinases (often hundreds) to identify unintended targets. [2][5]This is a crucial step to understand the selectivity of your compound and to identify potential off-target kinases that could be responsible for unexpected cellular effects or toxicity. [4][5]It is recommended to perform this profiling early in the drug discovery process to guide lead optimization and to help interpret biological data correctly. [5] Q5: Can off-target effects ever be beneficial?

A5: Yes, sometimes off-target effects can be therapeutically beneficial, a concept known as polypharmacology. [6]A drug that hits multiple targets may be more effective for complex diseases. [6]However, it is crucial to intentionally identify and characterize these off-target interactions rather than discovering them serendipitously. [6]Understanding the complete target profile of a compound is essential for both safety and efficacy.

References

Technical Support Center: Enhancing the Bioavailability of Diphenazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide focuses on the broader class of phenazine (B1670421) derivatives, using the well-studied compound Perphenazine (B1679617) as a specific example, due to the limited public data on "Diphenazine" (Quietidine, CAS 13838-14-7). The principles and techniques described are widely applicable to phenazine-class compounds that exhibit poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound and other phenazine derivatives?

A1: The low oral bioavailability of phenazine compounds is typically attributed to two main factors:

  • Poor Aqueous Solubility: Phenazines possess a planar, aromatic structure that results in low solubility in water and other polar solvents.[1][2][3][4] For a drug to be absorbed in the gastrointestinal tract, it must first dissolve in the aqueous environment.

  • Extensive First-Pass Metabolism: Like many lipophilic compounds, phenazine derivatives can be heavily metabolized by the liver after absorption from the gut.[5][6] This "first-pass effect" means a significant fraction of the drug is inactivated before it can reach systemic circulation. For instance, the oral bioavailability of the phenazine derivative perphenazine is only about 40% due to these factors.[6]

Q2: What are the principal strategies for enhancing the bioavailability of a poorly soluble compound like this compound?

A2: The primary goal is to increase the compound's dissolution rate and/or protect it from premature metabolism. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size of the drug to the micro or nano-scale increases the surface-area-to-volume ratio, which significantly enhances the dissolution velocity.[7][8][9] This is the principle behind micronization and nanosuspensions.

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[10][11] This prevents the drug from crystallizing, improves wettability, and can lead to a supersaturated state upon dissolution, which enhances absorption.

  • Lipid-Based Formulations: Encapsulating the drug in lipid carriers like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can improve solubility and facilitate absorption through the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.[6][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic drug molecule within a hydrophilic shell, improving its apparent solubility.[13]

Q3: My this compound compound is precipitating out of my aqueous experimental buffer. What are some initial troubleshooting steps?

A3: Precipitation from a stock solution (often in DMSO or ethanol) into an aqueous buffer is a common issue. Here are some immediate steps to try:

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try diluting into a buffer containing a small percentage (e.g., 1-10%) of a water-miscible organic co-solvent like ethanol, propylene (B89431) glycol, or PEG 300.[9]

  • Optimize pH: If your phenazine derivative has ionizable functional groups, adjusting the pH of the buffer can convert it into its more soluble salt form.[13]

  • Improve Mixing: Dilute the stock solution into the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.[13]

  • Consider Solubilizing Excipients: For in-vitro studies, adding a small amount of a non-ionic surfactant (e.g., Tween® 80) or a complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your buffer can significantly increase solubility.[13]

Q4: How exactly do solid dispersions work to improve bioavailability?

A4: Solid dispersions enhance bioavailability primarily by tackling the dissolution rate-limiting step.[10] The mechanism involves:

  • Conversion to Amorphous Form: The drug is molecularly dispersed within a carrier matrix in an amorphous (non-crystalline) state. Amorphous forms are thermodynamically less stable and more soluble than their crystalline counterparts.

  • Increased Surface Area: By dispersing the drug at a molecular level, the effective surface area available for dissolution is dramatically increased.

  • Improved Wettability: The hydrophilic carrier (like PEG 6000 or PVP) improves the wettability of the hydrophobic drug, allowing water to penetrate and dissolve the drug more easily.[14]

  • Inhibition of Recrystallization: The polymer carrier can prevent the drug from converting back to its less soluble crystalline form in the gastrointestinal tract.[15]

Q5: What are the most critical parameters to control when formulating a nanosuspension?

A5: Developing a stable and effective nanosuspension requires careful optimization. The most critical parameters are:

  • Particle Size and Distribution: The primary goal is to achieve a small particle size (typically below 1 µm) with a narrow distribution (low polydispersity index). This is essential for maximizing the dissolution rate.[16][17]

  • Stabilizer Selection: Stabilizers (surfactants and/or polymers) are crucial for preventing the newly formed nanoparticles from aggregating or undergoing crystal growth (Ostwald ripening).[16][18] The choice and concentration of the stabilizer must be optimized for each specific drug.

  • Crystalline State: It is important to ensure that the nanosizing process (e.g., wet milling) does not change the crystalline state of the drug to an unstable amorphous form, unless that is the intended outcome and the formulation is designed to maintain it.[18][19]

Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data from studies on the phenazine derivative Perphenazine (PPZ), demonstrating the impact of different formulation strategies.

Table 1: Pharmacokinetic Parameters of Perphenazine (PPZ) in Rats after Oral Administration of Nanostructured Lipid Carriers (NLCs) vs. a Plain Drug Suspension. [12]

FormulationCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)
PPZ Suspension145.2 ± 18.64.0 ± 0.51580.3 ± 190.5100
PPZ-NLC-6310.5 ± 35.86.0 ± 0.84930.8 ± 512.7312
PPZ-NLC-12255.9 ± 29.36.0 ± 0.63935.4 ± 420.1249

Data adapted from a study on PPZ-loaded NLCs, showing a significant increase in maximum plasma concentration (Cmax) and total drug exposure (AUC), resulting in over a 3-fold increase in relative bioavailability for the optimized NLC formulation.[12]

Table 2: Solubility Enhancement of Perphenazine (PPZ) using Solid Dispersion (SD) Techniques. [15]

FormulationMethodDrug:Carrier RatioSolubility (µg/mL)Fold Increase
Pure PPZ--35.41.0
PPZ-SD (PEG 6000)Solvent Evaporation1:2128.73.6
PPZ-SD (Chitosan)Solvent Evaporation1:298.22.8
PPZ-SD (PEG 6000)Dropping Method1:2145.34.1
PPZ-SD (Chitosan)Dropping Method1:2112.53.2

Data shows that formulating PPZ as a solid dispersion with hydrophilic carriers like PEG 6000 and Chitosan markedly improves its aqueous solubility, with the dropping method showing slightly better performance.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol is based on methodologies used for preparing perphenazine solid dispersions.[14][15]

Objective: To prepare an amorphous solid dispersion of a phenazine compound to enhance its dissolution rate.

Materials & Equipment:

  • Phenazine compound

  • Hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30)

  • Volatile organic solvent (e.g., Methanol, Ethanol)

  • Magnetic stirrer and stir bars

  • Rotary evaporator or vacuum oven

  • Mortar and pestle, Sieve (e.g., 100 mesh)

  • Analytical balance

Procedure:

  • Carrier Dissolution: Accurately weigh the desired amount of hydrophilic carrier (e.g., for a 1:2 drug:carrier ratio, use 200 mg of PEG 6000) and dissolve it in a minimal amount of the selected organic solvent in a round-bottom flask with stirring.

  • Drug Dissolution: Accurately weigh the phenazine compound (e.g., 100 mg) and add it to the polymer solution. Continue stirring until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind the mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the resulting powder in a desiccator to protect it from moisture.

  • Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state, Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-carrier interactions, and X-Ray Powder Diffraction (XRPD). Perform dissolution studies to quantify the enhancement.

Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling

This protocol is a general guideline based on established methods for producing drug nanosuspensions.[18][19]

Objective: To produce a crystalline nanosuspension of a phenazine compound to increase its dissolution velocity.

Materials & Equipment:

  • Phenazine compound (micronized, if possible)

  • Stabilizer (e.g., Pluronic® F127, Poloxamer 188, HPMC)

  • Purified water

  • High-energy media mill (e.g., planetary ball mill)

  • Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • High-speed homogenizer (optional)

Procedure:

  • Aqueous Phase Preparation: Prepare a solution of the chosen stabilizer in purified water. The concentration typically ranges from 1% to 10% (w/v) depending on the stabilizer.

  • Pre-suspension: Disperse the accurately weighed phenazine compound into the stabilizer solution. If necessary, use a high-speed homogenizer for a few minutes to create a uniform pre-suspension and wet the drug particles.

  • Milling: Transfer the pre-suspension to the milling chamber containing the milling media.

  • Wet Milling Process: Begin the milling process at a set speed and temperature (cooling is often required to prevent overheating). The milling time can range from a few hours to several days and must be optimized.

  • Sample Analysis: Periodically take samples and measure the particle size using a particle size analyzer. Continue milling until the desired particle size and polydispersity index are achieved and remain constant over time.

  • Separation: After milling is complete, separate the nanosuspension from the milling media by pouring the suspension through a screen or by centrifugation at a low speed.

  • Storage: Store the nanosuspension at refrigerated or room temperature conditions, depending on stability assessments.

  • Characterization (Recommended): Characterize the final product for particle size and distribution, zeta potential (to assess stability), and crystalline state (via DSC and XRPD). Conduct dissolution and saturation solubility studies.

Visualizations

Experimental & Logical Workflows

G cluster_strategies Enhancement Strategies start_node Problem: Low Oral Bioavailability of This compound Compound char_node Physicochemical Characterization (Solubility, Permeability, pKa, LogP) start_node->char_node decision_node Is the primary issue Solubility or Metabolism? char_node->decision_node sol_strat Formulation Strategy Selection decision_node->sol_strat Solubility lipid_form Lipid-Based Formulation (e.g., NLC, SLN) decision_node->lipid_form Metabolism (Bypass Liver) solid_disp Solid Dispersion (Amorphous System) sol_strat->solid_disp nano_susp Nanosuspension (Particle Size Reduction) sol_strat->nano_susp sol_strat->lipid_form invitro_node In-Vitro Evaluation (Dissolution, Stability, Permeability) solid_disp->invitro_node nano_susp->invitro_node lipid_form->invitro_node invivo_node In-Vivo Pharmacokinetic Study (Animal Model) invitro_node->invivo_node final_node Optimized Formulation with Enhanced Bioavailability invivo_node->final_node

Caption: Workflow for selecting a bioavailability enhancement strategy.

Mechanism Diagram

G cluster_0 Initial State cluster_1 Formulation Process cluster_2 Resulting Formulation cluster_3 Dissolution in Aqueous Medium crystalline Crystalline this compound (Low Surface Area, Low Solubility) process Solid Dispersion (e.g., Solvent Evaporation) crystalline->process polymer Hydrophilic Polymer (e.g., PEG 6000) polymer->process solid_disp Amorphous Solid Dispersion Drug molecules (•) molecularly dispersed in polymer matrix (—) process->solid_disp dissolution Rapid Dissolution & Enhanced Absorption solid_disp->dissolution Improved Wettability & High Surface Area

Caption: Mechanism of bioavailability enhancement by solid dispersion.

Signaling Pathway

G regulator_node regulator_node operon_node operon_node product_node product_node enzyme_node enzyme_node lasR LasR/I System pqsR PQS System lasR->pqsR activates rhlR RhlR/I System phz1 phz1 Operon rhlR->phz1 activates pqsR->rhlR activates phz2 phz2 Operon pqsR->phz2 activates PCA Phenazine-1- Carboxylic Acid (PCA) phz1->PCA biosynthesis phz2->PCA biosynthesis phzM PhzM PCA->phzM phzS PhzS PCA->phzS PYO Pyocyanin (PYO) phzM->PYO conversion phzS->PYO conversion

Caption: Quorum sensing regulation of phenazine biosynthesis in Pseudomonas.

References

Technical Support Center: Ensuring the Stability of Diphenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on reducing the degradation of Diphenazine during storage and experimentation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: this compound, like other phenazine-class compounds, is susceptible to degradation from several environmental factors. The primary contributors to its instability are:

  • Light Exposure (Photodegradation): Phenazine (B1670421) derivatives are often photosensitive and can degrade when exposed to UV or visible light, which can lead to a loss of biological activity and discoloration of the compound.

  • Oxidation: The nitrogen-containing heterocyclic ring in this compound can be susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

  • Temperature: Higher temperatures increase the rate of all chemical degradation pathways. While solid this compound is relatively stable at room temperature, long-term storage at elevated temperatures should be avoided.

  • pH (in solution): The stability of this compound in solution is highly dependent on the pH. Both acidic and basic conditions can promote hydrolytic degradation. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation and preserve the integrity of this compound, the following storage conditions are recommended for both solid powder and stock solutions:

Storage ParameterRecommendationRationale
Temperature Solid: ≤4°C (short-term), -20°C (long-term). Solution: -20°C or -80°C in small aliquots.Slows down thermal degradation and other chemical reactions.
Light Store in amber vials or containers wrapped in aluminum foil.Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation from atmospheric oxygen.
Moisture Store in a desiccator or with a desiccant. Use anhydrous solvents for stock solutions.Prevents potential hydrolysis.

Q3: I've noticed a color change in my solid this compound powder. What does this indicate?

A3: A visible change in the color of your solid this compound, for instance, from its typical yellow-orange to a darker shade, often suggests that degradation has occurred. This is commonly due to slow oxidation or photodegradation upon prolonged exposure to air and light. It is recommended to use a fresh, properly stored batch for experiments where purity is critical.

Q4: Can I use antioxidants to prevent the degradation of this compound in my experiments?

A4: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation, particularly in solution-based assays. The choice of antioxidant should be carefully considered to ensure it does not interfere with your downstream experimental analysis. Common antioxidants that could be tested include butylated hydroxytoluene (BHT) or ascorbic acid.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Prepare a fresh dilution from your stock and analyze its purity and concentration via HPLC.

    • Assess On-Bench Stability: Prepare your final working solution and analyze its concentration at different time points (e.g., 0, 2, 4, and 8 hours) under your typical experimental conditions (temperature, lighting). A significant decrease in the parent peak area over time indicates instability.

    • Optimize Assay Conditions: If instability is confirmed, consider the following:

      • Prepare fresh dilutions of this compound immediately before each experiment.

      • Minimize the exposure of your solutions to light by using amber tubes and working in a dimly lit area.

      • If compatible with your assay, consider adding a suitable antioxidant.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms of this compound samples.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Intentionally stress a sample of this compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in the "Experimental Protocols" section below.

    • Compare Retention Times: Compare the retention times of the peaks generated during the forced degradation study with the unexpected peaks in your experimental samples. A match in retention times strongly suggests the identity of the degradation product.

    • Structural Elucidation: For definitive identification of the degradation products, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are required.[1]

Quantitative Data Summary

Table 1: Photodegradation Kinetics of Phenazine-1-carboxylic acid (PCA) in Aqueous Solution under Visible Light.[2]

pHHalf-life (t½) in daysReaction Kinetics
5.02.2First-order
6.837.6First-order

Disclaimer: This data is for Phenazine-1-carboxylic acid. The stability of this compound may differ due to variations in its substituent groups.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 12 hours.[3]

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 12 hours.[3]

    • Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 12 hours.[1]

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 75°C for 12 hours.[3]

    • Dissolve the heat-stressed powder in the solvent to the initial stock concentration before analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (254 nm) in a UV chamber for 3 days.[3]

    • Dissolve the photo-stressed powder in the solvent to the initial stock concentration before analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound (Example)

The following is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products, based on methods used for similar phenazine compounds.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium (B1175870) acetate (B1210297) buffer (e.g., in a ratio of 70:15:15, v/v/v), with the pH adjusted to 6.0 with acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 259 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualizations

Degradation_Pathways cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Light Light Light->this compound Photodegradation Heat Heat Heat->this compound Thermal Degradation Oxygen Oxygen Oxygen->this compound Oxidation Acid/Base Acid/Base Acid/Base->this compound Hydrolysis

Caption: Primary degradation pathways for this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid_Stress Acidic Hydrolysis Stock_Solution->Acid_Stress Base_Stress Basic Hydrolysis Stock_Solution->Base_Stress Oxidative_Stress Oxidative Degradation Stock_Solution->Oxidative_Stress Thermal_Stress Thermal Degradation Stock_Solution->Thermal_Stress Photo_Stress Photolytic Degradation Stock_Solution->Photo_Stress HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis LCMS_Analysis LC-MS/MS for Product Identification HPLC_Analysis->LCMS_Analysis If degradation observed

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Resolving Isomeric Impurities in Diphenazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to isomeric impurities encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a concern in this compound synthesis?

A: Isomers are molecules that have the same molecular formula but different arrangements of atoms.[1] In the context of this compound synthesis, isomeric impurities are alternative forms of the this compound molecule that can be generated alongside the desired product. These impurities are a significant concern because they can have different chemical, physical, and pharmacological properties from the target molecule.[1][] The presence of such impurities can reduce the efficacy of the final product and may even introduce toxicity.[] Regulatory bodies like the ICH have strict guidelines on the levels of impurities allowable in active pharmaceutical ingredients (APIs).[]

Q2: What are the common types of isomeric impurities encountered in this compound synthesis?

A: During the synthesis of this compound, which involves the reaction of a substituted o-phenylenediamine (B120857) with an o-quinone or its equivalent, several types of isomeric impurities can form:

  • Positional Isomers: These arise when substituents on the aromatic rings are located at different positions than in the desired this compound product. This is particularly common when using unsymmetrically substituted starting materials.

  • Regioisomers: In the synthesis of more complex, multi-substituted this compound derivatives, regioisomers can form. This occurs when reactants can combine in different orientations, leading to products with the same atoms and bonds but different spatial arrangements of the substituent groups.

  • Tautomers: While less common as stable, isolable impurities, different tautomeric forms of this compound or its precursors might exist in equilibrium, potentially influencing the reaction pathway and leading to side products.

Q3: How can I detect and quantify isomeric impurities in my this compound product?

A: Several analytical techniques are effective for the identification and quantification of isomeric impurities. The choice of method often depends on the specific isomers present and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating closely related isomers.[][4] Method development is crucial and often involves screening different columns (e.g., C18, phenyl-hexyl), mobile phases, and gradient conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable this compound derivatives, GC-MS can provide excellent separation and identification of isomers based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation of the desired product and any isolated impurities. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) can help in definitively assigning the structures of isomers.

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of isomers and can be a valuable alternative or complementary technique to HPLC.[5]

A summary of common analytical methods is provided in the table below.

Analytical TechniquePrinciple of SeparationKey AdvantagesCommon Application
HPLC Differential partitioning between a stationary and mobile phase.High resolution, widely applicable, quantitative.Primary method for purity testing and impurity quantification.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Excellent for volatile compounds, provides structural information.Analysis of thermally stable this compound analogues.
NMR Differentiation based on the magnetic properties of atomic nuclei in different chemical environments.Provides detailed structural information for unambiguous identification.Structure elucidation of isolated impurities.
CE Separation based on differential migration of ions in an electric field.High efficiency, small sample volume.Separation of charged or polar isomers.

Troubleshooting Guides

Problem 1: My final this compound product shows the presence of a significant positional isomer by HPLC.

This is a common issue, particularly when using unsymmetrically substituted o-phenylenediamines or o-quinones. The formation of positional isomers is often driven by the similar reactivity of the two amino groups or carbonyl groups.

Workflow for Resolving Positional Isomers

G cluster_0 Troubleshooting Positional Isomers start Significant Positional Isomer Detected cond1 Modify Reaction Conditions start->cond1 step1a Lower Reaction Temperature cond1->step1a Thermodynamic vs. Kinetic Control step1b Change Solvent Polarity cond1->step1b step1c Screen Different Catalysts cond1->step1c cond2 Purification Strategy step1a->cond2 step1b->cond2 step1c->cond2 step2a Optimize HPLC Method cond2->step2a Analytical & Preparative step2b Recrystallization cond2->step2b step2c Column Chromatography cond2->step2c end Isomer Resolved/Minimized step2a->end step2b->end step2c->end

Caption: A decision-making workflow for addressing the presence of positional isomers.

Detailed Methodologies

1. Modification of Reaction Conditions:

  • Temperature Control: The ratio of isomeric products can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer, while higher temperatures might favor the kinetically controlled product. It is recommended to screen a range of temperatures (e.g., 0 °C, room temperature, 50 °C).

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A screen of solvents with varying polarities (e.g., ethanol, acetic acid, toluene, DMF) should be performed to determine the optimal solvent for maximizing the yield of the desired isomer.

  • Catalyst Screening: If a catalyst is used (e.g., an acid or base), its nature and concentration can impact the isomer ratio. Consider screening different acids (e.g., acetic acid, p-toluenesulfonic acid) or bases (e.g., pyridine, triethylamine).

2. Enhanced Purification Strategies:

  • Preparative HPLC: If modifying reaction conditions is not sufficient, preparative HPLC is a powerful tool for separating isomers.

    • Protocol:

      • Develop an analytical HPLC method that provides good resolution (>1.5) between the desired product and the isomeric impurity.

      • Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.

      • Inject the crude product mixture and collect fractions corresponding to the desired isomer.

      • Combine the pure fractions and evaporate the solvent to obtain the purified product.

  • Recrystallization: This classical purification technique can be highly effective if there is a significant difference in the solubility of the isomers in a particular solvent system.

    • Protocol:

      • Screen various solvents and solvent mixtures to identify one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to induce crystallization of the desired isomer.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Analyze the purity of the crystals by HPLC.

Problem 2: My NMR spectrum is complex, suggesting the presence of multiple regioisomers.

The formation of regioisomers is a common challenge when using unsymmetrical starting materials, leading to mixtures that can be difficult to separate and characterize.

Logical Flow for Managing Regioisomeric Mixtures

G cluster_1 Managing Regioisomeric Mixtures start Complex NMR Suggests Regioisomers step1 Attempt Chromatographic Separation start->step1 cond1 Separation Successful? step1->cond1 step2a Characterize Each Isomer (NMR, MS) cond1->step2a Yes step2b Consider Regioselective Synthesis cond1->step2b No end Pure Regioisomer Obtained step2a->end step3 Modify Starting Materials or Synthetic Route step2b->step3 step3->end

Caption: A logical progression for handling and resolving regioisomeric mixtures.

Strategies for Managing Regioisomers
  • Chromatographic Separation: This is often the most direct approach to resolving regioisomers.

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is particularly effective for separating isomers.

    • Reverse-Phase HPLC: A systematic screening of different columns and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid, ammonia) can often lead to a successful separation.

  • Regioselective Synthesis: If separation is not feasible, modifying the synthetic strategy to favor the formation of a single regioisomer is the best long-term solution. This can be achieved by:

    • Introducing Blocking Groups: Temporarily blocking one of the reactive sites on the starting material can direct the reaction to the desired position. The blocking group is then removed in a subsequent step.

    • Exploiting Steric or Electronic Differences: Designing starting materials with significant steric hindrance or strong electron-donating/withdrawing groups near one of the reactive sites can influence the regioselectivity of the reaction.

Experimental Protocol: HPLC Method Development for Isomer Separation
  • Initial Screening:

    • Columns: Screen a C18, a Phenyl-Hexyl, and a Chiral column (if applicable).

    • Mobile Phase: Start with a simple gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

  • Optimization:

    • Based on the initial screening, select the column that shows the best initial separation.

    • Optimize the gradient slope and time to maximize the resolution between the isomeric peaks.

    • If co-elution persists, try different organic modifiers (e.g., methanol) or additives (e.g., trifluoroacetic acid, ammonium (B1175870) acetate).

  • Data Analysis:

    • Integrate the peak areas of the desired product and the isomeric impurities to determine the purity of the sample.

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Resolution 1.20.81.8

This table presents example starting conditions for HPLC method development. Actual conditions will need to be optimized for the specific this compound derivative.

References

Technical Support Center: Method Development for Diphenazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Diphenazine (IUPAC name: 1,4-bis(1-phenylpropan-2-yl)piperazine). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to analytical method development?

A1: this compound is a piperazine (B1678402) derivative with the molecular formula C₂₂H₃₀N₂ and a molecular weight of 322.5 g/mol . Its structure includes a central piperazine ring substituted with two phenylpropan-2-yl groups. Key properties for analytical development include:

  • Basic Nature: The two nitrogen atoms in the piperazine ring make it a basic compound. This is important for selecting appropriate HPLC columns and mobile phase pH.

  • Lipophilicity: The presence of two phenylpropyl groups makes the molecule relatively lipophilic, suggesting good retention on reversed-phase HPLC columns.

  • UV Absorbance: The phenyl groups provide UV absorbance, which should allow for detection by UV spectrophotometry or HPLC-UV.

Q2: Are there any official or validated analytical methods available specifically for this compound?

A2: As of the latest literature review, there are no widely published, officially validated analytical methods specifically for the quantification of this compound (1,4-bis(1-phenylpropan-2-yl)piperazine). However, numerous methods exist for the analysis of other piperazine derivatives, which can be adapted for this compound.

Q3: Which analytical techniques are most suitable for this compound quantification?

A3: The most suitable techniques for this compound quantification are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and robust method for the analysis of pharmaceutical compounds. Given this compound's structure, it should possess sufficient UV absorbance for detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex matrices like biological fluids (plasma, urine), LC-MS/MS is the preferred method.

  • UV-Visible Spectrophotometry: This can be a simpler and more accessible method, particularly for the analysis of bulk drug substances or simple formulations. However, it may lack the specificity of chromatographic methods.

Q4: Do I need to derivatize this compound for analysis?

A4: While the core piperazine structure lacks a strong chromophore, this compound contains two phenyl groups which should provide adequate UV absorbance for HPLC-UV analysis at moderate concentrations. For trace-level analysis, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to create a more strongly UV-active or fluorescent derivative could be considered, although it may not be necessary.[1][2] For LC-MS/MS, derivatization is generally not required as the mass spectrometer provides high selectivity and sensitivity.

Troubleshooting Guides

HPLC Method Development
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload.- Adjust mobile phase pH. Since this compound is basic, a pH between 3 and 7 is a good starting point. - Add a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing. - Use a column with end-capping to minimize silanol (B1196071) interactions. - Reduce the injection volume or sample concentration.
No or Low Retention on C18 Column - Mobile phase is too strong (high organic content). - The compound is more polar than anticipated.- Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase. - Consider using a more polar stationary phase, such as a cyano or phenyl column. - For highly polar related compounds, Hydrophilic Interaction Chromatography (HILIC) can be an option.[2]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure proper mobile phase mixing and degassing. - Use a column thermostat to maintain a constant temperature. - Check for leaks in the HPLC system. - Use a guard column and flush the column regularly.
Low UV Sensitivity - Detection wavelength is not optimal. - Low sample concentration.- Determine the UV absorbance maximum (λmax) of this compound by scanning a standard solution with a UV spectrophotometer. - Increase the sample concentration if possible. - Consider derivatization for trace analysis.[1]
LC-MS/MS Method Development
Issue Potential Cause(s) Troubleshooting Steps
Low Signal Intensity / Ion Suppression - Co-eluting matrix components competing for ionization. - Inefficient ionization of the analyte.- Improve chromatographic separation to separate this compound from interfering matrix components. - Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction). - Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). - Optimize the mobile phase composition; for basic compounds like this compound, acidic mobile phases (e.g., with formic acid) usually promote better ionization in positive ion mode.
Poor Reproducibility - Inconsistent sample preparation. - Variability in the autosampler injection volume. - Instability of the analyte in the prepared samples.- Use an internal standard to compensate for variations in sample preparation and injection. - Ensure the autosampler is properly calibrated and maintained. - Evaluate the stability of this compound in the sample matrix and autosampler vials over time.
Fragment Ions Not Optimal - Incorrect collision energy settings. - In-source fragmentation.- Perform a product ion scan and optimize the collision energy to obtain stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). - Reduce the cone voltage or other in-source fragmentation parameters.

Experimental Protocols

The following are example protocols adapted from methods for related piperazine derivatives that can be used as a starting point for developing a method for this compound.

Example HPLC-UV Method Protocol

This protocol is a general starting point and will require optimization for this compound.

Parameter Condition
HPLC System Isocratic Pumping System with UV-Vis Detector
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan of this compound (likely around 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or 30 °C
Run Time Approximately 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (for a tablet formulation):

    • Weigh and powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

    • Further dilute the filtrate as needed to bring the concentration within the calibration range.

Example LC-MS/MS Method Protocol

This protocol is a general starting point for the analysis of this compound in a biological matrix (e.g., plasma).

Parameter Condition
LC System UPLC or HPLC system
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

General Analytical Workflow

G General Analytical Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing Weighing Weighing of Sample/Standard Dissolution Dissolution in Suitable Solvent Weighing->Dissolution Extraction Extraction (if in matrix, e.g., SPE, LLE) Dissolution->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC or LC-MS/MS Filtration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Report Quantification->Report Final Report

Caption: A flowchart illustrating the major steps in a typical analytical workflow for the quantification of this compound.

Troubleshooting Logic for HPLC Peak Tailing

G Troubleshooting Logic for HPLC Peak Tailing Start Peak Tailing Observed CheckpH Is Mobile Phase pH Appropriate for Basic Analyte? Start->CheckpH AddCompetitor Add Competing Base (e.g., TEA) CheckpH->AddCompetitor No ReduceConc Reduce Sample Concentration/Volume CheckpH->ReduceConc Yes UseEndcapped Use End-capped Column AddCompetitor->UseEndcapped Resolved Peak Shape Improved? AddCompetitor->Resolved UseEndcapped->ReduceConc UseEndcapped->Resolved ReduceConc->Resolved

Caption: A decision-making diagram for troubleshooting peak tailing in the HPLC analysis of basic compounds like this compound.

References

Technical Support Center: Optimizing Diphenazine Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenazine and its derivatives in antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound compounds?

A1: The primary antimicrobial mechanism of many phenazine (B1670421) compounds is their ability to undergo redox cycling within microbial cells.[1] This process involves accepting electrons from cellular reducing agents like NADH and NADPH, and then transferring them to molecular oxygen. This catalytic cycle generates reactive oxygen species (ROS), such as superoxide (B77818) anions, which can cause significant damage to cellular components, leading to microbial cell death.[1][2]

Q2: Which solvents are recommended for dissolving this compound for antimicrobial assays?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving synthetic phenazines to create a high-concentration stock solution.[3] However, it is crucial to note that some phenazine derivatives, such as pyocyanin, may exhibit instability in DMSO at room temperature. Therefore, it is recommended to prepare fresh stock solutions before each experiment.[3] Always include a solvent-only control in your assays to account for any potential effects of the solvent on microbial growth.[3]

Q3: What are the standard antimicrobial susceptibility tests used for evaluating this compound compounds?

A3: Several standardized methods are employed to determine the antimicrobial efficacy of phenazines. The most common assays include:

  • Broth Microdilution Assay: This method is widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[3][4]

  • Agar (B569324) Disk Diffusion Assay: This technique assesses the antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound on an agar plate.[3][5]

  • Minimum Bactericidal Concentration (MBC) Assay: This assay is performed after an MIC test to determine the lowest concentration of the compound required to kill the microorganism.[3]

Q4: Is it necessary to perform cytotoxicity testing for this compound compounds?

A4: Yes, cytotoxicity testing is a critical step in the evaluation of any potential antimicrobial agent intended for therapeutic use. These assays assess the toxic effects of the compound on mammalian cells to ensure that the antimicrobial activity occurs at concentrations that are not harmful to the host.[6][7][8] Common cytotoxicity assays include the MTT assay and the LDH release assay.[6][7][9]

Troubleshooting Guide

Issue 1: No antimicrobial activity or very high MIC values observed.

Possible Cause Troubleshooting Step
Compound Insolubility Ensure the this compound compound is fully dissolved in the stock solvent. Gentle warming or sonication may aid dissolution. Consider testing different solvents, but always include a solvent control. The hydrophobic nature of some phenazines can affect their potency.[10]
Compound Instability Prepare fresh stock solutions of the this compound compound for each experiment, as some derivatives can be unstable in solvents like DMSO.[3]
Inappropriate Assay Conditions Verify that the correct growth medium, incubation temperature, and incubation time are being used for the specific microbial strain.[3][4]
High Inoculum Density An overly dense microbial inoculum can overwhelm the antimicrobial effect of the compound. Standardize the inoculum to a 0.5 McFarland standard.[4]
Compound Binding to Plasticware Some compounds can adhere to the surface of plastic microplates. Consider using low-binding plates.

Issue 2: Inconsistent results between replicate experiments.

Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes.
Inhomogeneous Microbial Suspension Vortex the microbial inoculum thoroughly before adding it to the assay plates to ensure a uniform distribution of cells.
Edge Effects in Microplates Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells or fill them with sterile medium.
Contamination Ensure aseptic techniques are strictly followed throughout the experimental setup to prevent cross-contamination.

Issue 3: High background signal or false positives in cytotoxicity assays.

Possible Cause Troubleshooting Step
Compound Interference The color of the this compound compound may interfere with colorimetric assays like the MTT assay. Run a control with the compound in cell-free medium to measure its intrinsic absorbance.
Solvent Cytotoxicity High concentrations of the solvent (e.g., DMSO) can be toxic to mammalian cells. Ensure the final solvent concentration in the assay wells is low (typically ≤0.5%) and include a solvent control.
High Cell Seeding Density Over-confluent cells can lead to increased cell death and a higher background signal. Optimize the cell seeding density for your specific cell line and assay duration.[8]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound compound that inhibits the visible growth of a microorganism.[3]

Materials:

  • This compound compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Sterile growth medium (e.g., Mueller-Hinton Broth)

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve the this compound compound in a suitable solvent to create a high-concentration stock solution.[3]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the sterile growth medium.[3][4]

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).[3] A solvent control with the highest concentration of solvent used in the dilutions should also be included.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match the 0.5 McFarland standard. Dilute this suspension in the growth medium to the final required inoculum density.

  • Inoculation: Inoculate each well (except the negative control) with the prepared microbial suspension.[3]

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[3]

  • Data Analysis: Determine the MIC as the lowest concentration of the this compound compound where no visible growth is observed.[3]

Protocol 2: Agar Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of a this compound compound.

Materials:

  • This compound compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Microbial culture adjusted to a 0.5 McFarland standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Plating: Evenly spread the standardized microbial inoculum onto the surface of the agar plate using a sterile swab.[3]

  • Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the this compound solution.[3]

  • Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plate.[3]

  • Controls: Include a negative control disk with the solvent alone and a positive control disk with a known antibiotic.[3]

  • Incubation: Incubate the plates at 37°C for 24 hours.[3]

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk with no microbial growth) in millimeters.[3]

Data Presentation

Table 1: Example of MIC Values for this compound Derivatives against Various Microorganisms

This compound DerivativeMicroorganismMIC Range (µg/mL)Reference
D-Alanylgriseoluteic acid (AGA)Streptococcus pneumoniae (119 clinical isolates)≤0.06 - 0.75[11]
Fluphenazine (B1673473)Gram-positive and Gram-negative bacteria20 - 100[12]
Phenazinolins A–CBacillus subtilis, Staphylococcus aureus12–27 µM[13]
Halogenated phenazine (HP 29)Gram-positive pathogens0.08 µM[13]

Table 2: Example of Cytotoxicity Data for Phenazine Compounds

CompoundCell LineAssayIC50 ValueIncubation TimeReference
PhenazineHepG2BrdU Proliferation11 µM24 h[6]
PhenazineHepG2BrdU Proliferation7.8 µM48 h[6]
PhenazineT24BrdU Proliferation47 µM24 h[6]
PhenazineT24BrdU Proliferation17 µM48 h[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells inoculum->inoculate dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual or Plate Reader) incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC Determination.

mechanism_of_action This compound This compound diphenazine_rad This compound Radical This compound->diphenazine_rad Accepts e⁻ nad NADH/NADPH nadp NAD+/NADP+ nad->nadp diphenazine_rad->this compound Regeneration ros O₂⁻ (Superoxide) diphenazine_rad->ros Transfers e⁻ to O₂ o2 O₂ (Molecular Oxygen) damage Cellular Damage ros->damage

Caption: Redox Cycling Mechanism of this compound.

References

Technical Support Center: Flow Cytometry Analysis of Diphenazine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing flow cytometry to analyze cells treated with Diphenazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

1. I am observing high background fluorescence in my unstained this compound-treated cells. What could be the cause?

High background fluorescence in this compound-treated cells can be multifactorial, potentially stemming from both cellular responses to the treatment and the intrinsic properties of the compound itself.

  • Increased Autofluorescence: this compound, like other phenazine (B1670421) compounds, can induce cellular stress, leading to an increase in endogenous fluorophores such as NADH and flavins.[1][2] These molecules typically excite in the UV to blue range (355-488 nm) and emit in the blue to green spectrum (350-550 nm), which can overlap with common fluorochromes like FITC and GFP.[1][3] Larger and more granular cells generally exhibit higher autofluorescence.[1]

  • Intrinsic Fluorescence of this compound: Some phenazine derivatives have been shown to be fluorescent. For instance, certain dibenzo[a,j]phenazine derivatives fluoresce with emission centered around 420 nm.[4] Reduced phenazine methosulfate (PMS) can lead to blue fluorescence (emission ~465 nm) in lipid droplets within cells.[5] If this compound or its metabolites accumulate within the cells and possess fluorescent properties, this will contribute to the background signal.

  • Increased Cell Death: this compound and its analogs can be cytotoxic, inducing apoptosis and reducing cell viability.[6][7] Dead cells are known to non-specifically bind antibodies and have higher autofluorescence than live cells.[3][8]

To troubleshoot this, consider the following:

  • Run an unstained, treated control: This is a critical control to assess the fluorescence contribution of this compound itself and any treatment-induced autofluorescence.[9]

  • Use a viability dye: Incorporate a viability dye (e.g., Propidium Iodide, 7-AAD, or fixable viability dyes) to exclude dead cells from your analysis.[2][10]

  • Choose appropriate fluorochromes: Whenever possible, select fluorochromes that emit at longer wavelengths (above 600 nm) to minimize interference from cellular autofluorescence.[1]

  • Optimize fixation methods: If fixation is required, be aware that aldehyde-based fixatives like paraformaldehyde can increase autofluorescence.[2][3] Titrate the fixative concentration and incubation time to the minimum required.[3]

2. My cell population is showing an unusual scatter profile (Forward Scatter vs. Side Scatter) after this compound treatment. What does this indicate?

Changes in forward scatter (FSC), which relates to cell size, and side scatter (SSC), which relates to internal granularity, are common after drug treatment and can provide insights into the cellular effects of this compound.

  • Increased FSC: This may indicate an increase in cell size, which could be a result of cell cycle arrest.

  • Decreased FSC: This is often associated with apoptosis and the formation of smaller apoptotic bodies.

  • Increased SSC: This can suggest an increase in cellular granularity, which may be due to the formation of intracellular vesicles, protein aggregates, or organelle swelling as part of a stress response.

  • Increased Debris: A higher number of events in the low FSC and low SSC region can indicate significant cell death and fragmentation.[11]

Troubleshooting and interpretation steps:

  • Correlate with viability staining: Use a viability dye to determine if the altered scatter populations correspond to live or dead cells.

  • Microscopic examination: Visually inspect your cells under a microscope before and after treatment to observe any morphological changes.

  • Titrate this compound concentration and treatment time: The observed effects may be dose- and time-dependent. A titration experiment can help identify optimal conditions that minimize adverse cellular effects while still achieving the desired biological outcome.

3. I am seeing a high degree of cell aggregation in my this compound-treated samples. How can I resolve this?

Cell aggregation is a common issue in flow cytometry and can be exacerbated by drug treatments that induce cell death.[12] Aggregates can clog the flow cytometer, lead to inaccurate event counting, and create false positives.[12]

Potential Causes and Solutions:

Possible Cause Recommended Solution
Release of DNA from dead cells Treat cells with DNase I (e.g., 100 µg/mL with 5mM MgCl2) for 15-30 minutes at room temperature to break down extracellular DNA.[12]
Cell-cell adhesion Use buffers free of divalent cations (Ca2+/Mg2+) or add EDTA (1-5 mM) to your cell suspension buffer.[12] Note that some cells may not tolerate EDTA well.
Improper sample handling Gently resuspend cell pellets by pipetting or gentle vortexing. Avoid harsh centrifugation speeds.[11]
High cell density Resuspend cells at an optimal concentration, typically 0.5-1 x 10^6 cells/mL.
Serum variability If using serum, be aware that batch-to-batch variability can affect cell clumping.[13]
Physical removal of aggregates Pass the cell suspension through a cell strainer (e.g., 30-70 µm nylon mesh) just before analysis.[14]

4. My fluorescent signal for my antibody stain is weak or absent in this compound-treated cells. What should I do?

A weak or absent signal can be due to several factors, some of which may be specific to your drug treatment.

  • Downregulation of the target protein: this compound treatment might be causing a genuine biological effect where the expression of your target protein is decreased.

  • Epitope masking or alteration: The drug or its metabolites could potentially bind to or alter the conformation of the target protein, preventing antibody binding.

  • Cellular stress and protein internalization: Drug-induced stress can lead to the internalization of surface antigens.[14]

  • Standard flow cytometry issues: Problems with antibody titration, storage, fluorochrome choice, or instrument settings are also common causes.[11][15]

Troubleshooting steps are outlined in the table below:

Troubleshooting Step Rationale
Run appropriate controls Include a positive control cell line known to express the target antigen and an untreated control to assess baseline expression.[15]
Titrate your antibody Ensure you are using the optimal antibody concentration.[11]
Check antibody and fluorochrome viability Verify that the antibody has been stored correctly and that the fluorochrome has not been compromised by prolonged exposure to light.[8]
Optimize staining protocol For intracellular targets, ensure permeabilization is sufficient.[15] For surface markers, perform all staining steps on ice or at 4°C to prevent internalization.[16]
Consider signal amplification If the target expression is low, consider using a brighter fluorochrome or a secondary antibody-based amplification strategy.[8]
Review literature on this compound's mechanism Understanding the known cellular pathways affected by this compound may provide clues as to why your target's expression might be altered.

5. I am having issues with compensation in my multi-color panel for this compound-treated cells. What are the key considerations?

Proper compensation is critical for accurate multi-color flow cytometry, and drug treatments can introduce complexities.

  • Autofluorescence in multiple channels: If this compound or cellular stress is causing broad-spectrum autofluorescence, it can spill into multiple detectors, complicating compensation.

  • Inappropriate compensation controls: Your single-stain compensation controls must accurately reflect the spectral properties of the fluorochromes in your experimental samples.[17]

Key recommendations for compensation:

  • Use the right controls: For each fluorochrome in your panel, use a separate single-stained control. These can be cells or compensation beads.[17]

  • Treat controls identically to samples: If your experimental samples are treated with this compound and fixed, your single-stain compensation controls should also be treated and fixed in the same way.[18] This is because the treatment and fixation process can alter the autofluorescence profile of the cells.

  • Include an unstained, treated control: This allows you to assess the baseline fluorescence of the treated cells and can be used to set the negative gates appropriately.

  • Fluorescence Minus One (FMO) controls: FMO controls are essential for setting accurate gates, especially for identifying dim positive populations in the presence of spreading error from other fluorochromes.[8]

Experimental Protocols

General Cell Preparation Protocol for this compound-Treated Cells

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control (e.g., DMSO).

  • Harvesting:

    • Suspension cells: Gently transfer the cell suspension to a conical tube.

    • Adherent cells: Wash cells with PBS, then detach using a gentle method such as an enzyme-free dissociation buffer or brief incubation with Trypsin-EDTA. Neutralize Trypsin with media containing serum or a soybean trypsin inhibitor.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in cold FACS buffer (e.g., PBS with 1-2% BSA or FBS). Repeat the wash step.

  • Cell Counting and Viability: Count the cells using a hemocytometer or automated cell counter and assess viability with a method like Trypan Blue exclusion.

  • DNase Treatment (if aggregation is observed): If cell clumps are present, resuspend the pellet in a buffer containing DNase I (e.g., 100 µg/mL) and MgCl2 (5 mM) and incubate at room temperature for 15-30 minutes.

  • Resuspension for Staining: After the final wash, resuspend the cell pellet in FACS buffer to a concentration of 1-10 x 10^6 cells/mL for staining.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture & this compound Treatment harvest Harvest Cells cell_culture->harvest wash1 Wash Cells harvest->wash1 count Count & Assess Viability wash1->count resuspend_stain Resuspend for Staining count->resuspend_stain fc_block Fc Block (optional) resuspend_stain->fc_block surface_stain Surface Antibody Staining fc_block->surface_stain fix_perm Fixation & Permeabilization (for intracellular targets) surface_stain->fix_perm If intracellular staining wash2 Final Wash Steps surface_stain->wash2 Surface staining only intracellular_stain Intracellular Antibody Staining fix_perm->intracellular_stain intracellular_stain->wash2 filter_cells Filter Cells (optional) wash2->filter_cells acquire Acquire on Flow Cytometer filter_cells->acquire compensation Compensation acquire->compensation gating Gating Strategy analysis Statistical Analysis gating->analysis compensation->gating

Caption: General experimental workflow for flow cytometry analysis of this compound-treated cells.

Troubleshooting Decision Tree for High Background Fluorescence

G decision decision solution solution start High Background Fluorescence Observed check_unstained Run Unstained, Treated Control vs. Unstained, Untreated start->check_unstained high_autofluor Potential this compound-induced autofluorescence check_unstained->high_autofluor Treated is higher other_issue Issue likely not drug-specific autofluorescence check_unstained->other_issue No difference check_viability High percentage of dead cells? high_autofluor->check_viability check_antibody check_antibody other_issue->check_antibody Check for non-specific antibody binding exclude_dead Use Viability Dye to Gate Out Dead Cells check_viability->exclude_dead Yes change_fluor Switch to Fluorochromes with Longer Emission Wavelengths (>600nm) check_viability->change_fluor No solution_block Increase blocking steps (Fc block, BSA) Titrate antibody concentration check_antibody->solution_block

References

Validation & Comparative

A Comparative Analysis of Diphenazine and Other Phenazine Compounds: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of diphenazine and other notable phenazine (B1670421) compounds. Phenazines, a large class of nitrogen-containing heterocyclic compounds, are of significant interest to the scientific community due to their broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This document aims to be a valuable resource by summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways to inform future research and drug development endeavors.

Introduction to Phenazines and this compound

Phenazines are produced by a variety of microorganisms, particularly from the genera Pseudomonas and Streptomyces.[3] Their biological activity is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can cause cellular damage to pathogens and cancer cells.[3][4] The diverse chemical structures of phenazine derivatives, arising from different substitutions on the core phenazine ring, significantly influence their therapeutic efficacy and spectrum of activity.[1][5]

This compound, with the chemical structure 1,4-bis(1-phenylpropan-2-yl)piperazine (CAS 13838-14-7), is a synthetic phenazine derivative.[3] While much research has focused on naturally occurring phenazines, this guide seeks to place this compound in the context of its better-studied counterparts. It is important to note that direct comparative experimental data for this specific this compound compound is limited in publicly available literature. Therefore, its potential activities are inferred based on the established structure-activity relationships within the broader phenazine class.

Comparative Analysis of Biological Activities

The biological efficacy of phenazine compounds is typically quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer activity.

Antimicrobial Activity

Phenazine derivatives have demonstrated significant activity against a wide range of bacterial and fungal pathogens.[6] Their primary mechanism of antimicrobial action involves the generation of ROS, which leads to oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids, ultimately resulting in cell death.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Various Phenazine Compounds against Common Bacterial Pathogens

CompoundStaphylococcus aureus (MIC, µM)Escherichia coli (MIC, µM)Reference(s)
Pyocyanin50>100[7][8]
2-bromo-1-hydroxyphenazine6.25-[8][9]
2,4-dibromo-1-hydroxyphenazine (HP-1)1.56-[8][9]
Halogenated Phenazine (HP-14)6.25–9.38-[7]
Halogenated Phenazine (HP-29)0.10–0.39-[2]
5-methyl phenazine-1-carboxylic acid--[10]
Diastaphenazine64 (µg/mL)>128 (µg/mL)[10]
Vancomycin (Control)2 (µg/mL)-[10]

Note: A lower MIC value indicates greater antimicrobial potency. Data for this compound is not currently available in the cited literature.

Anticancer Activity

Several phenazine compounds have exhibited potent cytotoxic effects against various cancer cell lines.[11] The mechanisms underlying their anticancer activity are multifaceted and include the induction of apoptosis through ROS generation, DNA intercalation, and inhibition of topoisomerase enzymes.[6][11]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Various Phenazine Compounds against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference(s)
Dipyrido[3,2-a:2′,3′-c]phenazine (dqDPPZ) cation (12+)A2780 (Ovarian)>100[11]
A2780CIS (Ovarian, Cisplatin-resistant)>100[11]
T24 (Bladder)>100[11]
MCF7 (Breast)~100[11]
Benzodipyrido[a:3,2,1-de]phenazin-5-ium cation (22+)A2780 (Ovarian)10[11]
A2780CIS (Ovarian, Cisplatin-resistant)22[11]
T24 (Bladder)18[11]
MCF7 (Breast)15[11]
5-methyl phenazine-1-carboxylic acidA549 (Lung)0.4887[10]
MDA MB-231 (Breast)0.4586[10]
DiastaphenazineHCT116 (Colon)14.9[10]
BGC-823 (Gastric)28.8[10]
HepG2 (Liver)65.2[10]
HeLa (Cervical)82.5[10]
Cisplatin (Control)A2780 (Ovarian)12[11]
A2780CIS (Ovarian, Cisplatin-resistant)50[11]
T24 (Bladder)3[11]
MCF7 (Breast)26[11]
Doxorubicin (Control)MCF-7 (Breast)7.67[12]
HepG2 (Liver)8.28[12]
A549 (Lung)6.62[12]

Note: A lower IC50 value indicates greater cytotoxic potency. Data for this compound (CAS 13838-14-7) is not currently available in the cited literature.

Experimental Protocols

Standardized assays are crucial for the reliable evaluation and comparison of the biological activities of phenazine compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[1]

Protocol: Broth Microdilution Assay [1]

  • Preparation of Compound Stock Solution: Dissolve the phenazine compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well containing the diluted compound. Include positive (microbes, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Determination of IC50 (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[13]

Protocol: MTT Assay [13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the phenazine compound to the wells and incubate for 48 hours. Include untreated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent, typically DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

Visualizing Mechanisms and Workflows

General Mechanism of Phenazine-Induced Oxidative Stress

The redox-cycling nature of phenazines is central to their biological activity. The following diagram illustrates the general mechanism by which phenazines generate reactive oxygen species, leading to cellular damage.

Caption: General mechanism of phenazine-induced oxidative stress.

Experimental Workflow for Antimicrobial Activity Screening

The process of identifying and characterizing new antimicrobial agents from a library of phenazine compounds typically follows a structured workflow.

G cluster_workflow Antimicrobial Screening Workflow start Phenazine Compound Library primary_screening Primary Screening: Minimum Inhibitory Concentration (MIC) Assay start->primary_screening hit_id Hit Identification: Selection of Potent Compounds primary_screening->hit_id secondary_screening Secondary Screening: - Biofilm Eradication - Cytotoxicity Assays hit_id->secondary_screening Potent Compounds inactive Inactive Compounds hit_id->inactive Inactive Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screening->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt candidate Candidate Drug lead_opt->candidate

Caption: A typical workflow for screening phenazine antibiotics.

Conclusion and Future Directions

The existing body of research strongly supports the potential of phenazine derivatives as a versatile scaffold for the development of novel antimicrobial and anticancer agents. The biological activity is highly dependent on the specific substitutions on the phenazine core. While this guide provides a comparative overview of several well-characterized phenazines, the lack of direct experimental data for this compound (CAS 13838-14-7) highlights a significant knowledge gap.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to determine its MIC against a broad panel of clinically relevant microorganisms and its IC50 against various cancer cell lines. Such studies are imperative to accurately position this compound within the expansive landscape of phenazine pharmacology and to ascertain its potential as a lead compound for future drug discovery and development.

References

A Comparative Guide to the Biological Activities of Diphenazine and Pyocyanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of diphenazine (unsubstituted phenazine) and pyocyanin (B1662382), two key molecules in the phenazine (B1670421) class of nitrogen-containing heterocyclic compounds. While both share a common structural core, their distinct substitutions lead to significant differences in their biological effects. This document summarizes quantitative data on their antibacterial, antifungal, and anticancer properties, details the experimental protocols used to generate this data, and visualizes the key signaling pathways they influence.

Executive Summary

Pyocyanin, a blue-green pigment produced by Pseudomonas aeruginosa, exhibits a broad spectrum of potent biological activities, including robust antimicrobial and anticancer effects. Its mechanisms of action are primarily linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and interference with cellular signaling. In contrast, the parent this compound (phenazine) scaffold, being a simpler molecule, generally displays lower biological activity. The addition of functional groups, as seen in pyocyanin and other derivatives like phenazine-1-carboxylic acid (PCA), significantly enhances its therapeutic potential. This guide will use PCA as a key comparator to pyocyanin to illustrate the impact of structural modifications on the phenazine core.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antibacterial, antifungal, and anticancer activities of pyocyanin and phenazine-1-carboxylic acid (PCA). Data for the unsubstituted this compound is limited, and PCA is used here as a representative of a simpler, yet biologically active, phenazine.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
Pyocyanin Bacillus subtilis31.25 - 62.5[1]
Staphylococcus aureus31.25 - 125[1]
Streptococcus species31.25 - 125[1]
Escherichia coli250 - 1000[1]
Phenazine-1-carboxylic acid (PCA) Vibrio anguillarum50[2]
Xanthomonas campestris pv. vesicatoria17.44 - 34.87[3]
Bacillus subtilis17.44 - 34.87[3]
Escherichia coli17.44 - 34.87[3]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundFungal StrainMIC (µg/mL)Reference
Pyocyanin Candida albicans>64[4]
Aspergillus fumigatus>64[4]
Phenazine-1-carboxylic acid (PCA) Botrytis cinerea25[5][6]
Candida albicans8[7]
Aspergillus flavus64[7]
Trichophyton rubrum4[7]

Table 3: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

CompoundCell LineIC50 (µM)Reference
Pyocyanin DU145 (Prostate Cancer)19.5 (24h), 12.5 (48h)[3]
SK-MEL-2 (Melanoma)<10 µg/mL (GI50)[3]
Phenazine-1-carboxylic acid (PCA) A549 (Lung Cancer)488.7 nM[8]
MDA-MB-231 (Breast Cancer)458.6 nM[8]
HeLa (Cervical Cancer)20 µg/mL[7]
MCF-7 (Breast Cancer)24 µg/mL[7]

Mechanisms of Action

The biological activities of phenazines are largely attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can damage cellular components like DNA, proteins, and lipids.[9]

Pyocyanin: As a redox-active molecule, pyocyanin can accept electrons from cellular reductants like NADH and NADPH and transfer them to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This induction of oxidative stress is a key mechanism behind its antimicrobial and anticancer effects. Pyocyanin is also known to interfere with various cellular processes, including the electron transport chain, and modulate signaling pathways.

This compound (Phenazine) and its Derivatives: The unsubstituted phenazine core is redox-active, but its biological potency is generally lower than its substituted derivatives. The addition of functional groups, such as the carboxyl group in PCA and the N-methyl and hydroxyl groups in pyocyanin, significantly influences the molecule's redox potential and its interactions with biological targets, thereby enhancing its activity. PCA, for instance, has been shown to induce apoptosis in cancer cells through ROS generation and mitochondrial-related pathways.[10]

Signaling Pathways

Pyocyanin Biosynthesis Pathway: The biosynthesis of pyocyanin begins with chorismic acid from the shikimate pathway. A series of enzymes encoded by the phz operons convert chorismic acid into the core phenazine structure, phenazine-1-carboxylic acid (PCA).[11][12] PCA is then further modified by the enzymes PhzM and PhzS to produce pyocyanin.[1][13][14]

G Chorismic Acid Chorismic Acid Phenazine-1-carboxylic acid (PCA) Phenazine-1-carboxylic acid (PCA) Chorismic Acid->Phenazine-1-carboxylic acid (PCA) phz Operon Enzymes 5-Methylphenazine-1-carboxylate 5-Methylphenazine-1-carboxylate Phenazine-1-carboxylic acid (PCA)->5-Methylphenazine-1-carboxylate PhzM Pyocyanin Pyocyanin 5-Methylphenazine-1-carboxylate->Pyocyanin PhzS

Caption: Simplified biosynthesis pathway of pyocyanin from chorismic acid.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism, is a standard measure of antibacterial and antifungal activity.

Broth Microdilution Method: [15][16][17]

  • Preparation of Antimicrobial Agent: A stock solution of the phenazine compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing medium only (sterility control) and medium with inoculum but no compound (growth control) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Solution Stock Solution Serial Dilutions in 96-well plate Serial Dilutions in 96-well plate Stock Solution->Serial Dilutions in 96-well plate Inoculate Plate Inoculate Plate Serial Dilutions in 96-well plate->Inoculate Plate Microbial Culture Microbial Culture Standardized Inoculum Standardized Inoculum Microbial Culture->Standardized Inoculum Standardized Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar (B569324) Well Diffusion Method: [8][18][19]

  • Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of the phenazine solution at a known concentration is added to each well.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

G Inoculate Agar Plate Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Test Compound to Wells Add Test Compound to Wells Create Wells->Add Test Compound to Wells Incubate Plate Incubate Plate Add Test Compound to Wells->Incubate Plate Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plate->Measure Zone of Inhibition

Caption: Workflow for the Agar Well Diffusion Assay.

Determination of Half-maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a compound that is required to inhibit a specific biological or biochemical function by 50%. It is a common measure of a compound's potency in anticancer studies.

MTT Assay: [9][20][21][22]

  • Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the phenazine compound for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the compound concentration.

G Seed Cells in 96-well plate Seed Cells in 96-well plate Treat with Compound Treat with Compound Seed Cells in 96-well plate->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT Assay to determine IC50.

Conclusion

This comparative guide highlights the significant biological potential of pyocyanin as a potent antibacterial, antifungal, and anticancer agent. The data presented underscores the importance of the chemical substitutions on the phenazine core for enhancing biological activity, as evidenced by the comparison with phenazine-1-carboxylic acid. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of phenazine compounds.

References

A Comparative Analysis of Hydroxyphenazine Isomers: 1-Hydroxyphenazine vs. 2-Hydroxyphenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of the biological activities of two key positional isomers of hydroxyphenazine: 1-hydroxyphenazine (B607933) (1-OH-PHZ) and 2-hydroxyphenazine (B1496473) (2-OH-PHZ). The position of the hydroxyl group on the phenazine (B1670421) core profoundly influences the molecule's biological properties, including its antimicrobial and anticancer activities. This document summarizes their synthesis, biosynthesis, comparative biological data, and the experimental protocols used for their evaluation.

Introduction to Hydroxyphenazine Isomers

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genus Pseudomonas.[1] These compounds are known for their redox activity and broad-spectrum biological effects.[2] Among the simplest hydroxylated derivatives, 1-hydroxyphenazine and 2-hydroxyphenazine serve as important scaffolds in the biosynthesis of more complex phenazine antibiotics and are also of significant interest for their own therapeutic potential. Their mechanism of action is often linked to the generation of reactive oxygen species (ROS), which can induce cellular damage in microbial and cancer cells.[3] Understanding the distinct properties endowed by the specific placement of the hydroxyl group is crucial for the targeted design of novel therapeutic agents.

Comparative Biological Activity

The biological activities of 1-OH-PHZ and 2-OH-PHZ, while both significant, exhibit notable differences in potency and spectrum. This variation underscores the critical role of substituent positioning on the phenazine ring.

Antimicrobial and Antifungal Activity

Both isomers display activity against a range of bacteria and fungi. However, their efficacy can vary depending on the microbial species. For instance, 2-hydroxyphenazine, which is biosynthesized from phenazine-1-carboxylic acid (PCA), has been reported to exhibit stronger antifungal activity against the pathogenic fungus Gaeumannomyces graminis var. tritici than its precursor, PCA.[1] While direct, comprehensive comparative studies with quantitative MIC values for both isomers against a wide array of microbes are limited, the available data suggests that both are potent antimicrobial agents. Pyocyanin (B1662382), a well-known phenazine derivative, and 1-hydroxyphenazine have both been identified as antifungal agents produced by P. aeruginosa.[4][5]

Table 1: Comparative Antimicrobial and Antifungal Activity of Hydroxyphenazine Isomers

CompoundTarget OrganismActivity MetricValueReference
1-HydroxyphenazineCandida albicansMIC>64 µg/mL[5]
1-HydroxyphenazineAspergillus fumigatusMIC>64 µg/mL[5]
2-HydroxyphenazineGaeumannomyces graminis var. triticiAntifungal ActivityMore potent than PCA[1]
Anticancer Activity

The anticancer potential of phenazine derivatives is an active area of research. Their ability to induce oxidative stress is a key mechanism in their cytotoxicity towards cancer cells. While specific IC50 values for 1-OH-PHZ and 2-OH-PHZ against a comprehensive panel of cancer cell lines are not available in a single comparative study, the broader class of phenazine N,N'-dioxides has been investigated for their activity as bioreductive antitumour agents, particularly in hypoxic tumor environments.[6] Quantitative structure-activity relationship (QSAR) studies on these derivatives indicate that electronic and lipophilic properties are key determinants of their anticancer activity.[6]

Table 2: Comparative Anticancer Activity of Hydroxyphenazine Isomers

CompoundCancer Cell LineActivity MetricValueReference
1-HydroxyphenazineNot extensively reportedIC50Data not available-
2-HydroxyphenazineNot extensively reportedIC50Data not available-

Note: There is a significant gap in the literature regarding the direct comparative in vitro anticancer activity of 1-OH-PHZ and 2-OH-PHZ.

Synthesis and Biosynthesis

Chemical Synthesis

Both 1-hydroxyphenazine and 2-hydroxyphenazine can be prepared through established synthetic routes.

1-Hydroxyphenazine: A common method involves the demethylation of α-methoxyphenazine. This is typically achieved by heating α-methoxyphenazine with hydrobromic acid.[7] The α-methoxyphenazine precursor can be synthesized through the condensation of pyrogallol (B1678534) monomethyl ether with o-phenylenediamine (B120857) in the presence of an oxidizing agent like lead dioxide.[7]

2-Hydroxyphenazine: The synthesis of 2-hydroxyphenazine can be achieved from its precursor, 2-hydroxyphenazine-1-carboxylic acid, which can be synthesized and subsequently decarboxylated.[8]

Biosynthesis

In Pseudomonas species, both 1-OH-PHZ and 2-OH-PHZ are derived from the central phenazine precursor, phenazine-1-carboxylic acid (PCA).[1][9] The biosynthesis of PCA itself originates from the shikimate pathway. The conversion of PCA to its hydroxylated derivatives is catalyzed by specific monooxygenases.

  • 2-Hydroxyphenazine: The flavin-dependent monooxygenase PhzO catalyzes the hydroxylation of PCA to produce 2-hydroxyphenazine-1-carboxylic acid, which can then spontaneously decarboxylate to form 2-OH-PHZ.[1][10]

  • 1-Hydroxyphenazine: The FAD-dependent monooxygenase PhzS, found in strains like P. aeruginosa PAO1, is responsible for the oxidative decarboxylation of PCA to generate 1-OH-PHZ.[9]

G cluster_0 Shikimate Pathway cluster_1 Phenazine Biosynthesis Chorismic Acid Chorismic Acid Phenazine-1-carboxylic Acid (PCA) Phenazine-1-carboxylic Acid (PCA) Chorismic Acid->Phenazine-1-carboxylic Acid (PCA) phzABCDEFG 1-Hydroxyphenazine (1-OH-PHZ) 1-Hydroxyphenazine (1-OH-PHZ) Phenazine-1-carboxylic Acid (PCA)->1-Hydroxyphenazine (1-OH-PHZ) PhzS 2-Hydroxyphenazine-1-carboxylic Acid 2-Hydroxyphenazine-1-carboxylic Acid Phenazine-1-carboxylic Acid (PCA)->2-Hydroxyphenazine-1-carboxylic Acid PhzO 2-Hydroxyphenazine (2-OH-PHZ) 2-Hydroxyphenazine (2-OH-PHZ) 2-Hydroxyphenazine-1-carboxylic Acid->2-Hydroxyphenazine (2-OH-PHZ) Spontaneous Decarboxylation

Biosynthetic pathway of 1- and 2-hydroxyphenazine from chorismic acid.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of hydroxyphenazine isomers.

Synthesis of 1-Hydroxyphenazine (Demethylation of α-Methoxyphenazine)
  • Reaction Setup: A solution of α-methoxyphenazine in 55% hydrobromic acid is placed in a round-bottomed flask equipped with a reflux condenser.[7]

  • Heating: The reaction mixture is heated to 110-120°C for 5 hours.[7]

  • Workup: After cooling, the mixture is diluted with water, nearly neutralized with sodium hydroxide, and extracted with ether.[7]

  • Purification: The combined ether extracts are dried, and the solvent is removed. The crude product is recrystallized from ethanol/water to yield 1-hydroxyphenazine.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Preparation of Stock Solution: Dissolve the hydroxyphenazine isomer in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well (except for a negative control) with the microbial suspension. Include a positive control (microbe, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay for IC50 Determination
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hydroxyphenazine isomer for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isomer Stock Prepare Stock Solutions (1-OH-PHZ & 2-OH-PHZ in DMSO) Serial Dilutions Perform Serial Dilutions in 96-well plates Isomer Stock->Serial Dilutions Inoculation Inoculate with Microbial Culture or Seed with Cancer Cells Serial Dilutions->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Measurement Measure Absorbance/ Assess Growth Inhibition Incubation->Measurement Calculation Calculate MIC/ IC50 Values Measurement->Calculation Comparison Compare Isomer Potency Calculation->Comparison

Experimental workflow for the comparative analysis of hydroxyphenazine isomers.

Mechanism of Action: ROS Generation and Downstream Effects

The biological activities of hydroxyphenazines are largely attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This process is often initiated by the reduction of the phenazine by cellular reductants like NADPH. The reduced phenazine can then react with molecular oxygen to generate ROS. These highly reactive species can cause widespread cellular damage, including DNA damage, lipid peroxidation, and protein oxidation, ultimately leading to microbial cell death or apoptosis in cancer cells.[3]

G cluster_cell Cellular Environment cluster_damage Cellular Damage HP Hydroxyphenazine (1-OH-PHZ or 2-OH-PHZ) Reduced_HP Reduced Hydroxyphenazine HP->Reduced_HP Reduction NADPH NADPH NADP NADP+ NADPH->NADP Cellular Reductases O2_radical O₂⁻ (Superoxide) Reduced_HP->O2_radical Oxidation O2 O₂ H2O2 H₂O₂ O2_radical->H2O2 DNA_Damage DNA Damage H2O2->DNA_Damage Lipid_Peroxidation Lipid Peroxidation H2O2->Lipid_Peroxidation Protein_Oxidation Protein Oxidation H2O2->Protein_Oxidation Apoptosis Apoptosis/ Cell Death DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis

Signaling pathway of ROS generation by hydroxyphenazine isomers leading to cell death.

References

A Comparative Guide to the Structure-Activity Relationship of Diphenazine and Phenazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of diphenazine and phenazine (B1670421) analogs, focusing on their anticancer and antimicrobial properties. The information herein is supported by experimental data from various studies to facilitate the rational design of novel therapeutic agents.

Introduction to Phenazine Analogs

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects.[1] The core phenazine structure can be modified at various positions to modulate its physicochemical properties and biological activity. This compound-related structures, such as the hydrophenazine "aotaphenazine," are also emerging as potent biologically active molecules.[2] This guide will delve into the key structural modifications that influence the efficacy of these compounds.

Structure-Activity Relationship of Phenazine Analogs

The biological activity of phenazine analogs is highly dependent on the nature and position of substituents on the phenazine core. Key modifications include halogenation, alkylation, and the addition of carboxamide or sulfonamide groups.

Anticancer Activity

Phenazine derivatives have shown significant potential as anticancer agents, with many acting as topoisomerase inhibitors and inducers of apoptosis.[3][4] The structure-activity relationship for anticancer activity can be summarized as follows:

  • Substitution at Position 9: Small, lipophilic substituents such as methyl (Me) or chloro (Cl) groups at the 9-position of bis(phenazine-1-carboxamides) have been shown to be the most potent inhibitors.

  • Alkylamino Side Chains: The introduction of an alkylamino side chain at the C-5 position of benzo[a]phenazine (B1654389) derivatives is important for their antiproliferative activity and their ability to inhibit both topoisomerase I and II.[3]

  • Fused Ring Systems: The fusion of additional rings to the phenazine core, as seen in benzo[a]pyrano[2,3-c]phenazine derivatives, can enhance antitumor activity. Specifically, a cyano (CN) and a p-dimethylamino phenyl substituent on the γ-pyran ring resulted in high growth inhibitory activity against the HepG2 cell line.[5]

  • Halogenation: Halogenated phenazines, such as 2-bromo-1-hydroxyphenazine, have demonstrated strong cytotoxicity against cancer cell lines like HCT-116.[6]

The following table summarizes the anticancer activity of selected phenazine analogs.

Compound/Analog ClassStructural FeaturesCancer Cell Line(s)IC50 Value(s)Reference(s)
AotaphenazineHydrophenazine coreMDA-MB-231, etc.26.30–54.35 µM[2]
Benzo[a]phenazine derivativesAlkylamino side chain at C-5HeLa, A549, MCF-7, HL-601-10 μM[3]
2-chloro-N-(phenazin-2-yl)benzamide2-chloro-benzamide at position 2K562, HepG2Comparable to cisplatin[7]
5-methyl phenazine-1-carboxylic acidMethyl group at position 5A549, MDA MB-231488.7 nM, 458.6 nM[8]
2-bromo-1-hydroxyphenazineBromo at position 2, hydroxyl at 1HCT-1160.1 μM[6]
Antimicrobial Activity

Phenazine analogs also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Halogenation: Halogenated phenazine (HP) analogs have demonstrated potent activity against multidrug-resistant bacteria, including MRSA and vancomycin-resistant Enterococcus faecium (VRE).[9]

  • Carboxamide and Sulfonamide Groups: The addition of carboxamide and sulfonamide moieties to the phenazine scaffold has yielded compounds with significant antibacterial activity. For instance, 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide was found to be highly active against MRSA.

  • Phenazine-5,10-dioxide (PDO): The oxidation state of the nitrogen atoms in the phenazine ring influences antimicrobial specificity. For example, phenazine-1-carboxylic acid (PCA) is more effective against certain plant pathogens, while its oxidized form, PDO, is a stronger inhibitor of Pseudomonas syringae and Enterobacter aerogenes.[10]

The following table summarizes the antimicrobial activity of selected phenazine analogs.

Compound/Analog ClassStructural FeaturesTarget Microorganism(s)MIC Value(s)Reference(s)
Bromophenazine analogueBrominated phenazine coreS. aureus, S. epidermidis0.78–1.56 μM
6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamideDichloro and methylsulfonylcarboxamideMRSA16 μg/mL
9-methyl-N-(methylsulfonyl)phenazine-1-carboxamideMethyl and methylsulfonylcarboxamideMRSA, E. coli32 μg/mL (both)
Phenazine-1-carboxylic acid (PCA)Carboxylic acid at position 1Xanthomonas campestris17.44 - 34.87 ppm[10]
Phenazine-5,10-dioxide (PDO)N-oxide at positions 5 and 10Pseudomonas syringaeNot specified[10]

Signaling Pathways and Experimental Workflows

The development of potent phenazine-based therapeutics involves a systematic workflow of synthesis, screening, and mechanistic studies. A key mechanism of action for many anticancer phenazines is the induction of apoptosis.

drug_discovery_workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Mechanism of Action Compound Synthesis Compound Synthesis Library of Analogs Library of Analogs Compound Synthesis->Library of Analogs Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Library of Analogs->Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Kinase/Enzyme Assay Kinase/Enzyme Assay SAR Analysis SAR Analysis Kinase/Enzyme Assay->SAR Analysis Lead Compound(s) Lead Compound(s) SAR Analysis->Lead Compound(s) Apoptosis/Cell Cycle Analysis Apoptosis/Cell Cycle Analysis Lead Compound(s)->Apoptosis/Cell Cycle Analysis Signaling Pathway Studies Signaling Pathway Studies Apoptosis/Cell Cycle Analysis->Signaling Pathway Studies

General experimental workflow for phenazine analog discovery.

Many phenazine analogs exert their anticancer effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[11]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Phenazine Analog Phenazine Analog Bcl-2 Bcl-2 Phenazine Analog->Bcl-2 inhibits Bax/Bak Bax/Bak Phenazine Analog->Bax/Bak activates Bcl-2->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Intrinsic apoptosis signaling pathway induced by phenazine analogs.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenazine analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the phenazine analog and a vehicle control (DMSO) for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Phenazine analog stock solution

  • 96-well microplates

  • Inoculating loop or sterile swabs

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Perform serial two-fold dilutions of the phenazine analog in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism, no drug) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the analog that completely inhibits visible growth.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Phenazine analog stock solution

  • Detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Add the kinase, substrate, and phenazine analog at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production (luminescence).

  • Calculate the percentage of kinase inhibition relative to a control (no inhibitor) and determine the IC50 value.

References

Validating Diphenazine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Diphenazine's Proposed Mechanisms of Action

This compound (also known by its development codes SKF-6591 and E-200) has been described as an antihypertensive agent that functions by modulating adrenergic pathways, leading to peripheral vasodilation. Additionally, it has been suggested to possess antimicrobial properties, potentially through the inhibition of microbial enzymes or the disruption of cell membranes. To validate and quantify these proposed mechanisms, specific in vitro assays are required.

Experimental Protocols for Mechanism of Action Validation

To ascertain the precise mechanism and efficacy of this compound, the following standard experimental protocols are recommended.

Adrenergic Receptor Binding Assay

This assay determines the binding affinity of this compound for various adrenergic receptors, which is crucial to understanding its antihypertensive effects.

Objective: To quantify the binding affinity (Ki or IC50) of this compound for α1, α2, β1, and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Culture cell lines stably expressing a high density of the desired human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with a suitable assay buffer and resuspend to a specific protein concentration.

  • Competitive Radioligand Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β receptors).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding sites.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, which separates bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound required to inhibit the visible growth of a specific microorganism, providing a quantitative measure of its antimicrobial activity.

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

Methodology:

  • Preparation of Inoculum:

    • Culture the bacterial strain of interest in a suitable broth medium overnight.

    • Dilute the bacterial culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Broth Microdilution Method:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control well (bacteria with no drug) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Comparative Data Analysis

The following tables illustrate how the experimental data for this compound, once generated, can be compared with that of established alternative drugs.

Table 1: Comparative Adrenergic Receptor Binding Affinity (Ki in nM)

Compoundα1-Adrenergic Receptorα2-Adrenergic Receptorβ1-Adrenergic Receptorβ2-Adrenergic Receptor
This compound Data not availableData not availableData not availableData not available
Prazosin (α1 antagonist)0.51500>10,000>10,000
Yohimbine (α2 antagonist)2001.2>10,000>10,000
Propranolol (β antagonist)15020001.10.8
Labetalol (α/β antagonist)30800100120

Note: Data for Prazosin, Yohimbine, Propranolol, and Labetalol are representative values from published literature.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
This compound Data not availableData not availableData not available
Ciprofloxacin0.25 - 10.008 - 0.120.12 - 1
Gentamicin0.5 - 20.25 - 10.5 - 4
Vancomycin0.5 - 2ResistantResistant

Note: MIC values for Ciprofloxacin, Gentamicin, and Vancomycin are typical ranges and can vary depending on the bacterial strain.

Visualizing Pathways and Workflows

Signaling Pathway

Diphenazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Adrenergic_Receptor Adrenergic Receptor This compound->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Vasodilation) Second_Messenger->Cellular_Response Leads to

Caption: Proposed signaling pathway for this compound's antihypertensive effect.

Experimental Workflow

Experimental_Workflow cluster_receptor_binding Adrenergic Receptor Binding Assay cluster_mic Minimum Inhibitory Concentration (MIC) Assay Membrane_Prep Membrane Preparation Binding_Assay Competitive Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_RB Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis_RB end End Data_Analysis_RB->end Inoculum_Prep Inoculum Preparation Broth_Dilution Broth Microdilution with this compound Inoculum_Prep->Broth_Dilution Incubation Incubation Broth_Dilution->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination MIC_Determination->end start Start start->Membrane_Prep start->Inoculum_Prep

Caption: Workflow for validating this compound's mechanisms of action.

Conclusion

While this compound presents an interesting historical pharmacological profile, a comprehensive understanding of its mechanism of action is hampered by the lack of publicly available quantitative data. The experimental protocols detailed in this guide provide a clear path forward for researchers to generate the necessary data to fully characterize this compound's adrenergic receptor binding affinities and its antimicrobial spectrum. Such data would enable a robust, evidence-based comparison with modern therapeutic alternatives and could potentially unveil novel applications for this compound. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

A Comparative Analysis of Diphenazine (Phenazine-1,6-diol) and Adriamycin in Cancer Cell Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of oncological research, the quest for more effective and selective anticancer agents is perpetual. This guide provides a detailed comparison of the efficacy of Diphenazine, specifically the derivative Phenazine-1,6-diol, and the well-established chemotherapeutic agent Adriamycin (Doxorubicin) against cancer cells. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.

I. Executive Summary

Adriamycin, a cornerstone of chemotherapy for decades, exhibits broad-spectrum anticancer activity primarily by intercalating with DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical use is often limited by significant cardiotoxicity. Phenazine-1,6-diol, a marine-derived phenazine (B1670421) compound, has emerged as a promising candidate with selective cytotoxicity against cancer cells, particularly non-small cell lung cancer (NSCLC). Its mechanism involves the induction of apoptosis through the upregulation of Death Receptor 5 (DR5) and suppression of the PI3K/AKT/mTOR survival pathway, coupled with G2/M phase cell cycle arrest. This guide synthesizes available experimental data to provide a comparative assessment of these two compounds.

II. Quantitative Data Comparison

The following tables summarize the cytotoxic effects of Phenazine-1,6-diol and Adriamycin on various cancer cell lines, primarily focusing on NSCLC where comparative data is most relevant.

Table 1: IC50 Values of Phenazine-1,6-diol in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LinePhenazine-1,6-diol IC50 (µM)
H460Data not explicitly quantified in the provided search results. The study indicates selective inhibition.
A549Data not explicitly quantified in the provided search results. The study indicates selective inhibition.
LLC (Lewis Lung Carcinoma)Data not explicitly quantified in the provided search results. The study indicates selective inhibition.
Normal Lung Epithelial Cells (BEAS-2B)Showed significantly less inhibition compared to NSCLC cells.

Table 2: IC50 Values of Adriamycin (Doxorubicin) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineAdriamycin (Doxorubicin) IC50Time (h)
A54986.34 nM24
17.83 nM48
8.64 nM72
H129993.86 nM24
43.28 nM48
37.12 nM72

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented is extracted from multiple sources.

III. Mechanism of Action and Cellular Effects

A. Phenazine-1,6-diol

Phenazine-1,6-diol demonstrates a multi-faceted approach to inhibiting cancer cell growth.

  • Apoptosis Induction: It triggers caspase-dependent apoptosis. A key mechanism is the upregulation of Death Receptor 5 (DR5) expression[1][2]. The binding of its ligand, TRAIL, to DR5 initiates the extrinsic apoptosis pathway. This is evidenced by the increased cleavage of PARP and caspases-3 and -8, an increased Bax/Bcl-2 ratio, and upregulation of Bax[1][2].

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase in NSCLC cells[1][2].

  • Signaling Pathway Modulation: Phenazine-1,6-diol inhibits the PI3K/AKT/mTOR signaling pathway, a critical survival pathway often dysregulated in cancer[1][2].

B. Adriamycin (Doxorubicin)

Adriamycin's anticancer effects are well-documented and primarily attributed to its interaction with DNA and related enzymes.

  • DNA Intercalation and Topoisomerase II Inhibition: Adriamycin intercalates into DNA, thereby obstructing DNA and RNA synthesis. It also forms a stable complex with topoisomerase II, leading to DNA double-strand breaks.

  • Apoptosis Induction: The DNA damage and cellular stress induced by Adriamycin trigger both the intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins. In some cancer cell lines, Doxorubicin has been shown to sensitize cells to TRAIL-mediated apoptosis[3].

  • Cell Cycle Arrest: Adriamycin can induce cell cycle arrest at both the G1/S and G2/M checkpoints, depending on the cell type and drug concentration[4]. In NSCLC cells, Doxorubicin-induced apoptosis and cell cycle arrest have been observed[4].

IV. Experimental Protocols

A. Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Phenazine-1,6-diol or Adriamycin for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

B. Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

C. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

V. Signaling Pathway and Experimental Workflow Diagrams

Phenazine_Signaling_Pathway Phenazine-1,6-diol Phenazine-1,6-diol DR5 DR5 Phenazine-1,6-diol->DR5 Upregulates PI3K PI3K Phenazine-1,6-diol->PI3K Inhibits G2/M Arrest G2/M Arrest Phenazine-1,6-diol->G2/M Arrest Induces Caspase-8 Caspase-8 DR5->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival

Caption: Signaling pathway of Phenazine-1,6-diol in cancer cells.

Adriamycin_Signaling_Pathway Adriamycin Adriamycin DNA DNA Adriamycin->DNA Intercalates Topoisomerase II Topoisomerase II Adriamycin->Topoisomerase II Inhibits DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Damage p53 p53 DNA Damage->p53 Activates Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Bax Bax p53->Bax Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl-2->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspases Caspases Cytochrome c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Adriamycin in cancer cells.

Experimental_Workflow cluster_0 In Vitro Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Analysis Apoptosis Analysis Flow Cytometry->Apoptosis Analysis Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis Protein Expression Protein Expression Western Blot->Protein Expression

Caption: General experimental workflow for efficacy comparison.

VI. Conclusion

Both Phenazine-1,6-diol and Adriamycin are potent inducers of cell death in cancer cells, albeit through distinct primary mechanisms. Adriamycin's broad cytotoxicity is a result of direct DNA damage, while Phenazine-1,6-diol appears to have a more targeted effect by modulating specific signaling pathways, particularly the DR5-mediated apoptotic pathway and the PI3K/AKT/mTOR survival pathway. The selectivity of Phenazine-1,6-diol for cancer cells over normal cells, as suggested in initial studies, presents a significant advantage over the known systemic toxicity of Adriamycin. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic index of Phenazine-1,6-diol. The information presented in this guide provides a foundational understanding for researchers to build upon in the development of novel and more effective cancer therapies.

References

A Comparative Guide to Electrochemical Sensors for the Detection of Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of electrochemical sensors for the detection of phenazine (B1670421) derivatives, with a focus on analogues of diphenazine. Due to a scarcity of published research on dedicated electrochemical sensors for this compound, this comparison leverages data from closely related and structurally similar phenazine compounds, such as perphenazine, to provide a valuable performance overview. The guide also presents a comparison with alternative analytical techniques, offering insights into the relative strengths and weaknesses of each method.

Introduction to this compound and the Need for Sensitive Detection

This compound and its derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[1] They are of significant interest in pharmaceutical research due to their potential therapeutic applications.[2] Accurate and sensitive detection methods are crucial for pharmacokinetic studies, quality control in pharmaceutical formulations, and understanding their mechanisms of action.[3] Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and sensitive detection of these compounds.[4]

Benchmarking Electrochemical Sensor Performance

The performance of an electrochemical sensor is characterized by several key parameters, including the limit of detection (LOD), linear range, and sensitivity. The choice of electrode material and modification plays a critical role in determining these performance metrics. The following table summarizes the performance of various electrochemical sensors reported for the detection of phenazine derivatives, providing a benchmark for the development of future this compound-specific sensors.

Electrode ModificationAnalyteElectrochemical MethodLinear RangeLimit of Detection (LOD)Reference
Graphene Oxide Nanosheet/Glassy Carbon ElectrodePerphenazineCyclic Voltammetry1.0 x 10⁻⁵ - 2.0 x 10⁻⁴ M & 1.0 x 10⁻⁷ - 1.0 x 10⁻⁶ M5 x 10⁻⁸ M[4]
Multi-wall Carbon Nanotube/Glassy Carbon ElectrodePromethazineVoltammetry5.0 x 10⁻⁸ - 4.0 x 10⁻⁴ M1.0 x 10⁻⁸ M[5]
Boron-Doped Diamond ElectrodePromethazineSquare-Wave Adsorptive Voltammetry5.96 x 10⁻⁷ - 4.76 x 10⁻⁶ M2.66 x 10⁻⁸ M[6]
Decanethiol Self-Assembled Monolayer/Gold ElectrodePerphenazineNot Specified1.0 x 10⁻⁵ - 1.2 x 10⁻⁴ M2.1 x 10⁻⁶ M[4]

Comparison with Alternative Analytical Methods

While electrochemical sensors offer significant advantages, other analytical techniques are also employed for the detection of phenazine derivatives. High-Performance Liquid Chromatography (HPLC) and Spectrophotometry are two of the most common alternative methods.

FeatureElectrochemical SensorsHigh-Performance Liquid Chromatography (HPLC)Spectrophotometry
Principle Measures the current or potential change resulting from the redox reaction of the analyte at an electrode surface.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, followed by detection.Measures the absorption of light by the analyte at a specific wavelength.
Sensitivity High, often in the nanomolar to micromolar range.[4]High, capable of detecting low concentrations.[7]Moderate, typically in the micromolar to millimolar range.[8]
Selectivity Can be tailored through electrode modification and control of experimental parameters. Interference from other electroactive species is a potential issue.[9]High, provides excellent separation of analytes from complex matrices.[10]Lower, can be susceptible to interference from other compounds that absorb at the same wavelength.[8]
Speed Rapid analysis, often within minutes.[11]Slower, with run times typically ranging from several minutes to over an hour.[10]Rapid, measurements can be taken almost instantaneously.
Cost Generally low-cost instrumentation and consumables.High initial instrument cost and ongoing expenses for solvents and columns.Relatively low-cost instrumentation.
Portability Amenable to miniaturization for portable, on-site analysis.Typically lab-based instrumentation, though portable systems are emerging.Portable spectrophotometers are available.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and characterization of electrochemical sensors for phenazine derivatives, based on published protocols for analogous compounds.

Electrode Preparation and Modification

A common approach involves the modification of a glassy carbon electrode (GCE) with nanomaterials to enhance its sensitivity and selectivity.

Example: Graphene Oxide Modified GCE

  • GCE Pre-treatment: Polish the bare GCE with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing cloth.

  • Cleaning: Sonicate the polished GCE in a 1:1 solution of nitric acid and water, followed by sonication in deionized water, and finally in ethanol, each for 5 minutes.

  • Drying: Dry the cleaned GCE under a nitrogen stream.

  • Modification: Cast a small volume (typically 5-10 µL) of a graphene oxide dispersion (e.g., 1 mg/mL in water) onto the GCE surface.

  • Drying: Allow the solvent to evaporate at room temperature or under an infrared lamp.

Electrochemical Measurements

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques for characterizing the electrochemical behavior of the analyte and for quantitative analysis.

Typical Experimental Setup:

  • Electrochemical Cell: A three-electrode system comprising the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: A suitable buffer solution, such as phosphate-buffered saline (PBS) at a specific pH.

  • Instrumentation: A potentiostat/galvanostat.

Cyclic Voltammetry (CV) Procedure:

  • Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.

  • Record the background CV scan over a defined potential range.

  • Add a known concentration of the phenazine derivative to the electrolyte.

  • Record the CV scan of the analyte at various scan rates to study the electrochemical kinetics.

Differential Pulse Voltammetry (DPV) Procedure for Quantification:

  • Record the background DPV scan in the supporting electrolyte.

  • Add a known concentration of the phenazine derivative.

  • Record the DPV scan under optimized parameters (e.g., pulse amplitude, pulse width, scan increment).

  • Construct a calibration curve by plotting the peak current against the concentration of the analyte.

Visualizing the Workflow and Principles

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying principles of electrochemical detection.

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis GCE Glassy Carbon Electrode Polish Polishing GCE->Polish Clean Cleaning Polish->Clean Modify Modification (e.g., Graphene Oxide) Clean->Modify Setup Three-Electrode Setup Modify->Setup CV Cyclic Voltammetry Setup->CV DPV Differential Pulse Voltammetry Setup->DPV Calibrate Calibration Curve CV->Calibrate DPV->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for electrochemical detection of phenazine derivatives.

signaling_pathway Analyte Phenazine Analyte Electrode Modified Electrode Analyte->Electrode Adsorption/ Interaction Redox Redox Reaction (Oxidation/Reduction) Electrode->Redox Electron Transfer Signal Electrochemical Signal (Current) Redox->Signal Generates

Caption: Principle of electrochemical detection of a phenazine analyte.

References

A Comparative Guide to the Synthesis of Diphenazine Derivatives: Buchwald-Hartwig vs. Ullmann-Type C-N Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds like diphenazine is a critical endeavor. This compound derivatives are of significant interest due to their diverse applications in materials science and medicinal chemistry. This guide provides a comparative analysis of two prominent catalytic methods for the synthesis of dibenzo[a,c]phenazine (B1222753) derivatives: the Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann-type N-arylation. This comparison is supported by experimental data from recent literature, offering insights into the practical application of each methodology.

At a Glance: Performance Comparison

The selection of a synthetic route often involves a trade-off between yield, reaction conditions, and catalyst cost. Below is a summary of the key performance indicators for the two methods in the synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine derivatives.

ParameterBuchwald-Hartwig AminationUllmann-Type N-Arylation
Catalyst Pd(OAc)2CuI
Ligand XantphosL-proline
Base Cs2CO3K3PO4
Solvent Toluene (B28343)DMSO
Temperature 110 °C100 °C
Reaction Time 12 hoursNot specified (domino reaction)
Yield Range 85-96%[1]62-92%[2]
Key Advantage Consistently higher yieldsOne-pot domino reaction[2]

Reaction Pathways and Methodologies

The synthesis of the dibenzo[a,c]phenazine core in both methods involves the formation of key carbon-nitrogen bonds. However, the catalytic systems and reaction sequences differ significantly.

Buchwald-Hartwig Amination Approach

This method involves a two-step sequence starting with a double Buchwald-Hartwig amination between a diamine and an aryl bromide, followed by an intramolecular C-H amination to form the final phenazine (B1670421) ring system.[1]

Buchwald_Hartwig_Pathway Reactants Phenanthrene-9,10-diamine (B165750) + 2 eq. Aryl Bromide Intermediate N,N'-Diaryl-phenanthrene- 9,10-diamine Reactants->Intermediate Buchwald-Hartwig Amination Product 9,14-Diaryl-9,14-dihydrodibenzo- [a,c]phenazine Intermediate->Product Intramolecular C-H Amination Catalyst1 Pd(OAc)2, Xantphos Cs2CO3, Toluene, 110 °C Catalyst2 Cu(OAc)2, DMSO

Buchwald-Hartwig two-step synthesis pathway.

To a solution of phenanthrene-9,10-diamine (1.0 mmol) and the respective aryl bromide (2.2 mmol) in toluene (10 mL) were added cesium carbonate (Cs2CO3, 3.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)2, 0.1 mmol), and Xantphos (0.1 mmol).[1] The reaction mixture was then heated to 110 °C and stirred for 12 hours under an inert atmosphere.[1] After cooling to room temperature, the mixture was filtered, and the solvent was removed under reduced pressure. The resulting crude product, the N,N'-diaryl-phenanthrene-9,10-diamine intermediate, was purified by column chromatography.[1] This intermediate is then subjected to a subsequent copper-catalyzed intramolecular C-H amination to yield the final product.[1]

Ullmann-Type N-Arylation Domino Reaction

This approach offers a more direct, one-pot synthesis of the dibenzo[a,c]phenazine core through a copper-catalyzed domino reaction. This process combines C-H amination and Ullmann N-arylation in a single step, starting from a diamine and an aryl iodide.[2]

Ullmann_Pathway Reactants Phenanthrene-9,10-diamine + 2 eq. Aryl Iodide Product 9,14-Diaryl-9,14-dihydrodibenzo- [a,c]phenazine Reactants->Product Domino Reaction: C-H Amination & Ullmann N-Arylation Catalyst CuI, L-proline K3PO4, DMSO, 100 °C

Ullmann-type one-pot domino reaction pathway.

A mixture of phenanthrene-9,10-diamine (0.2 mmol), the corresponding aryl iodide (0.5 mmol), copper(I) iodide (CuI, 0.04 mmol), L-proline (0.08 mmol), and potassium phosphate (B84403) (K3PO4, 0.4 mmol) in dimethyl sulfoxide (B87167) (DMSO, 2 mL) was heated at 100 °C in a sealed tube under an argon atmosphere.[2] Upon completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product was purified by column chromatography.[2]

Comparative Workflow

The overall experimental workflow for both methods highlights the key differences in their procedural complexity.

Comparative_Workflow cluster_BH Buchwald-Hartwig Method cluster_Ullmann Ullmann-Type Method BH_Start Mix Reactants, Catalyst, Base & Solvent BH_React Heat at 110 °C for 12h BH_Start->BH_React BH_Workup1 Filter & Concentrate BH_React->BH_Workup1 BH_Purify1 Column Chromatography (Intermediate) BH_Workup1->BH_Purify1 BH_React2 Intramolecular C-H Amination BH_Purify1->BH_React2 BH_Workup2 Workup & Concentration BH_React2->BH_Workup2 BH_Purify2 Column Chromatography (Final Product) BH_Workup2->BH_Purify2 U_Start Mix Reactants, Catalyst, Base & Solvent U_React Heat at 100 °C U_Start->U_React U_Workup Dilute, Extract & Concentrate U_React->U_Workup U_Purify Column Chromatography (Final Product) U_Workup->U_Purify

Comparison of experimental workflows.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann-type N-arylation represent effective methods for the synthesis of dibenzo[a,c]phenazine derivatives. The Buchwald-Hartwig approach, while being a two-step process, offers consistently higher yields.[1] In contrast, the copper-catalyzed Ullmann-type reaction provides the advantage of a one-pot domino synthesis, which can be more time and resource-efficient, despite slightly lower yields in some cases.[2]

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired yield, the availability and cost of the catalyst and ligands, and the desired operational simplicity. For syntheses where maximizing yield is the primary concern, the Buchwald-Hartwig method may be preferable. For applications where a more streamlined, one-pot procedure is advantageous, the Ullmann-type domino reaction presents a compelling alternative.

References

Correlation of In Vitro and In Vivo Activity of Phenazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The establishment of a robust in vitro-in vivo correlation (IVIVC) is a critical aspect of drug development, enabling the prediction of a compound's clinical efficacy from preclinical data. This guide provides a comparative analysis of the in vitro and in vivo activities of phenazine (B1670421) derivatives, a class of nitrogen-containing heterocyclic compounds known for their broad-spectrum antimicrobial and anticancer properties.

While this guide is centered on the activity of "Diphenazine," it is important to note that publicly available scientific literature lacks specific in vitro and in vivo data for a compound with this name under the CAS number 13838-14-7. Therefore, this guide will focus on well-characterized and structurally related phenazine derivatives, namely Phenazine-1-carboxylic acid (PCA) and Pyocyanin (B1662382) , as representative examples to illustrate the principles of their biological activity and the potential for in vitro-in vivo correlation. Additionally, Clofazimine (B1669197) , a clinically used phenazine derivative, is included for therapeutic context.

In Vitro Activity of Phenazine Derivatives

The in vitro activity of phenazine derivatives is most commonly assessed through antimicrobial susceptibility testing and cytotoxicity assays against cancer cell lines. These assays provide quantitative measures of a compound's potency, such as the Minimum Inhibitory Concentration (MIC) for microorganisms and the half-maximal inhibitory concentration (IC50) for cancer cells.

Antimicrobial Activity

Phenazine derivatives exhibit significant activity against a range of bacterial pathogens. The following table summarizes the in vitro antimicrobial activity of Pyocyanin and Clofazimine against clinically relevant bacteria.

CompoundMicroorganismIn Vitro AssayKey ParameterResultCitation
Pyocyanin Methicillin-Resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC8 µg/mL[1]
Pyocyanin Staphylococcus aureusNot SpecifiedMIC38.05 µM[2]
Clofazimine Mycobacterium tuberculosis H37RvMicroplate Alamar BlueMIC0.12 - 0.24 µg/mL[3]
Clofazimine Multidrug-Resistant M. tuberculosis (30 strains)Microplate Alamar BlueMIC Range0.12 - 1.92 µg/mL[3]
Anticancer Activity

Phenazine-1-carboxylic acid has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis.[4][5]

CompoundCell LineCancer TypeIn Vitro AssayKey ParameterResult (IC50)Citation
Phenazine-1-carboxylic acid DU145Prostate CancerCell Viability AssayIC50 (24h)19.5 µM[5]
Phenazine-1-carboxylic acid DU145Prostate CancerCell Viability AssayIC50 (48h)12.5 µM[5]
Phenazine-1-carboxylic acid HCT-116Colon CancerGrowth InhibitionIC5015.6 µM[4]
Phenazine-1-carboxylic acid BV-2 (microglia)Not ApplicableNitric Oxide ProductionIC508.4 µM[4]

In Vivo Activity of Phenazine Derivatives

The in vivo efficacy of phenazine derivatives is evaluated in animal models of infection or cancer. These studies are crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties in a physiological system.

Antimicrobial Efficacy

Animal models are instrumental in assessing the therapeutic potential of antimicrobial phenazines. The following table summarizes the in vivo efficacy of Pyocyanin and Clofazimine.

CompoundAnimal ModelInfection ModelDosing RegimenKey FindingCitation
Pyocyanin RatWound InfectionNot SpecifiedConfirmed the ability of Pyocyanin to modulate biofilm and quorum sensing of MRSA isolates.[1]
Clofazimine BALB/c MiceM. tuberculosis H37Rv Infection10 mg/kg & 20 mg/kg, 5 times/week for 30 daysSignificantly decreased bacterial CFU in the lungs and spleen compared to the control group.[3]
Clofazimine BALB/c MiceChronic M. tuberculosis Infection2-200 mg/kg for 30, 60, and 90 daysExhibited dose-dependent, sustained bactericidal activity against M. tuberculosis persisters.[6][7]
Anticancer Efficacy

While in vitro data for the anticancer activity of PCA is promising, detailed in vivo studies quantifying its anti-tumor effects in animal models are less prevalent in the readily available literature. Such studies would typically involve xenograft models where human cancer cells are implanted into immunocompromised mice to assess tumor growth inhibition.

Correlation of In Vitro and In Vivo Activity

A strong in vitro-in vivo correlation allows for the in vitro results to be predictive of the in vivo response. For phenazine derivatives, this correlation can be complex.

  • Antimicrobial Activity: For compounds like Pyocyanin and Clofazimine, there is a reasonable correlation between their in vitro MIC values and their in vivo efficacy. Compounds with low MICs generally demonstrate protective effects in animal models of infection.[1][3] However, factors such as drug metabolism, tissue distribution, and the host immune response can influence the in vivo outcome. Clofazimine, for instance, shows a delayed onset of bactericidal activity both in vitro and in vivo, suggesting its mechanism of action is a key determinant of its efficacy profile.[8]

  • Anticancer Activity: For the anticancer activity of PCA, a direct in vivo correlation is yet to be firmly established in the public domain. While its potent in vitro cytotoxicity suggests potential for in vivo anti-tumor activity, comprehensive studies in xenograft models are needed to confirm this and to establish a predictive relationship between in vitro IC50 values and in vivo tumor growth inhibition.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols.

In Vitro: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined optical density, corresponding to a specific number of colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no compound and no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[9][10][11]

In Vitro: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[12][13][14][15]

In Vivo: Murine Model of Bacterial Infection
  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.

  • Infection: A lethal or sub-lethal dose of the bacterial pathogen is administered to the mice via a relevant route (e.g., intraperitoneal, intravenous, or subcutaneous).

  • Treatment: The test compound is administered at various doses and schedules. A control group receives a vehicle.

  • Monitoring: The animals are monitored for signs of illness, mortality, and bacterial burden in target organs (e.g., spleen, liver, lungs) at different time points.

  • Efficacy Evaluation: The efficacy of the compound is determined by its ability to reduce mortality, decrease bacterial load, or alleviate clinical signs of infection compared to the control group.[16][17]

In Vivo: Cancer Xenograft Model
  • Cell Culture and Preparation: Human cancer cells are cultured in vitro, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

  • Implantation: The cell suspension is subcutaneously or orthotopically injected into immunocompromised mice.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers at regular intervals.

  • Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound is administered according to a defined schedule.

  • Efficacy Assessment: The anti-tumor efficacy is evaluated by comparing the tumor growth rate in the treated groups to the control group. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.[18][19][20]

Visualizations

Signaling Pathway

PCA_Apoptosis_Pathway PCA Phenazine-1-carboxylic acid (PCA) ROS ↑ Reactive Oxygen Species (ROS) PCA->ROS JNK JNK Pathway Activation ROS->JNK Bcl2_family Modulation of Bcl-2 Family Proteins (↑ Bax, ↓ Bcl-2) JNK->Bcl2_family Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: PCA-induced ROS-mediated apoptotic signaling pathway.

Experimental Workflows

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_correlation In Vitro-In Vivo Correlation (IVIVC) in_vitro_antimicrobial Antimicrobial Assays (e.g., MIC) in_vivo_infection Animal Infection Models (e.g., Murine Sepsis) in_vitro_antimicrobial->in_vivo_infection Predicts efficacy in_vitro_anticancer Cytotoxicity Assays (e.g., MTT for IC50) in_vivo_cancer Cancer Xenograft Models (e.g., Subcutaneous Tumor) in_vitro_anticancer->in_vivo_cancer Predicts efficacy correlation_analysis Correlate In Vitro Potency (MIC, IC50) with In Vivo Efficacy in_vivo_infection->correlation_analysis in_vivo_cancer->correlation_analysis

Caption: General workflow for establishing an in vitro-in vivo correlation.

References

A Head-to-Head Comparison of Diphenazine Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenazine and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Possessing a planar phenazine (B1670421) core, these molecules exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] This guide provides a comparative analysis of various this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action to aid in drug discovery and development efforts.

Quantitative Performance Analysis

The therapeutic efficacy of this compound derivatives is closely linked to their structural modifications. The following table summarizes the in vitro anticancer and antimicrobial activities of several notable derivatives, offering a quantitative basis for comparison.

Compound IDDerivative ClassTarget/AssayQuantitative Data (IC50/Inhibition Zone)Reference Cell Line/OrganismSource
Compound 4 2-Phenazinamine derivative (2-chloro-N-(phenazin-2-yl)benzamide)Anticancer (MTT Assay)Comparable to CisplatinK562 (human chronic myelogenous leukemia), HepG2 (human hepatocellular carcinoma)[6]
3e Imidazole-phenazine derivativeDengue Protease InhibitionIC50: 54.8 µMDENV2 NS2B-NS3 protease[7]
3k Imidazole-phenazine derivativeDengue Protease InhibitionIC50: 71.9 µMDENV2 NS2B-NS3 protease[7]
Quercetin (Control) FlavonoidDengue Protease InhibitionIC50: 104.8 µMDENV2 NS2B-NS3 protease[7]
Phenazine 11 2,3,7-trisubstituted phenazineAnticancer (In vivo)Activity similar to Gemcitabine at 1 mg/kg (vs 10 mg/kg for Gemcitabine)Mice with MiaPaca-2 xenografts[8]
4c Novel phenazine derivativeAntifungal (Agar Well Diffusion)13 mm inhibition zoneCandida albicans[5]
4d Novel phenazine derivativeAntifungal (Agar Well Diffusion)12 mm inhibition zoneCandida albicans[5]
6e Novel phenazine derivativeAntifungal (Agar Well Diffusion)12 mm inhibition zoneCandida albicans[5]
7c Novel phenazine derivativeAntifungal (Agar Well Diffusion)12 mm inhibition zoneCandida albicans[5]
Fluconazole (Control) Antifungal drugAntifungal (Agar Well Diffusion)23 mm inhibition zoneCandida albicans[5]
6e Novel phenazine derivativeAntibacterial (Agar Plate Method)12 mm inhibition zoneStaphylococcus aureus[5]
7e Novel phenazine derivativeAntibacterial (Agar Plate Method)12 mm inhibition zoneStaphylococcus aureus[5]
Ampicillin (Control) AntibioticAntibacterial (Agar Plate Method)25 mm inhibition zoneStaphylococcus aureus[5]
4d Novel phenazine derivativeAntibacterial (Agar Plate Method)12 mm inhibition zoneEscherichia coli[5]
6a Novel phenazine derivativeAntibacterial (Agar Plate Method)12 mm inhibition zoneEscherichia coli[5]
Ampicillin (Control) AntibioticAntibacterial (Agar Plate Method)16 mm inhibition zoneEscherichia coli[5]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the reproducible evaluation of this compound derivatives.

1. In Vitro Anticancer Activity: MTT Assay [9]

This colorimetric assay assesses the effect of compounds on cell viability.

  • Materials:

    • Cancer cell lines (e.g., K562, HepG2)

    • 96-well plates

    • Complete culture medium (e.g., DMEM, RPMI-1640)

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

    • Incubrate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Antimicrobial Activity: Agar (B569324) Well/Plate Diffusion Method [5]

This method evaluates the ability of a compound to inhibit microbial growth.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)

    • Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

    • This compound derivatives (dissolved in a suitable solvent)

    • Standard antibiotic (e.g., Ampicillin) or antifungal (e.g., Fluconazole)

    • Sterile cork borer or well cutter

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • Spread the inoculum uniformly over the surface of the agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of the this compound derivative solution at a specific concentration to each well.

    • Add the standard antibiotic/antifungal and the solvent control to separate wells.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

    • Measure the diameter of the zone of inhibition around each well.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through diverse mechanisms, often involving the modulation of key cellular signaling pathways.

Anticancer Mechanisms

Several this compound derivatives induce apoptosis (programmed cell death) in cancer cells.[6][9] One of the prominent mechanisms involves the intrinsic or mitochondrial pathway of apoptosis. Some derivatives have also been shown to act as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair.[10]

anticancer_pathway cluster_cell Cancer Cell This compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits TopoI Topoisomerase I This compound->TopoI Inhibits TopoII Topoisomerase II This compound->TopoII Inhibits Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Bcl2->Mitochondrion Inhibits Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DNA_damage DNA Damage TopoI->DNA_damage Causes TopoII->DNA_damage Causes DNA_damage->Apoptosis

Caption: Anticancer signaling pathways of this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing the anticancer potential of this compound derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

experimental_workflow cluster_workflow Anticancer Drug Screening Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro Hit_ID Hit Identification (Potent Compounds) InVitro->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_ID->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt Clinical Clinical Trials Lead_Opt->Clinical

Caption: Experimental workflow for anticancer drug screening.

References

A Comparative Meta-Analysis of Diphenazine and Perphenazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of psychopharmacological research, phenothiazine (B1677639) derivatives have historically played a pivotal role. This guide provides a comparative meta-analysis of Diphenazine, a lesser-studied phenazine (B1670421) compound, and Perphenazine, a well-established phenothiazine antipsychotic. Due to the limited availability of clinical data for this compound, this comparison leverages preclinical data on related phenazine compounds to infer its potential biological activities, juxtaposed with the extensive clinical trial data for Perphenazine in the treatment of schizophrenia.

Chemical and Pharmacological Profile

This compound and Perphenazine share a core tricyclic structure but differ in their side chains, which significantly influences their pharmacological properties.

FeatureThis compoundPerphenazine
Chemical Class PhenazinePhenothiazine (Piperazinyl subclass)
Primary Indication Investigated as an antihypertensive agentSchizophrenia, severe nausea and vomiting
Mechanism of Action Putative: Intercalation into DNA, generation of reactive oxygen species (inferred from related phenazines)Dopamine (B1211576) D2 receptor antagonist; also blocks serotonin (B10506) 5-HT2, alpha-1 adrenergic, and histamine (B1213489) H1 receptors
Molecular Formula C₁₈H₁₂N₂C₂₁H₂₆ClN₃OS

Preclinical and Clinical Efficacy: A Tale of Two Compounds

A significant disparity exists in the available research data for this compound and Perphenazine. While Perphenazine has been the subject of numerous clinical trials, data on this compound's efficacy for any clinical indication is scarce.

This compound: Inferred Preclinical Activity
Perphenazine: Clinical Efficacy in Schizophrenia

A Cochrane systematic review, encompassing 31 randomised controlled trials with a total of 4662 participants, has evaluated the efficacy of Perphenazine for schizophrenia.[5][6] The quality of the evidence was generally rated as very low due to poor reporting in the original studies.[5][6]

Key Findings from Clinical Trials:

  • Superiority to Placebo: Perphenazine was found to be more effective than placebo in improving the global state of patients with schizophrenia.[5][6] In one trial with 61 participants, significantly fewer patients receiving Perphenazine were rated as 'no better or deterioration' compared to the placebo group (Risk Ratio [RR] 0.32, 95% Confidence Interval [CI] 0.13 to 0.78).[5][6] Another analysis of six studies (n=300) showed that Perphenazine was associated with fewer participants leaving trials early due to relapse or worsening of symptoms compared to placebo (RR 0.1, 95% CI 0.03 to 0.4).[7][8]

  • Comparability to Other Antipsychotics: When compared to other antipsychotic drugs, Perphenazine demonstrated similar efficacy.[5][6][7][8] An analysis of 17 randomized controlled trials (n=1879) found no significant difference in the proportion of patients considered 'no better or deterioration' between Perphenazine and other antipsychotics (RR 1.04, 95% CI 0.91 to 1.17).[6] Similarly, in a comparison with low-potency first-generation antipsychotics, the response to treatment was comparable (58% with Perphenazine vs. 59% with low-potency antipsychotics, 2 RCTs, n=138, RR 0.97, 95% CI 0.74 to 1.26).[9]

Table of Clinical Efficacy Data for Perphenazine in Schizophrenia:

OutcomeComparisonNo. of Studies (Participants)Result (95% CI)Quality of Evidence
Global State: 'No better or deterioration' Perphenazine vs. Placebo1 (61)RR 0.32 (0.13 to 0.78)Very Low[5][6]
Leaving study early due to relapse/worsening Perphenazine vs. Placebo6 (300)RR 0.1 (0.03 to 0.4)-[7][8]
Global State: 'No better or deterioration' Perphenazine vs. Other Antipsychotics17 (1879)RR 1.04 (0.91 to 1.17)Very Low[6]
Response to treatment Perphenazine vs. Low-potency FGAs2 (138)RR 0.97 (0.74 to 1.26)Moderate[9]

Safety and Tolerability

The safety profiles of this compound and Perphenazine are expected to differ significantly based on their proposed mechanisms of action.

This compound: A Profile Inferred from Related Compounds

The potential for this compound to generate reactive oxygen species suggests a risk of oxidative stress-related toxicity. However, without specific toxicological studies, this remains speculative.

Perphenazine: Established Side Effect Profile

Perphenazine, like other typical antipsychotics, is associated with a range of side effects, primarily related to its antagonism of dopamine receptors.

Common Adverse Events Reported in Clinical Trials:

  • Extrapyramidal Symptoms (EPS): These are the most common side effects and include tremors, rigidity, and akathisia (a state of agitation and restlessness).[5][6]

  • Sedation

  • Weight Gain

  • Anticholinergic effects: Dry mouth, blurred vision, constipation.

When compared with low-potency first-generation antipsychotics, Perphenazine was more likely to cause akathisia.[9] However, most other adverse effect results were equivocal.[9]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for this compound

Based on the known activities of other phenazine compounds, a potential mechanism of action for this compound involves its interaction with cellular macromolecules.

cluster_0 Intracellular Space This compound This compound CellMembrane Cell Membrane DNA DNA CellularDamage Cellular Damage DNA->CellularDamage ROS Reactive Oxygen Species (ROS) ROS->CellularDamage Diphenazine_int This compound Diphenazine_int->DNA Intercalation Diphenazine_int->ROS

Proposed mechanism of this compound.

Established Signaling Pathway of Perphenazine

Perphenazine's antipsychotic effects are primarily mediated by its blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.

Perphenazine Perphenazine D2Receptor Dopamine D2 Receptor Perphenazine->D2Receptor Antagonism AdenylylCyclase Adenylyl Cyclase D2Receptor->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Conversion of ATP DownstreamSignaling Downstream Signaling (Reduced Psychotic Symptoms) cAMP->DownstreamSignaling Activation

Perphenazine's antagonism of the D2 receptor.

Experimental Protocols

Dopamine Receptor Binding Assay

A fundamental method to determine the affinity of a compound for dopamine receptors is the radioligand binding assay.

Objective: To measure the binding affinity (Ki) of a test compound (e.g., Perphenazine) to dopamine D2 receptors.

Materials:

  • Cell membranes expressing dopamine D2 receptors

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compound (Perphenazine)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Filters are washed to remove non-specifically bound radioligand.

  • Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Start Start Incubate Incubate: Cell Membranes + Radioligand + Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Dopamine receptor binding assay workflow.

Animal Models for Antipsychotic Efficacy

Animal models are crucial for the preclinical evaluation of potential antipsychotic drugs.

Objective: To assess the ability of a test compound to reverse psychotomimetic-induced behaviors in rodents.

Model: Amphetamine-induced hyperlocomotion in rats.

Rationale: Amphetamine increases dopamine levels, leading to hyperlocomotion, which is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs that block dopamine D2 receptors can attenuate this behavior.

Procedure:

  • Habituation: Rats are habituated to the testing environment (e.g., an open field arena).

  • Drug Administration: The test compound or vehicle is administered.

  • Psychotomimetic Challenge: Amphetamine is administered to induce hyperlocomotion.

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.

  • Data Analysis: The locomotor activity of the test compound group is compared to the vehicle group to determine if the compound significantly reduces amphetamine-induced hyperlocomotion.

Conclusion

This comparative guide highlights the substantial knowledge gap between this compound and the well-established antipsychotic, Perphenazine. While Perphenazine has a long history of clinical use and a well-characterized efficacy and safety profile for schizophrenia, information on this compound is largely limited to its chemical properties and inferred biological activities from related phenazine compounds. The lack of preclinical and clinical data for this compound prevents a direct comparison of its therapeutic potential. Future research should focus on elucidating the specific biological targets and pharmacological effects of this compound to determine if it holds any promise as a therapeutic agent. For researchers in drug development, the case of Perphenazine underscores the extensive and lengthy process of clinical validation required to establish the utility of a compound, a path that this compound has yet to embark upon.

References

Independent Verification of Phenazine Derivatives' Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological targets and performance of phenazine (B1670421) derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information herein is supported by experimental data from peer-reviewed studies to facilitate the independent verification of their biological targets and to compare their efficacy against alternative compounds.

Executive Summary

Phenazine derivatives have demonstrated a broad spectrum of biological activities, most notably in the realms of oncology and microbiology. Their mechanisms of action are diverse and include the induction of apoptotic cell death through the generation of reactive oxygen species (ROS), inhibition of key enzymes such as topoisomerase II, and modulation of signaling pathways like the one involving Mediator of ErbB2-driven cell motility 1 (MEMO1). This guide presents a comparative analysis of the cytotoxic activity of various phenazine derivatives against cancer cell lines, alongside detailed methodologies of key experimental protocols and visualizations of the underlying biological pathways.

Performance Comparison: Cytotoxicity of Phenazine Derivatives

The anticancer potential of phenazine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Compound/AlternativeCell LineIC50 (µM)Reference DrugCell LineIC50 (µM)
Phenazine Derivative 3d HeLa (Cervical Cancer)5.5 ± 1.3Cisplatin HeLa20.4 ± 4.8
A549 (Lung Cancer)2.8 ± 1.53A54911.6 ± 2.25
Benzo[a]phenazine (B1654389) Derivatives HeLa, A549, MCF-7, HL-601 - 10Doxorubicin -Varies
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) K562 (Leukemia)Comparable to CisplatinCisplatin K562-
HepG2 (Liver Cancer)Comparable to CisplatinHepG2-

Note: IC50 values are presented as mean ± standard deviation where available. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[1][2][3]

Key Biological Targets and Mechanisms of Action

Induction of Apoptosis via Reactive Oxygen Species (ROS)

A primary mechanism by which phenazine derivatives exert their anticancer effects is through the generation of intracellular ROS.[4] This leads to oxidative stress and the activation of apoptotic signaling pathways.

ROS_Apoptosis_Pathway Phenazine Phenazine Derivatives ROS ↑ Reactive Oxygen Species (ROS) Phenazine->ROS p53 p53 Activation ROS->p53 JNK JNK Phosphorylation ROS->JNK Mitochondria Mitochondrial Damage ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Bax Bax/Bak (Pro-apoptotic) Activation p53->Bax JNK->p53 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-mediated intrinsic apoptosis pathway induced by phenazine derivatives.
Inhibition of Topoisomerase II

Certain benzo[a]phenazine derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair.[3] These compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis.

Modulation of the MEMO1 Signaling Pathway

Phenazine-based compounds have been identified as small-molecule inhibitors of MEMO1, a protein implicated in cancer cell migration and proliferation.[5] MEMO1 is a mediator of ERBB2 signaling and plays a role in the stabilization of microtubules at the cell cortex.[6]

MEMO1_Pathway ERBB2 ERBB2 MEMO1 MEMO1 ERBB2->MEMO1 RHOA RHOA MEMO1->RHOA Phenazine_Inhibitor Phenazine-based Inhibitor Phenazine_Inhibitor->MEMO1 DIAPH1 DIAPH1 RHOA->DIAPH1 GSK3B GSK3B Inhibition DIAPH1->GSK3B APC_CLASP2 APC & CLASP2 Localization to Cell Membrane GSK3B->APC_CLASP2 Microtubule Microtubule Stabilization APC_CLASP2->Microtubule CellMotility Cell Motility Microtubule->CellMotility

Inhibition of the MEMO1 signaling pathway by phenazine-based compounds.

Experimental Protocols

Detailed methodologies for key assays cited in the evaluation of phenazine derivatives are provided below.

Experimental Workflow for Target Identification

The identification of biological targets for novel compounds like phenazine derivatives often follows a systematic workflow.

Target_ID_Workflow Start Start: Bioactive Phenazine Derivative AssayDev Assay Development (e.g., Cytotoxicity Screen) Start->AssayDev TargetHypothesis Target Hypothesis Generation AssayDev->TargetHypothesis AffinityPurification Affinity Purification (e.g., Pull-down Assay) TargetHypothesis->AffinityPurification MassSpec Mass Spectrometry (Protein ID) AffinityPurification->MassSpec TargetValidation Target Validation (e.g., Binding Assays) MassSpec->TargetValidation Mechanism Mechanism of Action Studies TargetValidation->Mechanism End End: Verified Biological Target Mechanism->End

A general experimental workflow for the identification of biological targets.
Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

  • Materials :

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Phenazine derivative (test compound) and control drug (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment : Treat cells with various concentrations of the phenazine derivative and a reference drug. Include untreated cells as a control. Incubate for 24, 48, or 72 hours.

    • MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization : Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against compound concentration.[7]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Materials :

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure :

    • Cell Preparation : Harvest cells (both adherent and floating) and wash twice with cold PBS.

    • Resuspension : Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

    • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis : Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[9]

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the overall levels of reactive oxygen species within a cell.

  • Materials :

    • Adherent or suspension cells

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Serum-free medium

    • PBS

    • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

  • Procedure :

    • Cell Preparation : Culture cells to the desired confluence.

    • Loading with DCFH-DA : Remove the culture medium and wash the cells with serum-free medium or PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C.[10]

    • Compound Treatment : Remove the DCFH-DA solution, wash the cells, and then add the phenazine derivative at the desired concentration.

    • Fluorescence Measurement : Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[11][12]

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[13][14]

  • Materials :

    • Human Topoisomerase II enzyme

    • Kinetoplast DNA (kDNA)

    • 10X Topoisomerase II assay buffer

    • ATP

    • Stop solution/loading dye

    • Agarose (B213101) gel electrophoresis system

  • Procedure :

    • Reaction Setup : On ice, prepare a reaction mixture containing assay buffer, ATP, kDNA, and various concentrations of the phenazine derivative.

    • Enzyme Addition : Add Topoisomerase II to initiate the reaction.

    • Incubation : Incubate the reaction at 37°C for 30 minutes.

    • Reaction Termination : Stop the reaction by adding the stop solution/loading dye.

    • Gel Electrophoresis : Run the samples on a 1% agarose gel.

    • Visualization : Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibition is indicated by the persistence of catenated kDNA at the top of the gel, while enzyme activity is shown by the release of decatenated DNA circles that migrate into the gel.[13][14]

References

Comparative Transcriptomics of Cells Treated with Phenazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search for transcriptomic studies specifically investigating the compound "Diphenazine" did not yield any publicly available data. It is possible that "this compound" is a less common name or that transcriptomic analyses have not been published. This guide, therefore, provides a comparative overview of the transcriptomic effects of the structurally and functionally related compound Diminazene aceturate , as well as other compounds belonging to the broader phenazine class. This information is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of these compounds.

Executive Summary

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules, are known for their broad biological activities. This guide focuses on the transcriptomic alterations induced by Diminazene aceturate, a compound with known anti-inflammatory and potential anti-cancer properties. Comparative analysis of gene expression in cells treated with Diminazene reveals significant modulation of pathways related to inflammation, cell cycle progression, and cellular stress responses. This guide synthesizes available quantitative data, details the experimental methodologies used in these studies, and provides visual representations of the key signaling pathways and experimental workflows.

Data Presentation: Transcriptomic Changes in Response to Diminazene Aceturate

The following tables summarize the observed changes in gene expression in human cell lines treated with Diminazene aceturate. The data is compiled from studies on HeLa (human cervical cancer) cells and macrophages.

Table 1: Summary of Differentially Expressed Genes in HeLa Cells Treated with Diminazene Aceturate

Gene SymbolGene NameRegulationBiological Process
IL-6Interleukin 6DownregulatedPro-inflammatory response
TNFTumor Necrosis FactorDownregulatedInflammation, apoptosis
VEGFAVascular Endothelial Growth Factor ADownregulatedAngiogenesis
CCND1Cyclin D1DownregulatedCell cycle G1/S transition
CDK4Cyclin Dependent Kinase 4DownregulatedCell cycle progression
BCL2B-cell lymphoma 2DownregulatedApoptosis inhibition

Table 2: Summary of Differentially Expressed Genes in Macrophages Treated with Diminazene Aceturate

Gene SymbolGene NameRegulationBiological Process
NOS2Nitric Oxide Synthase 2DownregulatedInflammatory response
COX-2 (PTGS2)Prostaglandin-Endoperoxide Synthase 2DownregulatedInflammation
IL-1BInterleukin 1 BetaDownregulatedPro-inflammatory cytokine
CCL2C-C Motif Chemokine Ligand 2DownregulatedChemotaxis of immune cells
SOCS3Suppressor Of Cytokine Signaling 3UpregulatedNegative regulation of cytokine signaling
HMOX1Heme Oxygenase 1UpregulatedOxidative stress response

Experimental Protocols

The following protocols are generalized from typical transcriptomic studies involving cell culture and RNA sequencing.

Cell Culture and Treatment
  • Cell Lines: HeLa cells or macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HeLa, RPMI-1640 for macrophages) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either Diminazene aceturate at a specific concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a predetermined time period (e.g., 24 hours) to allow for changes in gene expression.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). RNA integrity number (RIN) values should be > 8 for optimal results.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

  • Differential Expression Analysis: Differential gene expression between the Diminazene-treated and control groups is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most affected by the treatment.

Mandatory Visualization

Signaling Pathways Modulated by Diminazene

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diminazene Diminazene Receptor Receptor Diminazene->Receptor Inhibition IKK IKK Diminazene->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Diminazene->MAPK_Pathway Receptor->IKK Receptor->MAPK_Pathway IκBα IκBα IKK->IκBα Inhibits Phosphorylation NF-κB NF-κB IκBα->NF-κB Sequesters NF-κB_n NF-κB NF-κB->NF-κB_n Translocation AP-1 AP-1 MAPK_Pathway->AP-1 Activates Inflammatory_Genes Inflammatory Genes (TNF, IL-6, COX-2) NF-κB_n->Inflammatory_Genes Upregulates AP-1->Inflammatory_Genes Upregulates Cell_Cycle_Genes Cell Cycle Genes (Cyclin D1, CDK4) AP-1->Cell_Cycle_Genes Upregulates

Caption: Diminazene inhibits pro-inflammatory signaling pathways like NF-κB and MAPK.

Experimental Workflow for Comparative Transcriptomics

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., HeLa) Treatment Treatment Groups (Control vs. Diminazene) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Raw Read QC (FastQC) Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis Interpretation Biological Interpretation Pathway_Analysis->Interpretation

Caption: A typical workflow for a comparative transcriptomics study using RNA-Seq.

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Diphenazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like diphenazine, a nitrogen-containing heterocyclic compound, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential hazards but also builds a foundation of trust and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety Precautions and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for the closely related compound phenazine, the following precautions should be taken:

  • Wear protective gloves, clothing, and eye/face protection. [1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation.[2]

In case of accidental exposure, follow these first-aid measures:

Exposure Route First-Aid Measures
Ingestion If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[2]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Flush eyes with water as a precaution.[1]

Step-by-Step Disposal Protocol for this compound

This compound should be disposed of as hazardous waste. Do not release it into the environment.[2] The recommended procedure is to arrange for disposal through a licensed waste disposal company.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its chemical name.

  • Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions.

2. Packaging and Storage:

  • Collect this compound waste in a designated, properly sealed, and non-reactive container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact a certified hazardous waste disposal company to collect the this compound waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for phenazine, noting that this compound is a related compound.

4. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of its disposal.

  • Keep all documentation provided by the waste disposal company, such as waste manifests.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Caption: Logical workflow for the safe disposal of this compound.

Regulatory Context

The disposal of chemical waste is regulated by various federal and state agencies. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is handled and disposed of in compliance with these regulations.[3][4]

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship is integral to the integrity and success of scientific research.

References

Personal protective equipment for handling Diphenazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diphenazine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 13838-14-7) was found in the available resources. The following guidance is based on the safety protocols for the general class of phenazine (B1670421) compounds and related chemicals. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related compounds may pose several health risks. Based on data for similar phenazine compounds, potential hazards include being harmful if swallowed, causing skin irritation or allergic reactions, and causing eye irritation.[1]

A comprehensive personal protective equipment (PPE) plan is critical to minimize exposure. The following table summarizes recommended PPE for handling this compound.

Operation Required PPE Additional Recommendations
Weighing and preparing solutions Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
Handling solutions Chemical-resistant gloves, lab coat, safety glasses with side shields.For situations with a splash potential, use safety goggles and a face shield.
Cleaning and decontamination Chemical-resistant gloves, lab coat, safety goggles.Use appropriate cleaning agents to decontaminate surfaces and equipment.
Waste disposal Chemical-resistant gloves, lab coat, safety goggles.Follow all institutional and local regulations for hazardous waste disposal.
Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for the safe handling of this compound.

2.1. Engineering Controls:

  • Ventilation: Always handle solid this compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Eye Wash and Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area.

2.2. Work Practices:

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in laboratory areas.[3]

  • Wash hands thoroughly after handling the compound.[3]

  • Keep containers tightly closed when not in use.[4]

  • Avoid the formation of dust and aerosols.[1][2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[1][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4]

Spill Response: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] Clean the spill area with an appropriate solvent and then wash with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All this compound waste, including empty containers and contaminated materials, should be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed containers.

  • Disposal Route: Dispose of contents and containers in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash. Contact your institution's EHS department for specific disposal procedures. One general recommendation for the disposal of unused medicines is to mix them with an unappealing substance like dirt or cat litter, place the mixture in a sealed container, and then dispose of it in the trash.[5][6][7] However, for laboratory chemicals, institutional guidelines should always be followed.

Visual Workflow for Handling this compound

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

Diphenazine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Assemble Required PPE B->C D Don PPE C->D E Weigh this compound in Fume Hood D->E F Prepare Solution in Fume Hood E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Doff and Dispose of Contaminated PPE H->I K Store Waste in Designated Area H->K J Wash Hands Thoroughly I->J L Arrange for Hazardous Waste Pickup K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenazine
Reactant of Route 2
Reactant of Route 2
Diphenazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。